1,1,3-Trimethyl-indan-4-ylamine hydrochloride
Description
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Properties
IUPAC Name |
1,1,3-trimethyl-2,3-dihydroinden-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-8-7-12(2,3)9-5-4-6-10(13)11(8)9;/h4-6,8H,7,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLYWULNEUSYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=CC=C2)N)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616291-21-4 | |
| Record name | 2,3-Dihydro-1,1,3-trimethyl-1H-inden-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"1,1,3-Trimethyl-indan-4-ylamine hydrochloride" IUPAC name and CAS number
An In-Depth Technical Guide to 1,1,3-Trimethyl-indan-4-ylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. This document details its chemical identity, physicochemical properties, synthesis methodologies, primary applications, and essential safety protocols. The guide is structured to deliver field-proven insights and actionable protocols, grounded in authoritative references, to support researchers and development professionals in its handling and application.
Chemical Identity and Nomenclature
This compound is the hydrochloride salt of the parent amine, 1,1,3-trimethyl-2,3-dihydroinden-4-amine. Understanding the distinction between the free amine and its salt is critical for procedural accuracy in synthesis and formulation.
-
IUPAC Name: 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine hydrochloride
-
Molecular Formula: C₁₂H₁₈ClN[1]
-
Molecular Weight: 211.73 g/mol [1]
Synonyms:
For the parent free amine (1,1,3-Trimethylindan-4-amine):
Physicochemical Properties
A summary of the key physical and chemical properties for both the hydrochloride salt and the parent amine is presented below. These properties are fundamental for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | This compound | 1,1,3-Trimethyl-indan-4-ylamine (Free Amine) | Reference |
| Melting Point | 228 to 229°C | Not specified | [1] |
| Appearance | Crystalline solid | Light brown liquid/pale yellow oil | [1][6] |
| Boiling Point | Not applicable (decomposes) | 264.4°C at 101.33 kPa | [3] |
| Density | Not specified | 0.98 g/cm³ at 20°C | [3] |
| LogP | Not specified | 3.63 | [3] |
| Hydrogen Bond Donor | Not specified | 1 | [3][4] |
| Hydrogen Bond Acceptor | Not specified | 1 | [3][4] |
Synthesis and Manufacturing Insights
The synthesis of 1,1,3-trimethyl-indan-4-ylamine and its subsequent conversion to the hydrochloride salt involves a multi-step process, often starting from tetrahydroquinoline derivatives. The acid-catalyzed rearrangement is a pivotal step in forming the indane core.
Synthesis of the Parent Amine: 1,1,3-Trimethyl-indan-4-amine
A common industrial method involves the acid-catalyzed rearrangement of 1-acyl-trialkyl-3,4-dihydro-1H-quinolines.[6] This process is advantageous as it minimizes liquid waste compared to older methods that utilized large excesses of sulfuric acid.[6] The use of anhydrous hydrogen fluoride (HF) is a key feature, with the excess HF being recoverable, which improves the process economy and environmental footprint.[6] The reaction is typically conducted at temperatures ranging from 0°C to 30°C.[6] Following the rearrangement, the intermediate is hydrolyzed by heating with water to yield the final 1,1,3-trimethyl-indan-4-amine.[6]
Formation of the Hydrochloride Salt
The hydrochloride salt is prepared from the crude free amine. This step serves as both a salt formation and a purification process, leveraging the differential solubility of the salt to isolate it from impurities.
Applications in Agrochemicals
The primary documented application of 1,1,3-trimethyl-indan-4-ylamine is as a crucial reagent in the synthesis of advanced fungicides.[3][7] Specifically, it is a building block for a class of fungicides known as (difluoromethylnicotinic)indanyl carboxamides.[7]
A prominent example is its use in the production of Fluindapyr , a succinate dehydrogenase inhibitor (SDHI) fungicide.[8] SDHI fungicides are vital in modern crop protection as they inhibit mitochondrial respiration in pathogenic fungi, providing broad-spectrum disease control.[8] The specific structure of the trimethyl-indanyl moiety is critical to the molecule's efficacy and binding at the target site.[8]
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- 5. 1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine - Advanced Biochemicals [advancedbiochemicals.com]
- 6. US11180441B2 - Method for preparing substituted 4-aminoindane derivatives - Google Patents [patents.google.com]
- 7. 4-Amino-1,1,3-trimethylindane | CymitQuimica [cymitquimica.com]
- 8. Buy 3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide | 1383809-87-7 [smolecule.com]
An In-depth Technical Guide to 1,1,3-Trimethyl-indan-4-ylamine Hydrochloride
Introduction
1,1,3-Trimethyl-indan-4-ylamine hydrochloride is a synthetically derived organic compound belonging to the substituted aminoindane class. While its primary documented application lies in the agrochemical sector as a key intermediate for potent fungicides, its structural motif—the aminoindane scaffold—is of significant interest to researchers in medicinal chemistry and drug development.[1][2] Aminoindane derivatives have a rich history of interacting with biological systems, most notably as central nervous system (CNS) stimulants and as frameworks for a variety of therapeutic agents.[2][3]
This guide provides a comprehensive technical overview of this compound, consolidating information on its chemical and physical properties, established synthesis protocols, and potential applications. It is intended for an audience of researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this compound for either current applications or future research endeavors. We will delve into the causality behind synthetic strategies and propose robust analytical methodologies, grounding all claims in authoritative sources.
Chemical and Physical Properties
The hydrochloride salt form of 1,1,3-trimethyl-indan-4-ylamine offers improved handling and solubility characteristics compared to its free amine base. The key physicochemical properties are summarized below. It is crucial to distinguish between the free amine and its hydrochloride salt, as their properties differ significantly.
| Property | Value | Form | Source |
| Molecular Formula | C12H18ClN | Hydrochloride Salt | ChemicalBook[4] |
| C12H17N | Free Amine | PubChem[4] | |
| Molecular Weight | 211.73 g/mol | Hydrochloride Salt | ChemicalBook[4] |
| 175.27 g/mol | Free Amine | PubChem[4] | |
| CAS Number | 1616291-21-4 | Hydrochloride Salt | ChemicalBook[4] |
| 94568-76-0 | Free Amine (Racemic) | PubChem[4] | |
| 125349-37-3 | (R)-Enantiomer | Benchchem[5] | |
| Appearance | Crystalline solid (precipitated) | Hydrochloride Salt | ChemicalBook[4] |
| Light brown liquid | Free Amine | ChemicalBook[4] | |
| Melting Point | 228 to 229°C | Hydrochloride Salt | ChemicalBook[4] |
| Boiling Point | 264.4°C at 101.33 kPa | Free Amine | LookChem[1] |
| Density | 0.98 g/cm³ at 20°C | Free Amine | LookChem[1] |
| Vapor Pressure | 0.2-0.39 Pa at 20-25°C | Free Amine | LookChem[1] |
| LogP (XLogP3-AA) | 3.3 | Free Amine | PubChem[4] |
| Solubility | Soluble in hot water | Hydrochloride Salt | ChemicalBook[4] |
Synthesis and Manufacturing
The synthesis of 1,1,3-trimethyl-indan-4-ylamine is a fascinating example of a strategic molecular rearrangement. The most common industrial approach does not build the indane ring directly but rather generates it via an acid-catalyzed rearrangement of a substituted tetrahydroquinoline precursor.[6] This method is advantageous as it leverages readily available starting materials.
Core Synthesis Pathway: Tetrahydroquinoline Rearrangement
The foundational reaction involves the isomerization of an N-acyl-2,2,4-trimethyltetrahydroquinoline in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or anhydrous hydrogen fluoride (HF).[6] The acid catalyzes the cleavage and subsequent intramolecular cyclization to form the thermodynamically stable indane ring system.
Below is a detailed experimental protocol synthesized from patent literature, which outlines the conversion of the free amine base into the final hydrochloride salt.[4]
Experimental Protocol: Formation of the Hydrochloride Salt
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Initial Setup: In a suitable reaction flask under a nitrogen atmosphere, charge a toluene solution containing crude 1,1,3-trimethyl-indan-4-ylamine (e.g., 158.5 g of a solution with 88.5% purity), additional toluene (41.8 g), and water (18.0 g). The nitrogen atmosphere is critical to prevent oxidation of the amine.
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Heating: Heat the resulting biphasic mixture to 70°C with stirring.
-
Acidification: Slowly add concentrated hydrochloric acid (36.5 g) to the heated mixture. This is an exothermic neutralization reaction that forms the hydrochloride salt in situ.
-
Reaction Hold: Maintain the mixture at 70°C with vigorous stirring for 1 hour to ensure complete salt formation.
-
Phase Separation: Cease stirring and allow the organic and aqueous phases to separate. The target compound, this compound, will be dissolved in the organic (toluene) phase.
-
Crystallization: Separate the hot organic phase and cool it to 5°C with stirring. The decrease in temperature reduces the solubility of the hydrochloride salt in toluene, causing it to precipitate as crystals.
-
Isolation: Isolate the precipitated crystals by filtration.
-
Purification (Optional Recrystallization): The collected crystals can be further purified by dissolving them in hot water, followed by the addition of an aqueous sodium hydroxide solution to liberate the free amine. The free amine is then extracted with toluene, washed with water, and the solvent is removed under reduced pressure to yield the purified free amine, which can be converted back to the hydrochloride salt if desired.[4]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1,1,3-trimethyl-indan-4-ylamine HCl.
Applications and Biological Context
Established Application: Agrochemical Intermediate
The most well-documented application of 1,1,3-trimethyl-indan-4-ylamine is as a crucial building block in the synthesis of advanced fungicides.[1][7] Specifically, it is used to create (difluoromethylnicotinic)indanyl carboxamides. Research has shown that the chirality of the molecule is important, with the (R)-enantiomer demonstrating more potent fungicidal activity than the (S)-enantiomer.[7] This highlights the compound's role in creating stereospecific agricultural products.
Potential for Drug Development: The Aminoindane Scaffold
For drug development professionals, the true potential of this molecule lies in its aminoindane core structure. This scaffold is privileged in medicinal chemistry, with numerous derivatives exhibiting significant biological activity.
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CNS Stimulant Properties: Aminoindanes as a class are known to act as central nervous system stimulants.[1] They can function as monoamine releasing agents and/or reuptake inhibitors, affecting the neurotransmission of dopamine, norepinephrine, and serotonin.[1] This mechanism is shared by well-known therapeutic agents and makes the scaffold a compelling starting point for developing novel treatments for neurological or psychiatric disorders.
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Diverse Pharmacological Activities: Beyond CNS effects, the aminoindane ring has been incorporated into molecules with a wide array of bioactive properties, including:
The specific substitution pattern of 1,1,3-trimethyl-indan-4-ylamine—with its gem-dimethyl group at the 1-position and a methyl group at the 3-position—provides a unique steric and electronic profile that could be exploited to modulate binding to biological targets and fine-tune pharmacological activity.[5]
Toxicology and Safety
Safety information for the hydrochloride salt is not explicitly detailed in the search results. However, the Global Harmonized System (GHS) classification for the free amine base, 1,1,3-trimethylindan-4-amine, provides critical safety guidance.
GHS Hazard Statements for the Free Amine: [4]
-
H302: Harmful if swallowed.
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H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H361: Suspected of damaging fertility or the unborn child.
-
H411: Toxic to aquatic life with long lasting effects.
Given these hazards, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling either the free amine or its hydrochloride salt. Work should be conducted in a well-ventilated fume hood.
Analytical Methodologies
A robust, validated analytical method is essential for quality control, stability testing, and pharmacokinetic studies. While no specific, validated method for this compound was found, established principles for analyzing amines allow for the development of a suitable protocol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile compounds. However, primary amines like the free base of the title compound can exhibit poor peak shape and tailing on standard GC columns due to their polarity and tendency to interact with active sites on the column and inlet.
-
Causality for Derivatization: To overcome these issues, derivatization is often required. Converting the amine to a less polar, more volatile derivative, such as a carbamate, improves chromatographic performance.[8] Alkyl chloroformate reagents are commonly used for this purpose. The resulting derivative can then be readily analyzed by GC-MS, which provides both high-resolution separation and definitive mass identification.
-
Headspace GC: For analyzing the hydrochloride salt, a headspace GC method could be employed. This would involve dissolving the salt in a high-boiling-point solvent (like DMSO) containing a non-volatile base (like imidazole) to liberate the free amine into the vial's headspace for automated injection.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile technique for the analysis of non-volatile or thermally labile compounds.
-
Methodology: A reversed-phase HPLC method would be the most logical starting point. The compound possesses a chromophore (the benzene ring), making UV detection a viable option.
-
Column Selection: A C18 or C8 column would be appropriate.
-
Mobile Phase: A typical mobile phase would consist of an acidified aqueous buffer (e.g., phosphate or acetate buffer with trifluoroacetic acid) and an organic modifier like acetonitrile or methanol. The acidic conditions ensure the amine is protonated, leading to better peak shape and retention characteristics.
-
Derivatization for Enhanced Sensitivity: For trace-level quantification, pre-column derivatization with a fluorescent tagging agent (e.g., o-phthalaldehyde (OPA) or fluorescamine) can be employed to significantly enhance detection sensitivity with a fluorescence detector.[10][11]
Conclusion
This compound is a valuable chemical entity with a well-defined role in the agrochemical industry and significant, largely untapped potential in the pharmaceutical realm. Its synthesis is achievable through a scalable and understood rearrangement reaction. While its primary application is as a fungicide precursor, its core aminoindane structure represents a promising scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. Future research into its specific pharmacological profile is warranted and will be reliant on the development of robust analytical methods as outlined in this guide.
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1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine . LookChem. [Link]
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Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents . ResearchGate. [Link]
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Some aminoindane drugs 1-4. | Download Scientific Diagram . ResearchGate. [Link]
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1,1,3-Trimethylindan-4-amine | C12H17N | CID 11217541 . PubChem. [Link]
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(3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine | C12H17N | CID 14535936 . PubChem. [Link]
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(PDF) Quantitation of Trimethyl Amine by Headspace Gas Chromatography--Mass Spectrometry Using a Base-Modified Column . ResearchGate. [Link]
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7-Fluoro-1,1,3-trimethyl-4-aminoindane | C12H16FN | CID 90019774 . PubChem. [Link]
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Analysis of Biogenic Amines by GC/FID and GC/MS . VTechWorks - Virginia Tech. [Link]
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Analysis of Amino Acids by HPLC . Agilent. [Link]
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HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues . PubMed Central. [Link]
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1,1,3-Trimethyl-indan-4-ylamine Hydrochloride: A Comprehensive Technical Guide on Physicochemical Properties and Characterization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
1,1,3-Trimethyl-indan-4-ylamine hydrochloride is a key organic salt derived from its free amine base, 4-amino-1,1,3-trimethylindane. The indane scaffold is a privileged structure in medicinal chemistry, and its derivatives are pivotal intermediates in the synthesis of complex pharmaceutical agents. The conversion of the parent amine to its hydrochloride salt is a critical step in drug development, as it often enhances stability, crystallinity, and aqueous solubility, properties that are essential for handling, formulation, and bioavailability.
This guide provides an in-depth analysis of the physical and chemical properties of this compound. We will explore its structural characteristics, physicochemical parameters, and core reactivity. Furthermore, this document details validated protocols for its synthesis, purification, and analytical characterization, offering field-proven insights into the causality behind experimental choices to ensure reproducibility and accuracy for researchers and developers.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is the acid salt of the corresponding primary aromatic amine. The structure features a bicyclic indane core, substituted with three methyl groups—two at the C1 position (gem-dimethyl) and one at the C3 position—and an amine group at the C4 position of the benzene ring. The presence of a chiral center at the C3 position means the compound can exist as a racemic mixture or as individual enantiomers (R or S). The hydrochloride form exists as an ammonium chloride salt.
Table 1: Chemical Identifiers and Structural Data
| Identifier | Value (Free Amine) | Value (Hydrochloride Salt) | Source |
| IUPAC Name | 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine | 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-aminium chloride | [1] |
| CAS Number | 94568-76-0 | 1616291-21-4 | [1][2][3] |
| Molecular Formula | C₁₂H₁₇N | C₁₂H₁₈ClN | [1][2][3] |
| Molecular Weight | 175.27 g/mol | 211.73 g/mol | [1][2][3] |
| Canonical SMILES | CC1CC(C2=C1C(=CC=C2)N)(C)C | CC1CC(C2=C1C(=CC=C2)[NH3+])(C)C.[Cl-] | [1] |
| InChIKey | KYWYAWFSWFSPAY-UHFFFAOYSA-N | N/A | [1][3] |
Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments and are crucial for designing purification, formulation, and analytical protocols.
Table 2: Summary of Physical and Chemical Properties
| Property | Value | Notes and Context | Source |
| Appearance | Crystalline solid | The free amine is a light brown liquid. The salt form enhances crystallinity. | [2] |
| Melting Point | 228 - 229 °C | A sharp melting point is indicative of high purity. | [2] |
| Solubility | Soluble in hot water | This property is exploited during purification by recrystallization. | [2] |
| Boiling Point (Free Amine) | 264.4 °C at 101.33 kPa | The hydrochloride salt will likely decompose upon heating before boiling. | [4] |
| Density (Free Amine) | 0.98 g/cm³ at 20 °C | Relevant for process calculations and solvent selection. | [4] |
| LogP (Free Amine) | 3.63 | Indicates the lipophilicity of the non-ionized form. | [4] |
Spectroscopic Profile
Structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for the hydrochloride are not publicly cataloged, the expected profile can be reliably predicted based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the aromatic protons (typically in the 6.8-7.5 ppm range), the methine proton at C3 (a quartet, coupled to the adjacent methyl and methylene protons), the diastereotopic methylene protons at C2, and three sharp singlets for the non-equivalent methyl groups. The ammonium protons (-NH₃⁺) may appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 12 distinct carbon signals corresponding to the unique carbon atoms in the molecule, including aromatic carbons, quaternary carbons, and aliphatic carbons of the methyl, methylene, and methine groups.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching from the ammonium group (typically a broad band around 2800-3100 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C stretching from the aromatic ring (~1450-1600 cm⁻¹).
-
Mass Spectrometry (MS): In ESI+ mode, the mass spectrum would show the molecular ion for the free amine (the parent peak) at m/z 175.136, corresponding to the [M+H]⁺ of the free base C₁₂H₁₇N.[5]
Chemical Reactivity and Handling
Acid-Base Chemistry
The primary amine at the C4 position is basic and readily reacts with strong acids like hydrochloric acid to form the stable ammonium salt.[2] This reaction is reversible; treating the hydrochloride salt with a suitable base, such as sodium hydroxide, will deprotonate the ammonium ion and liberate the free amine.[2] This property is fundamental to its purification and use in subsequent synthetic steps where the nucleophilic free amine is required.
Synthetic Utility
As a primary amine, the compound is a versatile nucleophile. It is frequently used in amidation reactions with carboxylic acids or their derivatives (e.g., acid chlorides) to form amide bonds, a common linkage in many active pharmaceutical ingredients.[6]
Safety and Handling
The free amine is classified as harmful if swallowed and causes skin and serious eye irritation.[1][7] The hydrochloride salt, being a solid, may pose an inhalation hazard if handled as a fine powder.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic.[9][10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[11]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established patent literature and provides a reliable method for converting the free amine to its hydrochloride salt.[2] The rationale is to perform an acid-base reaction in a biphasic solvent system, followed by crystallization to isolate the pure salt.
Methodology:
-
Reaction Setup: In a flask equipped with a stirrer and condenser, charge a toluene solution containing crude 1,1,3-trimethyl-indan-4-ylamine, additional toluene, and deionized water under a nitrogen atmosphere.
-
Acidification: Heat the biphasic mixture to 70 °C with vigorous stirring. Slowly add concentrated hydrochloric acid (37%).
-
Reaction: Maintain the temperature at 70 °C and continue stirring for 1 hour to ensure complete salt formation.
-
Phase Separation: Stop stirring and allow the layers to separate. The hydrochloride salt will be primarily in the organic phase.
-
Crystallization: Separate the organic phase and cool it slowly to 5 °C with gentle stirring to induce crystallization.
-
Isolation: Isolate the precipitated crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with cold toluene to remove any remaining impurities and dry under vacuum to yield pure this compound.
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"1,1,3-Trimethyl-indan-4-ylamine hydrochloride" melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Properties of 1,1,3-Trimethyl-indan-4-ylamine Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chemical compound of interest in various fields of chemical synthesis and drug development. As with any pure chemical substance, its physical properties, such as melting and boiling points, are critical parameters for its identification, purification, and handling. This guide provides a comprehensive overview of the melting point of this compound and the boiling point of its corresponding free amine, 1,1,3-trimethyl-indan-4-ylamine. A thorough understanding of these properties is essential for researchers and professionals working with this compound, ensuring its proper use and the integrity of experimental results.
Part 1: Physicochemical Properties of 1,1,3-Trimethyl-indan-4-ylamine and its Hydrochloride Salt
A summary of the key physicochemical properties of 1,1,3-Trimethyl-indan-4-ylamine and its hydrochloride salt is presented below. It is crucial to distinguish between the free amine and its salt form, as their physical characteristics differ significantly due to variations in their intermolecular forces.
| Property | This compound | 1,1,3-Trimethyl-indan-4-ylamine (Free Amine) |
| Melting Point | 228 to 229°C[1] | Not applicable (liquid at room temperature) |
| Boiling Point | Decomposes before boiling | 264.4°C at 101.33 kPa[2] |
| Molecular Formula | C₁₂H₁₈ClN | C₁₂H₁₇N |
| Molecular Weight | 211.73 g/mol | 175.27 g/mol [3][4] |
| Appearance | Crystalline solid[1] | Liquid of light brown color[1] |
Part 2: In-Depth Analysis of the Melting Point of this compound
Theoretical Background
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure compound, this transition occurs over a narrow temperature range. The melting point is a fundamental property used to identify a substance and assess its purity. Impurities typically depress the melting point and broaden the melting range. The high melting point of this compound (228-229°C) is indicative of the strong ionic forces present in the crystal lattice of the salt, which require a significant amount of energy to overcome.
Experimental Determination of Melting Point
The melting point of this compound can be accurately determined using the capillary method with a melting point apparatus.
Protocol for Melting Point Determination:
-
Sample Preparation: A small amount of the dry crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 1-2 mm is ideal for uniform heating.[5]
-
Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus, such as a Mel-Temp, alongside a calibrated thermometer.[5]
-
Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting point. This saves time in the subsequent, more accurate measurements.
-
Accurate Determination: A fresh sample is heated at a slow rate, typically 1-2°C per minute, as the temperature approaches the approximate melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[5] For this compound, this range is 228-229°C.[1]
Caption: Workflow for the determination of the melting point of a crystalline solid.
Part 3: In-Depth Analysis of the Boiling Point
Distinction between the Free Amine and its Hydrochloride Salt
It is essential to differentiate between the boiling point of the free amine (1,1,3-trimethyl-indan-4-ylamine) and its hydrochloride salt. The free amine is a molecular compound with intermolecular hydrogen bonding and van der Waals forces.[6][7] In contrast, the hydrochloride salt is an ionic compound, consisting of the protonated amine cation and the chloride anion. The strong electrostatic forces in the ionic lattice of the salt are much stronger than the intermolecular forces in the free amine. Consequently, amine hydrochlorides typically have very high melting points and tend to decompose at high temperatures rather than boil.
Boiling Point of 1,1,3-Trimethyl-indan-4-ylamine (Free Amine)
The boiling point of the free amine, 1,1,3-trimethyl-indan-4-ylamine, has been reported as 264.4°C at 101.33 kPa.[2] Another source provides a predicted boiling point of 259.6°C at 760 mmHg.[8] This high boiling point is attributed to the molecule's relatively large size and the presence of a primary amine group, which can participate in intermolecular hydrogen bonding.
Experimental Determination of Boiling Point (for the Free Amine)
The boiling point of a liquid like 1,1,3-trimethyl-indan-4-ylamine can be determined by distillation.
Protocol for Boiling Point Determination by Distillation:
-
Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Sample Addition: The liquid sample (1,1,3-trimethyl-indan-4-ylamine) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer.
-
Equilibrium and Recording: The temperature will plateau when the vapor reaches the condenser. This constant temperature is the boiling point of the liquid. The first drop of condensate in the receiving flask should be observed at this temperature.
Part 4: Structure-Property Relationships
The differences in the melting and boiling points of 1,1,3-trimethyl-indan-4-ylamine and its hydrochloride salt are a direct consequence of their molecular structures and the resulting intermolecular forces.
-
1,1,3-Trimethyl-indan-4-ylamine (Free Amine): As a primary amine, it can act as a hydrogen bond donor and acceptor. These hydrogen bonds, along with van der Waals forces, are the primary intermolecular interactions, resulting in a relatively high boiling point for a molecule of its size.
-
This compound: The formation of the hydrochloride salt introduces strong ionic bonds between the trimethyl-indanylammonium cation and the chloride anion. These ionic forces are significantly stronger than the hydrogen bonds in the free amine, leading to a much higher melting point and a solid state at room temperature.
Caption: Relationship between chemical form and physical properties.
Conclusion
The melting point of this compound is a well-defined property at 228-229°C, reflecting its stable crystalline and ionic nature. In contrast, a boiling point for the hydrochloride salt is not practically relevant due to thermal decomposition. The boiling point of the corresponding free amine, 1,1,3-trimethyl-indan-4-ylamine, is approximately 264.4°C. A clear understanding of these distinct properties is paramount for the successful handling, purification, and application of these compounds in a research and development setting.
References
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LookChem. (n.d.). 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Retrieved from [Link]
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PubChem. (n.d.). (3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Retrieved from [Link]
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PubChem. (n.d.). 1,1,3-Trimethylindan-4-amine. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 1,1,3-Trimethyl-indan-4-ylamine Hydrochloride
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 1,1,3-Trimethyl-indan-4-ylamine hydrochloride (CAS: 1616291-21-4). As a key intermediate in various synthetic pathways, understanding its behavior in different solvent systems is critical for researchers, process chemists, and formulation scientists. This document moves beyond simple data presentation to explain the physicochemical principles governing the compound's solubility. It provides a theoretical framework, detailed experimental protocols for empirical determination, and practical implications for laboratory and industrial applications. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results for professionals in the field of drug development and chemical synthesis.
Compound Profile and Physicochemical Properties
Chemical Identity
This compound is the salt form of the parent amine, 1,1,3-Trimethyl-indan-4-ylamine. The hydrochloride salt is specifically engineered to enhance the aqueous solubility and improve the handling of the otherwise lipophilic parent compound.
| Property | Value | Source(s) |
| IUPAC Name | 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine hydrochloride | N/A |
| CAS Number | 1616291-21-4 | [1][2] |
| Molecular Formula | C₁₂H₁₈ClN | [1] |
| Molecular Weight | 211.73 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3][4] |
| Melting Point | 228 - 229 °C | [1] |
The Critical Role of the Hydrochloride Salt
The parent compound, 1,1,3-trimethyl-indan-4-ylamine (free base), is characterized by a high partition coefficient (LogP ≈ 3.3 - 3.6), indicating significant lipophilicity, or a preference for nonpolar, lipid-like environments over aqueous ones[5][6]. This property would typically result in very poor water solubility.
By converting the primary amine group into an ammonium chloride salt, the molecule's character is fundamentally altered:
-
Ionic Nature: The compound is transformed from a neutral organic molecule into an ionic salt.
-
Polarity: This introduces a strong ionic dipole, drastically increasing its overall polarity.
-
Hydrogen Bonding: The protonated amine (-NH₃⁺) becomes an excellent hydrogen bond donor, readily interacting with polar protic solvents like water.
This transformation is a common and essential strategy in pharmaceutical development and chemical synthesis to render lipophilic amines soluble in aqueous media for reactions, formulations, or purification processes.
Theoretical Solubility Profile: A Mechanistic Overview
The principle of "like dissolves like" is the cornerstone of predicting solubility. The ionic and highly polar nature of this compound dictates its solubility behavior across different solvent classes.
Polar Protic Solvents (e.g., Water, Methanol, Ethanol)
-
Predicted Solubility: High
-
Causality: These solvents possess two key features that facilitate the dissolution of this salt: a high dielectric constant to insulate the cation (ammonium) and anion (chloride), and the ability to act as both hydrogen bond donors and acceptors. A patent synthesis procedure explicitly mentions dissolving the compound in hot water, confirming its aqueous solubility[1]. The dissolution mechanism involves the solvent molecules forming a solvation shell around the ions, overcoming the crystal lattice energy of the solid.
Polar Aprotic Solvents (e.g., DMSO, DMF)
-
Predicted Solubility: Moderate to High
-
Causality: Dimethyl sulfoxide (DMSO) is an exceptionally strong solvent capable of dissolving a wide array of organic compounds and many inorganic salts[7]. While these solvents cannot donate hydrogen bonds, their high polarity and ability to accept hydrogen bonds allow for effective solvation of the protonated amine. They are excellent choices for creating concentrated stock solutions for screening assays.
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether)
-
Predicted Solubility: Very Low to Insoluble
-
Causality: These solvents have low dielectric constants and lack the ability to form hydrogen bonds. They cannot effectively solvate the charged ions of the hydrochloride salt, making it energetically unfavorable for the compound to leave its stable crystal lattice. A patent describes a process where the compound precipitates from a toluene/water mixture upon cooling, which aligns with its poor solubility in nonpolar organic solvents, especially at lower temperatures[1].
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform)
-
Predicted Solubility: Low
-
Causality: While more polar than hydrocarbons like hexane, chlorinated solvents are still poor solvents for ionic salts. They are not effective at hydrogen bonding and have only a moderate dielectric constant. It is important to note that while the hydrochloride salt is poorly soluble, the free base amine is readily extracted into DCM after basification of an aqueous solution, a common procedure in synthesis[8]. This highlights the dramatic shift in solubility based on the protonation state of the amine.
Standardized Protocols for Experimental Solubility Determination
Theoretical predictions require empirical validation. The following protocols provide robust, self-validating methods for quantifying the solubility of this compound.
Mandatory Safety Precautions
Before commencing any experimental work, consult the Safety Data Sheet (SDS). The compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation[3][6][9][10].
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Disposal: Dispose of all waste in accordance with institutional and local regulations.
Protocol 1: Equilibrium (Thermodynamic) Solubility Measurement
This method determines the maximum concentration of a compound that can dissolve in a solvent at equilibrium and is considered the "gold standard" for solubility measurement.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 10 mg into 1 mL) in a glass vial. Rationale: Using an excess of solid ensures that the solution will become saturated.
-
Equilibration: Seal the vial and place it on a rotator or shaker at a constant, controlled temperature (e.g., 25 °C). Agitate for 24-48 hours. Rationale: This extended period ensures the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid.
-
Phase Separation: Allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes). Rationale: It is critical to separate the saturated supernatant from the solid without disturbing the equilibrium.
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant.
-
Dilution: Immediately perform a precise serial dilution of the supernatant with the appropriate mobile phase or solvent for analysis.
-
Quantification: Analyze the diluted sample using a validated analytical method, typically HPLC-UV, against a standard curve prepared with a known concentration of the compound.
-
Calculation: Calculate the original concentration in the supernatant to determine the equilibrium solubility (e.g., in mg/mL or mM).
Caption: Workflow for Equilibrium Solubility Determination.
Protocol 2: Kinetic Solubility Measurement
This high-throughput method is often used in early drug discovery. It measures the concentration at which a compound precipitates when added from a concentrated DMSO stock to an aqueous buffer. This value is often lower than the equilibrium solubility.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Assay Plate Preparation: Dispense the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.
-
Serial Addition: Add small volumes of the DMSO stock solution to the buffer in increasing amounts. This is typically automated, creating a concentration gradient across the plate. Rationale: This "DMSO shock" forces the compound out of the organic solvent and into the aqueous buffer, testing its limit of solubility.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature with gentle shaking.
-
Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Caption: High-Throughput Kinetic Solubility Workflow.
Summary of Solubility Characteristics
The following table synthesizes the available data and theoretical predictions for the solubility of this compound. Quantitative values should be determined experimentally using the protocols above.
| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale / Available Data |
| Polar Protic | Water, Methanol | High | Ionic salt, strong H-bonding. Dissolves in hot water[1]. |
| Polar Aprotic | DMSO, DMF | High | Strong polar interactions. DMSO is a universal solvent for many salts[7]. |
| Nonpolar | Toluene, Hexane | Very Low | Mismatch in polarity. Precipitates from Toluene upon cooling[1]. |
| Chlorinated | Dichloromethane | Low | Poor solvent for salts. The free base is soluble[8]. |
Conclusion and Practical Implications
The solubility of this compound is dominated by its ionic salt character. It is highly soluble in polar protic and aprotic solvents, while being virtually insoluble in nonpolar media. This distinct solubility profile has direct consequences for its application:
-
For Synthetic Chemists: Water or alcohols are suitable solvents for reactions. For purification, an anti-solvent precipitation using a nonpolar solvent like hexane or toluene could be effective. To work with the compound in organic media like DCM, it must first be deprotonated to its free base form via basification.
-
For Analytical Scientists: When developing HPLC methods, reversed-phase chromatography is ideal. The mobile phase should be aqueous-based (e.g., water/acetonitrile or water/methanol with an appropriate buffer or acid modifier) to ensure the compound remains dissolved.
-
For Formulation Scientists: The high aqueous solubility makes this compound a good candidate for aqueous-based formulations. However, understanding its precise solubility limit via the equilibrium method is crucial for developing stable, concentrated liquid dosage forms and avoiding precipitation upon storage.
This guide provides the foundational knowledge and practical tools necessary for any scientist working with this compound to make informed decisions regarding solvent selection, ensuring efficiency and success in their research and development endeavors.
References
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1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine - LookChem. [Link]
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1,1,3-Trimethylindan-4-amine | C12H17N | CID 11217541 - PubChem. [Link]
- Process for preparing (r)
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Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem. [Link]
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Dimethyl Sulfoxide (DMSO) Solubility Data - Gaylord Chemical. [Link]
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Spectroscopic Characterization of 1,1,3-Trimethyl-indan-4-ylamine Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1,1,3-Trimethyl-indan-4-ylamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, alongside known Mass Spectrometry (MS) data for the corresponding free amine. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative data from analogous structures, ensuring a robust and scientifically sound resource.
Molecular Structure and Spectroscopic Overview
This compound is a primary amine salt with a rigid indane scaffold. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is a crucial consideration for many pharmaceutical applications. Spectroscopic analysis is indispensable for confirming the molecular structure, assessing purity, and providing a foundational dataset for further research and development.
The molecular structure, presented below, is key to understanding its spectroscopic features. The presence of an aromatic ring, a chiral center at the C3 position, and a protonated amino group gives rise to a unique and interpretable set of spectroscopic signals.
Caption: Molecular structure of 1,1,3-Trimethyl-indan-4-ylamine.
Due to the limited availability of public domain experimental spectra for the hydrochloride salt, this guide presents predicted ¹H and ¹³C NMR, and IR data based on established spectroscopic principles and data from structurally related compounds. The mass spectrometry data is based on the reported spectrum of the free amine.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, aliphatic, and amine protons. The protonation of the amino group to form an ammonium salt (-NH₃⁺) leads to a downfield shift of adjacent protons and the appearance of a broad signal for the ammonium protons themselves.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | br s | 3H | -NH₃⁺ |
| ~7.2 - 7.5 | m | 3H | Ar-H |
| ~3.4 - 3.6 | q | 1H | C3-H |
| ~2.2 - 2.4 | m | 1H | C2-Hₐ |
| ~1.8 - 2.0 | m | 1H | C2-Hₑ |
| ~1.4 | s | 3H | C1-CH₃ |
| ~1.3 | s | 3H | C1-CH₃ |
| ~1.2 | d | 3H | C3-CH₃ |
Interpretation:
-
Ammonium Protons (-NH₃⁺): A broad singlet is anticipated in the downfield region (~8.5 - 9.5 ppm) due to the acidic nature and rapid exchange of the ammonium protons. The exact chemical shift and broadness are highly dependent on the solvent, concentration, and temperature.
-
Aromatic Protons (Ar-H): The three protons on the benzene ring are expected to appear as a complex multiplet between 7.2 and 7.5 ppm. The electron-withdrawing effect of the ammonium group will deshield these protons, causing them to resonate at a lower field compared to the free amine.
-
C3-H Proton: This benzylic proton is a quartet due to coupling with the adjacent C3-CH₃ protons and will be found around 3.4 - 3.6 ppm.
-
C2-H Protons: The two diastereotopic protons on the C2 carbon will appear as distinct multiplets.
-
Methyl Protons (C1-CH₃ and C3-CH₃): The two methyl groups at the C1 position are geminal and will likely appear as two sharp singlets around 1.3 and 1.4 ppm. The C3-methyl group will be a doublet due to coupling with the C3-H proton, resonating at approximately 1.2 ppm.
Caption: Predicted ¹H NMR assignments for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The protonation of the amino group is expected to have a noticeable effect on the chemical shifts of the carbon atoms in its vicinity, particularly the carbon to which it is attached (C4).
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | C4a |
| ~140 - 145 | C7a |
| ~130 - 135 | C4 |
| ~125 - 130 | C5, C6, C7 |
| ~45 - 50 | C1 |
| ~40 - 45 | C2 |
| ~35 - 40 | C3 |
| ~25 - 30 | C1-CH₃ (x2) |
| ~20 - 25 | C3-CH₃ |
Interpretation:
-
Aromatic Carbons: The six aromatic carbons will resonate in the typical downfield region of 125-150 ppm. The C4 carbon, directly bonded to the ammonium group, is expected to be significantly deshielded. The quaternary carbons C4a and C7a will also be in this region.
-
Aliphatic Carbons: The aliphatic carbons of the indane ring (C1, C2, and C3) will appear in the upfield region. The quaternary C1 carbon will be around 45-50 ppm.
-
Methyl Carbons: The three methyl carbons will be the most shielded, appearing at the highest field (20-30 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the ammonium group, the aromatic ring, and the aliphatic portions of the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 3200 - 2800 | N-H stretch (ammonium) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 3000 - 2850 | C-H stretch (aliphatic) |
| ~1600 | N-H bend (ammonium) |
| 1600 - 1450 | C=C stretch (aromatic) |
| 1470 - 1430 | C-H bend (aliphatic) |
| 1350 - 1250 | C-N stretch |
Interpretation:
-
N-H Stretching: A broad and strong absorption band is expected in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt.[1][2]
-
C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weaker bands between 3100 and 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and methylene groups will be observed as stronger bands in the 3000-2850 cm⁻¹ range.
-
N-H Bending: The N-H bending (scissoring) vibration of the -NH₃⁺ group is expected to give a medium to strong band around 1600 cm⁻¹.[1][2]
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will produce a series of bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibration is anticipated to be in the 1350-1250 cm⁻¹ range for an aromatic amine.[3]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1,1,3-Trimethyl-indan-4-amine (Free Amine)
| m/z | Assignment |
| 175 | [M]⁺ |
Interpretation:
The molecular ion peak at m/z 175 corresponds to the molecular weight of the free amine (C₁₂H₁₇N). The fragmentation pattern would likely involve the loss of a methyl group to give a fragment at m/z 160, and other characteristic cleavages of the indane ring system.
Experimental Protocols
The following provides a generalized, step-by-step methodology for acquiring a ¹H NMR spectrum, which can be adapted for other spectroscopic techniques.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals.
-
Analyze the multiplicities and coupling constants.
-
Caption: A simplified workflow for NMR spectroscopy.
Conclusion
This technical guide provides a detailed spectroscopic analysis of this compound. While experimental NMR and IR spectra are not widely available, the predicted data, based on sound chemical principles and analogous compounds, offers a valuable resource for researchers. The provided mass spectrometry data for the free amine further aids in the structural confirmation of this compound. The methodologies and interpretations presented herein are intended to support the ongoing research and development efforts involving this and similar molecular scaffolds.
References
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PubChem. (n.d.). 2-Aminoindan hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]
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Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). N,N,N-TRIMETHYLANILINIUM CHLORIDE. Retrieved from [Link]
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Oxford University Press. (n.d.). Proton nuclear magnetic resonance. Retrieved from [Link]
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JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
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Pharmacompass. (n.d.). N,N,N-Trimethylanilinium Chloride. Retrieved from [Link]
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University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-N,N,N-trimethylanilinium chloride. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide on the Safety and Handling of 1,1,3-Trimethyl-indan-4-ylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Compound Profile
1,1,3-Trimethyl-indan-4-ylamine hydrochloride (CAS No: 1616291-21-4) is a specialized organic compound utilized in advanced chemical synthesis and pharmaceutical research.[1][2][3] Its unique indane scaffold makes it a valuable building block for developing novel therapeutic agents. However, its chemical reactivity and potential biological activity necessitate a thorough understanding of its safety profile and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses required to work safely with this compound in a laboratory setting. The causality behind these recommendations is rooted in the fundamental principles of chemical hazard mitigation and occupational safety.
Section 2: Hazard Identification and Classification
A critical first step in safe handling is a complete understanding of the compound's inherent hazards. Based on available safety data sheets (SDS) and toxicological information, this compound and its parent amine present several potential hazards.
GHS Classification Summary:
While a specific, comprehensive GHS classification for the hydrochloride salt is not universally available, data from related structures, such as the parent amine (1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine), provide critical insights.[4][5]
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][6] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [5][6] |
| Sensitization, Skin | Category 1 | H317: May cause an allergic skin reaction | [4][5] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | [6] |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor (for parent amine) | [5] |
| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways (for parent amine) | [5] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects | [4] |
This table is a composite based on data for the parent amine and related compounds. The hydrochloride salt is a solid and not flammable, but these hazards should be considered, especially if the free base is generated in situ.
The "Why" Behind the Hazards:
-
Oral Toxicity: Ingestion can lead to harmful systemic effects. Animal studies on related compounds indicate that ingestion of significant amounts could be dangerous.[7]
-
Skin and Eye Irritation: The amine functional group and the overall chemical structure can disrupt cell membranes, leading to inflammation and irritation upon contact with skin and eyes.[8][9]
-
Respiratory Irritation: As a fine powder or dust, the compound can irritate the mucous membranes of the respiratory tract if inhaled.[6][8][9]
-
Allergic Skin Reaction: Some individuals may develop hypersensitivity to the compound after repeated exposure, leading to allergic contact dermatitis.[4][5]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. This begins with robust engineering controls, supplemented by appropriate PPE.
Engineering Controls: The First Line of Defense
The primary objective is to minimize the generation and dispersal of dust and to prevent inhalation.
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[10][11] A certified chemical fume hood is mandatory for weighing, transferring, and preparing solutions. Local exhaust ventilation should be utilized at the point of generation for any processes that may create dust.[11]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[12][13]
Personal Protective Equipment (PPE): The Essential Barrier
PPE must be selected based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are required at all times.[10] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are mandatory.[10] Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility data. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[8][13] Contaminated gloves must be disposed of as hazardous waste.[8]
-
Lab Coat: A flame-retardant lab coat or protective clothing should be worn to prevent skin contact.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a government-approved respirator is necessary.[8][10][13]
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is crucial for preventing accidents and maintaining the integrity of the compound.
Handling Procedures
-
Hygiene: Wash hands and face thoroughly after handling the compound and before breaks or leaving the laboratory.[8][10][11] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[10][11]
-
Dispensing: Avoid creating dust when handling the solid material.[8] Use appropriate tools for weighing and transferring, and clean up any spills immediately.
-
Static Discharge: Take precautionary measures against static discharge, especially when handling the flammable parent amine or its solutions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][8]
Storage Conditions
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[8][10][11][12][14][15]
-
Environment: Store in a cool place, away from heat and sources of ignition. The compound is hygroscopic and should be protected from moisture.[8]
Section 5: Emergency Procedures
A well-defined emergency plan is a critical component of a comprehensive safety program.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Rationale |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][10][12] | To remove the individual from the contaminated environment and provide respiratory support. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][10][12] Remove contaminated clothing.[10] Seek medical attention if irritation persists.[8][12] | To physically remove the chemical from the skin and minimize irritation or absorption. |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[8][11][12] Remove contact lenses, if present and easy to do.[8][11][12] Seek immediate medical attention.[8][11][12] | To dilute and flush out the chemical, preventing serious eye damage. |
| Ingestion | Rinse mouth with water.[8][10] Do NOT induce vomiting.[12] Call a poison control center or doctor immediately for treatment advice.[10][11] | To prevent further damage to the esophagus and reduce the risk of aspiration into the lungs. |
Spill and Leak Response
-
Personal Precautions: Evacuate non-essential personnel.[8] Ensure adequate ventilation.[8] Wear appropriate PPE, including respiratory protection.[8][13] Avoid breathing dust and vapors.[8]
-
Containment and Cleanup:
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[10][13] Discharge into the environment must be avoided.[10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: Hazardous decomposition products formed under fire conditions may include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[8][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[8][13]
Section 6: Disposal Considerations
All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[10][15] Do not dispose of the material down the drain. Contaminated packaging should also be treated as hazardous waste.[15]
Section 7: Visual Workflow Diagrams
The following diagrams illustrate key safety workflows.
Caption: Workflow for a safe and effective response to a solid spill.
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Methodological & Application
Synthesis of 1,1,3-Trimethyl-indan-4-ylamine Hydrochloride: A Detailed Application Note for Researchers
Introduction
1,1,3-Trimethyl-indan-4-ylamine hydrochloride is a valuable chemical intermediate, notably utilized in the synthesis of various agrochemical compounds, such as fungicides.[1][2] This application note provides a comprehensive guide for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol herein is a synthesis of established methods, primarily focusing on the acid-catalyzed rearrangement of N-acetyl-2,2,4-trimethyltetrahydroquinoline, a robust and scalable approach.[3] This document will not only detail the step-by-step procedure but also delve into the mechanistic rationale behind the key transformations, ensuring a thorough understanding for reproducible and safe execution.
Chemical Overview and Strategy
The core of this synthetic protocol involves a fascinating molecular rearrangement. The starting material, N-acetyl-2,2,4-trimethyltetrahydroquinoline, undergoes a transformation in the presence of a strong acid, such as anhydrous hydrogen fluoride or concentrated sulfuric acid, to yield the indan scaffold.[3] This rearrangement is a powerful method for constructing the 1,1,3-trimethylindan framework. Following the successful rearrangement and formation of the free amine, the final step involves the straightforward conversion to its hydrochloride salt to improve stability and handling.
Below is a graphical representation of the overall synthetic workflow:
Caption: Step-by-step workflow for the synthesis of 1,1,3-Trimethyl-indan-4-ylamine.
Part 2: Synthesis of this compound
This part of the protocol details the conversion of the free amine into its more stable hydrochloride salt.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) | Notes |
| 1,1,3-Trimethyl-indan-4-ylamine | 94568-76-0 | 175.27 | 1.0 eq | From Part 1 |
| Toluene | 108-88-3 | 92.14 | - | Solvent |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Stoichiometric amount | For salt formation |
| Water (Deionized) | 7732-18-5 | 18.02 | - | Solvent |
Equipment:
-
Reaction flask with a stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Dissolution: In a reaction flask, dissolve the crude 1,1,3-trimethyl-indan-4-ylamine in toluene. Water may also be added to this mixture. [4]2. Acidification: Heat the mixture to approximately 70°C. While stirring, add concentrated hydrochloric acid. [4]3. Reaction and Crystallization: Stir the mixture at 70°C for 1 hour. [4]Allow the mixture to cool, for instance to 5°C, to precipitate the this compound crystals. [4]4. Isolation and Purification:
-
Isolate the precipitated crystals by filtration. [4] * The crude hydrochloride salt can be further purified by recrystallization from hot water. [4]5. Drying: Dry the purified crystals in a vacuum oven to obtain the final product. The melting point of the hydrochloride salt is reported to be in the range of 228-229°C. [4]
-
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight. The free amine has a mass-to-charge ratio (m/z) of 175. [3]* Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Safety and Handling
-
Anhydrous Hydrogen Fluoride: As mentioned, anhydrous HF is extremely hazardous. Handle with extreme caution in a specialized chemical fume hood with appropriate PPE.
-
Concentrated Acids: Concentrated sulfuric acid and hydrochloric acid are corrosive. Handle with appropriate PPE, including gloves, lab coat, and safety glasses.
-
Solvents: Toluene is flammable and has associated health risks. Handle in a well-ventilated area, away from ignition sources.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying chemical principles of the acid-catalyzed rearrangement and adhering to the procedural and safety guidelines, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for their research and development needs.
References
- Google Patents. (2021). US11180441B2 - Method for preparing substituted 4-aminoindane derivatives.
-
LookChem. (n.d.). 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Retrieved from [Link]
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- 1. 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine|lookchem [lookchem.com]
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- 3. US11180441B2 - Method for preparing substituted 4-aminoindane derivatives - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Analytical methods for the quantification of "1,1,3-Trimethyl-indan-4-ylamine hydrochloride"
Abstract
This application note provides a comprehensive technical guide for the quantitative analysis of 1,1,3-Trimethyl-indan-4-ylamine hydrochloride, a small molecule amine salt relevant in pharmaceutical development. Recognizing the unique challenges associated with the analysis of primary amines, this document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system. All methodologies are grounded in established scientific principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).
Introduction to this compound
This compound is a chemical compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol .[1] Its structure features a primary amine group attached to a trimethyl-indan moiety. The hydrochloride salt form is often utilized to improve the solubility and stability of the amine compound. Accurate quantification of this analyte is critical for various stages of drug development, including formulation, stability testing, and quality control.
The analysis of amines can be challenging due to their basicity and polarity, which can lead to poor peak shape and adsorption onto chromatographic columns.[2] The methods presented herein are designed to mitigate these issues and provide accurate and reliable quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of pharmaceutical compounds. For amines that lack a strong chromophore, derivatization can be employed to enhance UV detection.[3] However, a direct analysis is often preferred for its simplicity. This protocol will focus on a direct reverse-phase HPLC-UV method.
Principle of the Method
The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18 column) and a polar mobile phase. The amine's polarity is managed by controlling the pH of the mobile phase to ensure consistent ionization and good peak shape.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable buffer)
-
Purified water
-
This compound reference standard
2.2.2. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Rationale for Experimental Choices
-
C18 Column: A C18 column is a versatile, non-polar stationary phase suitable for the retention of moderately polar compounds like the analyte.[3]
-
Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to protonate the primary amine, reducing silanol interactions with the column and improving peak symmetry.
-
Gradient Elution: A gradient is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of low-level impurities or for quantification in complex matrices.[4][5]
Principle of the Method
The analyte is first separated by HPLC and then introduced into a mass spectrometer. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Quantification is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
LC-MS system (e.g., triple quadrupole or Q-TOF)
-
The same HPLC materials as in the HPLC-UV method.
3.2.2. Sample and Standard Preparation Prepare standards and samples as described in the HPLC-UV section, potentially at lower concentrations due to the higher sensitivity of the MS detector.
3.2.3. Chromatographic and Mass Spectrometric Conditions
LC Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | As per instrument manufacturer's recommendation |
| Monitored Ion (SIM) | [M+H]+ for 1,1,3-Trimethyl-indan-4-ylamine (m/z 176.15) |
Rationale for Experimental Choices
-
ESI Positive Mode: Primary amines readily accept a proton, making positive mode electrospray ionization a highly efficient method for their analysis.
-
Smaller Column Dimensions: The use of a shorter column with smaller particle size is compatible with the faster gradients often used in LC-MS, leading to higher throughput.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Amines can be challenging to analyze by GC due to their polarity, which can cause peak tailing.[2] This can be addressed by using specialized columns or through derivatization.
Principle of the Method
The hydrochloride salt is first converted to the free amine, which is more volatile. The free amine is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated analyte then enters the mass spectrometer for detection and quantification.
Experimental Protocol
4.2.1. Instrumentation and Materials
-
GC-MS system
-
Capillary column suitable for amines (e.g., CP-Volamine or similar)
-
Helium (carrier gas)
-
Sodium hydroxide solution (for converting the salt to the free amine)
-
An organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
4.2.2. Sample and Standard Preparation
-
Standard and Sample Treatment: To an aqueous solution of the standard or sample, add a dilute sodium hydroxide solution to adjust the pH to >10.
-
Liquid-Liquid Extraction: Extract the resulting free amine into an organic solvent like dichloromethane.
-
Concentration: Carefully evaporate the organic layer to a smaller volume to concentrate the analyte.
4.2.3. GC-MS Conditions
| Parameter | Condition |
| Column | Amine-specific column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes |
| Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Monitored Ions | Select characteristic ions from the mass spectrum of the analyte |
Rationale for Experimental Choices
-
Amine-Specific Column: These columns are deactivated to minimize interactions with the active amine groups, resulting in improved peak shape and reproducibility.[7]
-
Sample Basification: Conversion to the free amine is necessary as the hydrochloride salt is not volatile enough for GC analysis.[8]
Method Validation
All analytical methods used in a pharmaceutical setting must be validated to ensure they are fit for their intended purpose. The validation should be conducted in accordance with ICH Q2(R2) guidelines.[9][10]
Validation Parameters
The following parameters should be assessed for each of the described methods:[11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing placebo samples and stressed degradation samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by a series of at least five concentrations across the desired range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Method Validation Relationship
Caption: Interrelationship of key analytical method validation parameters as per ICH guidelines.
Conclusion
The analytical methods presented in this application note provide a robust framework for the accurate and precise quantification of this compound. The choice of method—HPLC-UV, LC-MS, or GC-MS—will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that any chosen method is fully validated according to ICH guidelines to ensure the reliability and integrity of the generated data in a regulated environment.
References
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Supelco. (n.d.). Amines Analysis by Packed Column GC. Retrieved from [Link]
-
International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Zhang, R., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 311-320.
-
Pharma Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. Retrieved from [Link]
- Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
-
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
LookChem. (n.d.). 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Retrieved from [Link]
-
Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,3-Trimethylindan-4-amine. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2016). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Retrieved from [Link]
-
AKJournals. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2010). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from [Link]
-
Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Retrieved from [Link]
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Application Note & Protocol: Chiral Separation of 1,1,3-trimethyl-indan-4-ylamine Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note presents a detailed protocol for the chiral separation of 1,1,3-trimethyl-indan-4-ylamine enantiomers using High-Performance Liquid Chromatography (HPLC). The significance of enantiomeric separation is paramount in drug development and pharmacology, as stereoisomers can exhibit markedly different physiological activities. This guide provides a comprehensive methodology, including the selection of an appropriate chiral stationary phase (CSP), mobile phase optimization, and system suitability parameters. Furthermore, it outlines a robust framework for method validation in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and accuracy of the results. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry engaged in chiral analysis and purification.
Introduction: The Imperative of Chiral Purity
1,1,3-trimethyl-indan-4-ylamine is a chiral amine with a stereocenter at the C3 position of the indan ring system. In the context of pharmaceutical development, the spatial arrangement of substituents around a chiral center can lead to significant differences in the pharmacological and toxicological profiles of the enantiomers. Regulatory bodies like the U.S. Food and Drug Administration (FDA) increasingly require the development and marketing of single-enantiomer drugs, necessitating reliable analytical methods to determine enantiomeric purity.[1]
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for the separation and quantification of enantiomers.[2][3] The underlying principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[4] These diastereomeric complexes possess different interaction energies, leading to differential retention times and, consequently, their separation.[4][5] This document provides a foundational method for the separation of 1,1,3-trimethyl-indan-4-ylamine enantiomers, which can be adapted and optimized for specific applications.
Analyte Structure and Properties
-
IUPAC Name: 1,1,3-trimethyl-2,3-dihydroinden-4-amine[6]
-
Molecular Weight: 175.27 g/mol [6]
-
Structure:
(Image Source: PubChem CID 11217541)
The presence of the primary amine group makes 1,1,3-trimethyl-indan-4-ylamine a basic compound. This characteristic is a key consideration in the selection of the mobile phase, often requiring the addition of a basic modifier to improve peak shape and prevent interactions with residual silanols on the silica support of the CSP.[5]
Recommended HPLC Methodology
Based on the chemical properties of 1,1,3-trimethyl-indan-4-ylamine and established practices for the chiral separation of amines, a normal-phase HPLC method is proposed.[8][9] Polysaccharide-based CSPs, particularly those derived from amylose or cellulose, have demonstrated broad applicability and high success rates for resolving a wide range of chiral compounds, including amines.[8][10]
Instrumental and Chromatographic Conditions
The following table summarizes the recommended starting conditions for the chiral separation.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Isocratic HPLC/UHPLC System | Standard system suitable for routine analysis. |
| Chiral Stationary Phase | Chiralpak® IA or similar amylose tris(3,5-dimethylphenylcarbamate) CSP | Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds, including amines.[8][11] |
| Dimensions: 250 x 4.6 mm, 5 µm | Standard analytical column dimensions. | |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | A typical normal-phase mobile phase for basic analytes. The alcohol modifier controls retention and selectivity, while the basic additive improves peak shape.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Lower flow rates can sometimes improve resolution.[12] |
| Column Temperature | 25 °C | Temperature can influence selectivity; maintaining a constant temperature is crucial for reproducibility.[12] |
| Detection | UV at 220 nm or 270 nm | Aromatic nature of the indan ring system allows for UV detection. Wavelength selection should be optimized for maximum sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Mobile Phase | To ensure peak shape integrity and compatibility with the chromatographic system. |
| Sample Concentration | 0.5 - 1.0 mg/mL | A starting concentration that should provide an adequate detector response. |
Detailed Experimental Protocols
Preparation of Mobile Phase and Sample Solutions
Mobile Phase Preparation (1 L):
-
Carefully measure 800 mL of HPLC-grade n-Hexane into a 1 L solvent reservoir.
-
Add 200 mL of HPLC-grade 2-Propanol to the reservoir.
-
Add 1.0 mL of Diethylamine (DEA) to the mixture.
-
Cap the reservoir and sonicate for 10-15 minutes to degas and ensure homogeneity.
Sample Solution Preparation (1 mg/mL):
-
Accurately weigh 10 mg of racemic 1,1,3-trimethyl-indan-4-ylamine standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase (diluent) and sonicate briefly to dissolve.
-
Allow the solution to return to room temperature.
-
Make up to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Setup and Equilibration
Caption: Workflow for HPLC System Setup and Equilibration.
-
Install the Chiralpak® IA column (or equivalent) into the HPLC system.
-
Purge all solvent lines with the prepared mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30-60 minutes, or until a stable baseline is achieved. Polysaccharide-based columns may require longer equilibration times.[12]
-
Set the column oven temperature to 25 °C and the UV detector wavelength to 220 nm.
-
Perform several blank injections (mobile phase as sample) to ensure a clean baseline.
Data Acquisition and System Suitability
-
Inject 10 µL of the racemic standard solution.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.
-
Before proceeding with further analysis, ensure the system suitability criteria are met.
| System Suitability Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.7[13] |
| Tailing Factor (T) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Capacity Factor (k') | 2 - 10[14] |
Method Validation Protocol
A comprehensive validation of the developed chiral HPLC method should be performed according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][14]
Caption: Logical Flow of Method Validation Parameters.
Specificity
Inject the diluent (blank), individual enantiomers (if available), and the racemic mixture to demonstrate that the method is selective for the two enantiomers and that there is no interference from the matrix at the retention times of the analytes.
Linearity
Prepare a series of at least five concentrations of the racemate. For determining the linearity of the minor enantiomer, prepare solutions by spiking the major enantiomer with increasing concentrations of the minor one. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.998.[14]
Precision
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.[14]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different instruments. The %RSD should be within acceptable limits, typically ≤ 5.0%.[13]
Accuracy
Accuracy should be assessed by recovery studies. Spike a known amount of the pure enantiomer into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[14][15]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.[13][15] These parameters are crucial for quantifying the undesired enantiomer as an impurity.
Robustness
Intentionally vary critical method parameters to assess the method's reliability during normal use.[14]
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% of the organic modifier) The system suitability parameters should remain within the acceptance criteria during these variations.
Conclusion
The HPLC method detailed in this application note provides a robust starting point for the successful chiral separation of 1,1,3-trimethyl-indan-4-ylamine enantiomers. The use of a polysaccharide-based chiral stationary phase in a normal-phase mode offers excellent potential for achieving baseline resolution. Adherence to the outlined method validation protocol will ensure the generation of accurate, reliable, and reproducible data, which is essential for quality control and regulatory submissions in the pharmaceutical industry. Further optimization of the mobile phase composition and other chromatographic parameters may be necessary to meet specific analytical requirements.
References
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- ResearchGate. (PDF) Liquid Chromatographic Enantiomer Separation of ?-Amino Acid Esters as Nitrobenzoxadiazole Derivatives Using Polysaccharide-Derived Chiral Stationary Phases. Accessed January 21, 2026.
- Phenomenex.
- ChemicalBook. This compound synthesis. Accessed January 21, 2026.
- PubChem. 7-Fluoro-1,1,3-trimethyl-4-aminoindane.
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Anwendungs- und Protokollleitfaden: Derivatisierung von „1,1,3-Trimethyl-indan-4-ylaminhydrochlorid“ für die GC-MS-Analyse
Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 21. Januar 2026 Dokument-ID: AN-GCMS-TMIA-2026-01
Zusammenfassung
Die quantitative und qualitative Analyse von 1,1,3-Trimethyl-indan-4-ylamin, einem primären Amin, mittels Gaschromatographie-Massenspektrometrie (GC-MS) stellt aufgrund seiner hohen Polarität und geringen Flüchtigkeit eine erhebliche Herausforderung dar. Diese Eigenschaften führen oft zu schlechter Peakform, geringer Empfindlichkeit und instabilen Retentionszeiten. Dieser Leitfaden beschreibt detaillierte Protokolle zur chemischen Derivatisierung von 1,1,3-Trimethyl-indan-4-ylaminhydrochlorid, um diese analytischen Hürden zu überwinden. Wir stellen zwei robuste Methoden vor – Silylierung und Acylierung –, die den Analyten in ein thermisch stabileres, flüchtigeres und weniger polares Derivat umwandeln, das sich hervorragend für die GC-MS-Analyse eignet. Die hier dargelegten Protokolle, Untermauerung durch technische Erläuterungen und erwartete Ergebnisse sollen Forschern und Fachleuten in der Arzneimittelentwicklung eine zuverlässige Methodik an die Hand geben.
Einleitung: Die Notwendigkeit der Derivatisierung
1,1,3-Trimethyl-indan-4-ylamin (TMIA) besitzt eine primäre Aminogruppe (-NH₂), die in der Lage ist, starke Wasserstoffbrückenbindungen einzugehen.[1] Bei der GC-Analyse führt diese Polarität zu unerwünschten Wechselwirkungen mit aktiven Stellen in der Injektionskammer und auf der Säulenoberfläche, was zu Peak-Tailing und verminderter Signalintensität führt.[2] Die Derivatisierung ist ein entscheidender Schritt vor der Analyse, bei dem die aktiven Wasserstoffatome der Aminogruppe durch unpolare funktionelle Gruppen ersetzt werden.[2][3]
Dieser Prozess bietet mehrere entscheidende Vorteile:
-
Erhöhte Flüchtigkeit: Die Derivate verdampfen bei niedrigeren Temperaturen, was den thermischen Abbau minimiert.[2][4]
-
Verbesserte thermische Stabilität: Die resultierenden Derivate sind stabiler gegenüber den hohen Temperaturen im GC-Injektor und -Ofen.[5]
-
Verbesserte chromatographische Leistung: Die Reduzierung der Polarität minimiert Wechselwirkungen mit der stationären Phase, was zu schärferen, symmetrischeren Peaks führt.[2][3]
-
Charakteristische Massenspektren: Die Derivate erzeugen oft vorhersagbare und eindeutige Fragmentierungsmuster im Massenspektrometer, was die Identifizierung und Quantifizierung erleichtert.
In diesem Leitfaden konzentrieren wir uns auf die zwei Goldstandard-Methoden zur Derivatisierung von primären Aminen: Silylierung und Acylierung.
Tabelle 1: Physikalisch-chemische Eigenschaften von 1,1,3-Trimethyl-indan-4-ylamin
| Eigenschaft | Wert | Quelle |
| Summenformel | C₁₂H₁₇N | [1][6] |
| Molmasse | 175.27 g/mol | [6][7] |
| Siedepunkt | 264.4°C bei 101.33kPa | [1] |
| Wasserstoffbrückendonoren | 1 | [1][7] |
| Wasserstoffbrückenakzeptoren | 1 | [1][7] |
| LogP | 3.63 | [1] |
Derivatisierungsstrategien und Mechanismen
Die Wahl des Derivatisierungsreagenzes hängt von der spezifischen Anwendung, der erforderlichen Nachweisgrenze und der verfügbaren Laborausstattung ab.[8]
Silylierung: Bildung von Trimethylsilyl (TMS)-Derivaten
Die Silylierung ist die am weitesten verbreitete Derivatisierungsmethode für die GC-Analyse.[5][9] Dabei wird ein aktives Wasserstoffatom durch eine Trimethylsilyl-(TMS)-Gruppe, -Si(CH₃)₃, ersetzt.[10]
Mechanismus: Das primäre Amin agiert als Nukleophil und greift das Siliziumatom des Silylierungsreagenzes an, wie z.B. N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA). Ein Katalysator wie Trimethylchlorsilan (TMCS) wird oft in geringen Mengen (z.B. 1 %) zugesetzt, um die Reaktion zu beschleunigen, insbesondere bei sterisch gehinderten Aminen.[10][11] Die Reaktion führt zur Bildung eines N,N-Bis(trimethylsilyl)-Derivats, das deutlich weniger polar und flüchtiger ist.
Abbildung 1: Reaktionsschema der Silylierung von TMIA mit BSTFA.
Acylierung: Bildung von Fluoracylamid-Derivaten
Die Acylierung ist eine äußerst effektive Alternative, bei der eine Acylgruppe (-COR) an das Amin gebunden wird, um ein stabiles Amid zu bilden.[2][12] Fluorierte Acylierungsreagenzien wie Trifluoressigsäureanhydrid (TFAA) oder Heptafluorbuttersäureanhydrid (HFBA) sind besonders vorteilhaft.
Mechanismus: Das freie Elektronenpaar des Stickstoffs im primären Amin greift nukleophil den Carbonylkohlenstoff des Säureanhydrids an. Dies führt zur Bildung eines Trifluoracetyl (TFA)-Amids und Trifluoressigsäure als Nebenprodukt. Die resultierenden Derivate sind nicht nur thermisch stabil, sondern die Einführung von Fluoratomen erhöht auch die Empfindlichkeit für den Elektroneneinfangdetektor (ECD) erheblich.[13] Acylierte Verbindungen sind zudem oft stabiler gegenüber Hydrolyse als ihre silylierten Gegenstücke.[14]
Abbildung 2: Reaktionsschema der Acylierung von TMIA mit TFAA.
Detaillierte experimentelle Protokolle
Sicherheitsvorkehrung: Derivatisierungsreagenzien sind feuchtigkeitsempfindlich und oft korrosiv. Arbeiten Sie stets unter einem Abzug und tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe). Verwenden Sie ausschließlich wasserfreie Lösungsmittel und Glasgeräte.
Workflow der Probenvorbereitung und Derivatisierung
Abbildung 3: Allgemeiner Arbeitsablauf für die Derivatisierung vor der GC-MS-Analyse.
Protokoll 1: Silylierung mit BSTFA + 1 % TMCS
Dieses Protokoll ist ideal für eine robuste und umfassende Derivatisierung, die sowohl für die qualitative als auch für die quantitative Analyse geeignet ist.
Materialien:
-
1,1,3-Trimethyl-indan-4-ylaminhydrochlorid (TMIA-HCl)
-
N,O-Bis(trimethylsilyl)trifluoracetamid mit 1 % Trimethylchlorsilan (BSTFA + 1 % TMCS)
-
Wasserfreies Pyridin oder Acetonitril
-
Reaktionsgefäße (2 mL) mit PTFE-ausgekleideten Kappen
-
Heizblock oder Ofen
-
Stickstoff-Verdampfungsanlage
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Wiegen Sie 1 mg TMIA-HCl genau in ein Reaktionsgefäß ein.
-
Trocknung: Falls die Probe in Lösung vorliegt, dampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom bei 50-60 °C vollständig ein. Es ist entscheidend, dass die Probe absolut trocken ist, da Feuchtigkeit das Silylierungsreagenz deaktiviert.[4]
-
Reagenzzugabe: Geben Sie 100 µL wasserfreies Pyridin (oder Acetonitril) zum trockenen Rückstand, um ihn aufzulösen. Fügen Sie anschließend 100 µL BSTFA + 1 % TMCS hinzu.[2][15]
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es 45 Minuten lang bei 70 °C in einem Heizblock.[15]
-
Abkühlen: Lassen Sie das Gefäß auf Raumtemperatur abkühlen.
-
Analyse: Injizieren Sie 1 µL der derivatisierten Probe direkt in das GC-MS-System. Die Probe sollte zeitnah analysiert werden, da TMS-Derivate feuchtigkeitsempfindlich sein können.[5]
Protokoll 2: Acylierung mit Trifluoressigsäureanhydrid (TFAA)
Dieses Protokoll ist besonders nützlich, wenn eine hohe Stabilität des Derivats oder eine erhöhte Empfindlichkeit mit einem ECD-Detektor erforderlich ist.
Materialien:
-
1,1,3-Trimethyl-indan-4-ylaminhydrochlorid (TMIA-HCl)
-
Trifluoressigsäureanhydrid (TFAA)
-
Wasserfreies Ethylacetat oder Acetonitril
-
Reaktionsgefäße (2 mL) mit PTFE-ausgekleideten Kappen
-
Heizblock oder Ofen
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Wiegen Sie 1 mg TMIA-HCl in ein Reaktionsgefäß ein und trocknen Sie es wie in Protokoll 1 beschrieben.
-
Reagenzzugabe: Fügen Sie 200 µL wasserfreies Ethylacetat hinzu, gefolgt von 100 µL TFAA.[2][13] Das Lösungsmittel hilft, die Reaktion zu moderieren und dient als Medium.
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es 20 Minuten lang bei 60 °C.[13] Die Acylierungsreaktion ist in der Regel schneller als die Silylierung.
-
Aufarbeitung (Optional): Nach dem Abkühlen kann das überschüssige Reagenz und die als Nebenprodukt entstandene Säure durch sanftes Einblasen von Stickstoff entfernt werden. Nehmen Sie den Rückstand anschließend in einem geeigneten Lösungsmittel (z.B. Hexan) wieder auf. Dies ist wichtig, um eine Beschädigung der GC-Säule durch saure Nebenprodukte zu verhindern.[8]
-
Analyse: Injizieren Sie 1 µL der aufbereiteten Probe in das GC-MS-System.
GC-MS-Bedingungen und erwartete Ergebnisse
Empfohlene GC-MS-Parameter
Die folgenden Parameter sind ein guter Ausgangspunkt und sollten für Ihr spezifisches System optimiert werden.
Tabelle 2: Typische GC-MS-Methodenparameter
| Parameter | Empfohlene Einstellung |
|---|---|
| GC-Säule | Niedrig- bis mittelpolare Säule (z.B. 5 % Phenyl-Methylpolysiloxan, wie DB-5ms oder Rxi-5Sil MS), 30 m x 0.25 mm ID, 0.25 µm Filmdicke |
| Injektor | Splitless, Temperatur: 250 °C |
| Trägergas | Helium, konstante Flussrate von 1.0 mL/min |
| Ofenprogramm | 100 °C für 1 min, dann Rampe mit 15 °C/min auf 280 °C, 5 min halten |
| MS-Transferlinie | 280 °C |
| Ionenquelle | 230 °C, Elektronenionisation (EI) bei 70 eV |
| MS-Scanbereich | 40 - 550 m/z |
Interpretation der Ergebnisse
Nach der Derivatisierung sollten Sie eine deutliche Verschiebung der Retentionszeit zu einem früheren Zeitpunkt im Vergleich zum (oft nicht eluierenden) unterivatisierten Amin feststellen. Das Massenspektrum liefert den endgültigen Beweis für eine erfolgreiche Reaktion.
Tabelle 3: Erwartete Massenänderungen und charakteristische Ionen
| Derivat | Reagenz | Molmasse des Derivats ( g/mol ) | Charakteristische Ionen (m/z) |
|---|---|---|---|
| N,N-Bis(trimethylsilyl)-TMIA | BSTFA | 319.6 | M⁺ (319), M-15 (304, Verlust von CH₃), 73 (Si(CH₃)₃) |
| N-Trifluoracetyl-TMIA | TFAA | 271.3 | M⁺ (271), M-15 (256, Verlust von CH₃), M-69 (202, Verlust von CF₃) |
Fehlerbehebung
-
Kein oder kleiner Peak des Derivats: Überprüfen Sie auf Feuchtigkeit in der Probe oder den Lösungsmitteln. Stellen Sie sicher, dass die Reaktionstemperatur und -zeit ausreichend waren.[11] Erhöhen Sie die Reaktionszeit oder -temperatur schrittweise.
-
Breite oder tailing Peaks: Dies deutet auf eine unvollständige Derivatisierung oder aktive Stellen im GC-System hin. Erwägen Sie eine Deaktivierung des GC-Liners oder verwenden Sie einen Liner mit Glaswolle.
-
Mehrere Peaks pro Analyt: Dies kann bei einigen Reagenzien auf die Bildung von Mono- und Di-substituierten Derivaten hindeuten.[3] Optimieren Sie die Reaktionsbedingungen (z.B. mehr Reagenz, längere Zeit), um die Reaktion zur vollständigen Derivatisierung zu treiben.
Fazit
Die Derivatisierung von 1,1,3-Trimethyl-indan-4-ylaminhydrochlorid durch Silylierung oder Acylierung ist eine wesentliche und effektive Strategie, um eine zuverlässige GC-MS-Analyse zu ermöglichen. Die Silylierung mit BSTFA ist eine schnelle und weit verbreitete Methode, während die Acylierung mit TFAA robustere Derivate liefert, die sich besonders für Spurenanalysen eignen. Die in diesem Leitfaden beschriebenen Protokolle bieten eine solide Grundlage für die Methodenentwicklung und können an spezifische Laboranforderungen angepasst werden.
Referenzen
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Formation and identification of novel derivatives of primary amine and zwitterionic drugs - IU Indianapolis ScholarWorks. (n.d.). Retrieved from [Link]
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Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
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Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]
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MACHEREY-NAGEL. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
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ResearchGate. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]
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Journal of AOAC INTERNATIONAL. (2020, February 15). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Retrieved from [Link]
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National Institutes of Health (NIH). (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]
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Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]
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LookChem. (n.d.). 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Retrieved from [Link]
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Restek. (n.d.). GC/MS Analysis of Melamine and Cyanuric Acid Below 1 μg/g in Infant Formula. Retrieved from [Link]
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Journal of the Saudi Society of Agricultural Sciences. (2025, August 7). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Retrieved from [Link]
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National Institutes of Health (NIH). (2016, December 29). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,3-Trimethylindan-4-amine. Retrieved from [Link]
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- 1. 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine|lookchem [lookchem.com]
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- 15. gcms.cz [gcms.cz]
Application Notes and Protocols: Reaction Conditions for N-Alkylation of 1,1,3-Trimethyl-indan-4-ylamine hydrochloride
Introduction
N-alkylated aromatic amines are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and functional materials. The indane scaffold, in particular, is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties. The target molecule, 1,1,3-Trimethyl-indan-4-ylamine, presents a unique synthetic challenge due to the steric hindrance around the amino group, conferred by the adjacent gem-dimethyl group and the chiral center at the 3-position. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective strategies for the N-alkylation of this sterically encumbered primary arylamine.
The hydrochloride salt form of the starting material necessitates an initial neutralization step or the use of a suitable base in the reaction mixture to liberate the free amine for subsequent alkylation. This guide will delve into the mechanistic rationale behind various N-alkylation methodologies, offering detailed, field-proven protocols and troubleshooting advice to navigate the complexities associated with this transformation.
Strategic Approaches to N-Alkylation
The selection of an appropriate N-alkylation strategy is contingent upon the nature of the desired alkyl substituent, the required scale of the reaction, and the functional group tolerance of the substrate. For a sterically hindered amine such as 1,1,3-Trimethyl-indan-4-ylamine, conventional methods may prove sluggish or inefficient. Therefore, a careful consideration of the reaction mechanism is paramount. The primary methodologies discussed herein are:
-
Reductive Amination: A highly versatile and controlled method, ideal for introducing a wide range of alkyl groups while mitigating the risk of over-alkylation.
-
Catalytic N-Alkylation using Alcohols (Borrowing Hydrogen): An atom-economical and environmentally benign approach suitable for the introduction of simple alkyl moieties.
-
Classical Nucleophilic Substitution: A direct approach using alkyl halides, which requires careful optimization to overcome steric barriers and prevent side reactions.
The following sections will provide a detailed exploration of these methods, including mechanistic insights and step-by-step protocols.
Method 1: Reductive Amination
Reductive amination is arguably the most reliable method for the mono-N-alkylation of primary amines. The reaction proceeds through the formation of an imine intermediate upon condensation of the amine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine. A key advantage of this method is the inherent prevention of over-alkylation, a common issue with direct alkylation techniques.[1]
Mechanistic Rationale
The reaction is typically initiated by the formation of a carbinolamine intermediate, which then dehydrates to form an iminium ion. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial as it selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[2]
Visualizing the Reductive Amination Workflow
Caption: Workflow for Reductive Amination.
Detailed Experimental Protocol: N-alkylation via Reductive Amination
Materials:
-
1,1,3-Trimethyl-indan-4-ylamine hydrochloride
-
Aldehyde or Ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Free Amine Generation: To a round-bottom flask charged with this compound (1.0 eq), add DCM (or DCE) and the base (TEA or DIPEA, 1.2 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Imine Formation: Add the corresponding aldehyde or ketone (1.1 eq) to the reaction mixture. Stir at room temperature for 1-2 hours to facilitate imine formation. Monitoring by Thin Layer Chromatography (TLC) is recommended.
-
Reduction: To the stirred mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction is typically exothermic.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting amine is consumed (typically 4-24 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Method 2: Catalytic N-Alkylation with Alcohols ("Borrowing Hydrogen")
This modern and sustainable approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, typically based on ruthenium or iridium.[3][4] The "borrowing hydrogen" or "hydrogen autotransfer" mechanism involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then undergoes reductive amination with the amine, with the catalyst subsequently returning the "borrowed" hydrogen to reduce the imine intermediate. The only byproduct of this elegant process is water, making it an environmentally attractive option.[2]
Mechanistic Rationale
The catalytic cycle involves:
-
Dehydrogenation of the alcohol by the metal catalyst to form a metal-hydride species and the corresponding aldehyde.
-
Condensation of the in situ generated aldehyde with the amine to form an imine.
-
Reduction of the imine by the metal-hydride catalyst to afford the N-alkylated amine and regenerate the active catalyst.
Visualizing the "Borrowing Hydrogen" Catalytic Cycle
Caption: Catalytic Cycle of N-Alkylation via Borrowing Hydrogen.
Detailed Experimental Protocol: Catalytic N-Alkylation
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol, 1.5 equivalents)
-
Ruthenium or Iridium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1-5 mol%)
-
Base (e.g., KOtBu, Na₂CO₃, 1.5 equivalents)
-
Anhydrous toluene or xylene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the Ruthenium or Iridium catalyst, the base, and this compound (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene (or xylene) followed by the alcohol (1.5 eq) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS until complete conversion of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction and Washing: Wash the celite pad with an appropriate organic solvent (e.g., ethyl acetate). Combine the filtrates and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Method 3: Classical Nucleophilic Substitution with Alkyl Halides
Direct alkylation of amines with alkyl halides is a fundamental SN2 reaction.[5] For sterically hindered amines, this reaction can be challenging and may require more forcing conditions. A significant drawback is the potential for over-alkylation to form the tertiary amine and even a quaternary ammonium salt, as the product secondary amine is often more nucleophilic than the starting primary amine.[5] However, the steric bulk of 1,1,3-Trimethyl-indan-4-ylamine may disfavor di-alkylation.
Mechanistic Rationale
The reaction proceeds via a direct displacement of the halide by the nucleophilic amine. The use of a base is essential to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Detailed Experimental Protocol: N-alkylation with Alkyl Halides
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, 1.0-1.2 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA, 2-3 equivalents)
-
Solvent (e.g., Acetonitrile, DMF, or DMSO)
-
Optional: Phase-transfer catalyst (e.g., TBAB) for biphasic systems.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the base (2-3 eq) in the chosen solvent.
-
Reagent Addition: Add the alkyl halide (1.0-1.2 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (50-100 °C). The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off any inorganic salts. If a water-miscible solvent like DMF or DMSO is used, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic extracts with water and brine to remove any remaining solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Summary of Reaction Conditions
| Method | Alkylating Agent | Catalyst/Reagent | Base | Solvent | Temperature | Key Advantages |
| Reductive Amination | Aldehyde/Ketone | STAB, NaBH₃CN | Organic Base (e.g., TEA) | DCM, DCE | Room Temp. | High selectivity for mono-alkylation, broad substrate scope. |
| Borrowing Hydrogen | Alcohol | Ru or Ir complex | Inorganic Base (e.g., KOtBu) | Toluene, Xylene | 100-140 °C | Atom-economical, environmentally friendly. |
| Nucleophilic Substitution | Alkyl Halide | None | Inorganic/Organic Base | ACN, DMF | RT - 100 °C | Straightforward, readily available reagents. |
Troubleshooting and Optimization
-
Low Reactivity: For sterically hindered substrates, increasing the reaction temperature and time may be necessary. In the case of reductive amination, switching to a more reactive reducing agent or a solvent with a higher boiling point (like DCE) can be beneficial. For catalytic methods, screening different ligands on the metal catalyst can significantly impact efficiency.
-
Over-alkylation: This is primarily a concern with the classical alkyl halide method. Using a 1:1 stoichiometry of amine to alkyl halide, or even a slight excess of the amine, can help to mitigate this. Reductive amination is the preferred method to avoid this issue.
-
Poor Solubility: The hydrochloride salt of the starting material may have limited solubility in some organic solvents. Ensuring complete neutralization to the free base before proceeding with the reaction is crucial.
Conclusion
The N-alkylation of the sterically hindered 1,1,3-Trimethyl-indan-4-ylamine can be successfully achieved through several synthetic strategies. Reductive amination stands out as a robust and highly selective method for a wide range of alkyl substituents. The "borrowing hydrogen" approach offers a green and efficient alternative for the introduction of simple alkyl groups from alcohols. While classical nucleophilic substitution with alkyl halides is a viable option, it requires careful control to manage reactivity and potential side reactions. The choice of the optimal method will depend on the specific synthetic goals and available resources. The protocols and insights provided in this application note serve as a strong foundation for the successful synthesis of N-alkylated derivatives of this valuable indane scaffold.
References
-
ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
-
National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
-
Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. [Link]
-
YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
-
BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution. [Link]
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]
-
LookChem. (n.d.). 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: The Synthetic Utility of 1,1,3-Trimethyl-indan-4-ylamine Hydrochloride
Introduction: A Versatile Building Block for Complex Molecules
1,1,3-Trimethyl-indan-4-ylamine hydrochloride is a valuable bifunctional building block for organic synthesis. Its structure, featuring a sterically encumbered primary amine on a rigid tricyclic indane scaffold, provides a unique combination of lipophilicity and conformational constraint. This makes it a compelling starting material for constructing complex molecular architectures, particularly in the fields of agrochemicals and medicinal chemistry.[1][2] The presence of a chiral center at the C3 position also opens avenues for the development of enantiomerically pure target molecules.[3][4] This document serves as a technical guide for researchers, providing insight into the properties, applications, and detailed protocols for the effective use of this reagent.
Physicochemical Properties
The free amine, 1,1,3-Trimethyl-indan-4-ylamine, possesses distinct properties that influence its handling and reactivity.[1][5] The hydrochloride salt is typically a stable, crystalline solid, which is more convenient for storage and handling than the oily free base.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N (Free Amine) | [5] |
| Molecular Weight | 175.27 g/mol (Free Amine) | [5] |
| Boiling Point | 264.4°C at 101.33 kPa | [1] |
| Density | 0.98 g/cm³ at 20°C | [1] |
| LogP | 3.63 | [1] |
| Appearance | Pale yellow oil (Free Amine) | [6] |
| Melting Point | 228-229°C (Hydrochloride Salt) | [7] |
Core Application: Synthesis of Biologically Active Carboxamides
A primary and well-documented application of 1,1,3-trimethyl-indan-4-ylamine is in the synthesis of N-indanyl carboxamides.[1] Many of these derivatives have demonstrated potent fungicidal activity and are of significant interest in the development of crop protection agents.[1] The general synthetic strategy involves a nucleophilic acyl substitution, where the indanyl amine is coupled with a carboxylic acid or, more commonly, a more reactive acid derivative like an acid chloride.
The reaction is robust and versatile, allowing for the introduction of a wide array of functionalities via the acyl component. The bulky indane group often imparts favorable physicochemical properties, such as optimal lipophilicity and metabolic stability, to the final molecule.
Logical Workflow for Carboxamide Synthesis
The overall process begins with the hydrochloride salt, which must be neutralized to liberate the reactive free amine before it can be acylated. This two-step sequence is a fundamental workflow for utilizing this building block.
Caption: General workflow from the hydrochloride salt to the final N-indanyl carboxamide product.
Experimental Protocols
The following protocols are derived from established procedures and provide a reliable framework for laboratory synthesis.[3][7]
Protocol 1: Liberation of 1,1,3-Trimethyl-indan-4-ylamine (Free Base)
Rationale: The amine hydrochloride salt is protonated and unreactive as a nucleophile. A stoichiometric amount of base is required to deprotonate the ammonium salt, "liberating" the nucleophilic free amine. A biphasic system using an organic solvent like toluene allows for easy separation of the organic product from the aqueous inorganic salts after neutralization.[7]
Materials:
-
This compound
-
Toluene
-
Deionized Water
-
Sodium Hydroxide (NaOH), aqueous solution (e.g., 10-30% w/w)
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
Dissolution: Dissolve the this compound salt in hot water.[7] For every 1 part by weight of the salt, use approximately 5-10 parts by volume of water.
-
Addition of Organic Solvent: Add an equal volume of toluene to the aqueous solution in a separatory funnel.
-
Basification: While stirring vigorously, slowly add the aqueous sodium hydroxide solution. Monitor the pH of the aqueous layer, continuing addition until the pH is strongly basic (pH > 12). This ensures complete deprotonation of the amine.
-
Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely. The free amine will partition into the upper toluene layer.
-
Separation: Drain the lower aqueous layer. Collect the upper organic (toluene) layer.
-
Washing: Wash the collected organic layer with deionized water (2 x 10% of the organic volume) to remove any residual NaOH or inorganic salts.
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Product: The resulting product is 1,1,3-trimethyl-indan-4-ylamine as a liquid (typically light brown), which can be used directly in the next step without further purification.[7] A yield of over 90% can be expected.[7]
Protocol 2: Synthesis of N-[(3R)-1,1,3-trimethylindan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Rationale: This protocol exemplifies the coupling of the free amine with a heterocyclic acid chloride to form a potent fungicide.[3] The reaction is performed at an elevated temperature (reflux) to ensure a sufficient reaction rate and to drive off the HCl gas byproduct, pushing the equilibrium towards the product. Heptane is an appropriate solvent due to its high boiling point and its ability to facilitate the precipitation of the product upon completion.[3]
Materials:
-
1,1,3-Trimethyl-indan-4-ylamine (from Protocol 1)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Heptane
-
Reaction flask with reflux condenser and nitrogen inlet
Procedure:
-
Setup: In a reaction flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the 1,1,3-trimethyl-indan-4-ylamine (1.0 eq) in heptane (approx. 20 mL per gram of amine).
-
Heating: Heat the solution to approximately 50°C with stirring.[3]
-
Reagent Addition: Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in heptane dropwise over 10-15 minutes. The formation of a precipitate (the product and/or amine hydrochloride byproduct) is typically observed.[3]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (internal temperature of 95-97°C) and maintain for 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting amine.[3] The evolution of HCl gas will be noticeable.
-
Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5°C in an ice bath to maximize crystallization.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold heptane to remove any soluble impurities.
-
Drying: Dry the solid product under vacuum to a constant weight.
Example Reaction Data Summary:
| Parameter | Details | Rationale |
| Nucleophile | 1,1,3-Trimethyl-indan-4-ylamine | Sterically hindered amine provides stability. |
| Electrophile | Heterocyclic Acid Chloride | Highly reactive acylating agent. |
| Solvent | Heptane | High boiling point for reflux; low product solubility upon cooling. |
| Temperature | 50°C (addition), 95-97°C (reflux) | Controlled addition, then energy to overcome activation barrier. |
| Stoichiometry | ~1:1 | Equimolar amounts for efficient coupling.[3] |
| Workup | Precipitation and Filtration | Simplifies purification by avoiding chromatography. |
Context: Synthesis of the Building Block
Understanding the origin of a building block can provide valuable context. 1,1,3-Trimethyl-indan-4-ylamine is not typically synthesized by direct functionalization of indane. Instead, a common industrial route involves an acid-catalyzed rearrangement of N-acetyl-2,2,4-trimethyl-3,4-dihydroquinoline.[6] This precursor is readily available from the condensation of aniline with acetone.[6] The rearrangement proceeds in strong acid, such as sulfuric acid or anhydrous hydrogen fluoride (HF), followed by hydrolysis of the resulting acetamide.[6]
Caption: Simplified synthetic pathway to 1,1,3-trimethyl-indan-4-ylamine via acid-catalyzed rearrangement.
Safety and Handling
-
Hydrochloride Salt: The hydrochloride salt is a stable solid but should be handled with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Free Amine: The free amine is harmful if swallowed and causes skin and eye irritation.[5] It may also cause an allergic skin reaction.[4] Always handle in a well-ventilated fume hood.
-
Reactions: The acylation reaction described in Protocol 2 evolves hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction must be performed in a fume hood with appropriate scrubbing or ventilation.
Conclusion
This compound is a strategic building block for accessing complex, biologically active molecules. Its utility is centered on the nucleophilicity of its primary amine, which, once liberated from the hydrochloride salt, can be readily functionalized. The protocols and insights provided herein demonstrate its straightforward application in the synthesis of N-indanyl carboxamides, a class of compounds with proven importance in the agrochemical industry. By understanding the principles behind its handling and reactivity, researchers can effectively leverage this versatile intermediate in their synthetic campaigns.
References
-
1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. LookChem. [Link]
- WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides.
- US11180441B2 - Method for preparing substituted 4-aminoindane derivatives.
-
1,1,3-Trimethylindan-4-amine | C12H17N | CID 11217541. PubChem. [Link]
- CN111484412A - Method for synthesizing compound containing indan structure.
-
(3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine | C12H17N | CID 14535936. PubChem. [Link]
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- 2. (R)-1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine | 125349-37-3 | Benchchem [benchchem.com]
- 3. WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents [patents.google.com]
- 4. (3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine | C12H17N | CID 14535936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1,3-Trimethylindan-4-amine | C12H17N | CID 11217541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US11180441B2 - Method for preparing substituted 4-aminoindane derivatives - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Spectroscopic Analysis of Indan Amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This comprehensive guide provides a detailed exploration of the core spectroscopic techniques essential for the structural elucidation, purity assessment, and chiral analysis of indan amine derivatives. Indan amines are a crucial structural motif in medicinal chemistry, forming the backbone of numerous pharmaceuticals, including Rasagiline, an important agent in the treatment of Parkinson's disease. A thorough and accurate spectroscopic analysis is, therefore, paramount in both the discovery and quality control phases of drug development. This document moves beyond a simple recitation of methods to offer field-proven insights and detailed, self-validating protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Section 1: The Structural Significance of Indan Amines and the Imperative for Spectroscopic Scrutiny
The indan framework, a bicyclic structure fusing a benzene ring with a cyclopentane ring, imparts a unique conformational rigidity to molecules. When functionalized with an amine group, as in 1-aminoindan or 2-aminoindan and their derivatives, these compounds can interact with biological targets with high specificity. The stereochemistry of the amine group, in particular, can be a critical determinant of pharmacological activity. Consequently, the ability to unambiguously determine the molecular structure, confirm the position of substituents, assess purity, and quantify enantiomeric excess is not merely an academic exercise but a fundamental requirement for advancing these compounds through the development pipeline. This guide provides the strategic application of spectroscopic techniques to meet these analytical challenges.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. For indan amine derivatives, it provides a detailed map of the proton and carbon framework, as well as crucial information about stereochemistry.
Expertise & Experience: The Causality Behind NMR Experimental Choices
The choice of solvent, concentration, and specific NMR experiments is critical for obtaining high-quality, interpretable data. For indan amines, deuterated chloroform (CDCl₃) is a common starting point due to its excellent solubilizing properties for many organic compounds. However, the amine proton signal (-NH or -NH₂) can be broad and difficult to identify due to hydrogen bonding and exchange with trace amounts of water.[1][2] To confirm the presence of this labile proton, a simple D₂O shake is performed; the -NH peak will disappear from the ¹H NMR spectrum upon addition of a few drops of deuterium oxide.[1] For resolving complex, overlapping signals in the aliphatic region of the indan core, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.
Protocol: ¹H and ¹³C NMR Analysis of a Representative Indan Amine Derivative
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the indan amine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; for instance, DMSO-d₆ can be useful for better observation of N-H protons due to stronger hydrogen bonding.
-
Ensure the solution is homogeneous. If necessary, briefly vortex the tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-45° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.[3]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and potentially a longer relaxation delay (2-5 seconds) are required.[1][3]
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign protons to their respective positions in the molecule. The aromatic protons will typically appear in the 7.0-8.0 ppm region, while the aliphatic protons on the indan core will be further upfield.[1] Protons on carbons adjacent to the nitrogen will be deshielded and appear around 2.3-3.0 ppm.[1]
-
Assign the carbon signals in the ¹³C NMR spectrum. Carbons directly attached to the nitrogen typically appear in the 10-65 ppm region.[1]
-
Chiral Analysis using NMR
For chiral indan amines, determining the enantiomeric excess (ee) is often required. This can be achieved using NMR by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA), such as Mosher's acid chloride, or by using a chiral solvating agent (CSA).[4][5] Recently, ¹⁹F NMR-based methods using chiral derivatizing agents have gained attention due to the high sensitivity of the ¹⁹F nucleus and the lack of background signals.[6][7]
Representative NMR Data
| Proton Assignment (¹H NMR) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H | 7.10 - 7.30 | m | - | 4H |
| H (on C with N) | 4.10 | m | - | 1H |
| CH₂ (indan) | 2.80 - 3.20 | m | - | 2H |
| CH₂ (indan) | 1.80 - 2.50 | m | - | 2H |
| NH₂ | 1.60 | br s | - | 2H |
Table 1: Representative ¹H NMR spectral data for 1-aminoindan.
| Carbon Assignment (¹³C NMR) | Chemical Shift (δ, ppm) |
| Ar-C (quaternary) | 145.0, 143.0 |
| Ar-CH | 127.0, 125.0, 124.0 |
| C-N | 55.0 |
| CH₂ (indan) | 33.0 |
| CH₂ (indan) | 30.0 |
Table 2: Representative ¹³C NMR spectral data for 1-aminoindan.
Section 3: Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a synthesized indan amine derivative and can provide structural information through the analysis of fragmentation patterns.[8]
Expertise & Experience: Selecting the Right Ionization Technique
For many indan amine derivatives, which are relatively stable and possess a basic nitrogen atom, Electrospray Ionization (ESI) is an excellent choice.[3] It is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for unambiguous determination of the molecular weight.[9] Electron Ionization (EI), a harder technique, can be used to induce fragmentation, providing a characteristic "fingerprint" for the molecule that can be useful for structural confirmation and identification of isomers.[10][11] The "Nitrogen Rule" is a useful principle in MS, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1]
Protocol: ESI-MS for Molecular Weight Confirmation
Objective: To confirm the molecular weight of an indan amine derivative.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.
-
The addition of a small amount of a weak acid (e.g., 0.1% formic acid) to the solvent can enhance the protonation of the amine and improve the signal intensity in positive ion mode.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer's ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Operate the mass spectrometer in positive ion mode.
-
Acquire a full scan mass spectrum over an appropriate m/z range (e.g., m/z 100-500) to detect the [M+H]⁺ ion.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion [M+H]⁺.
-
Compare the observed m/z value with the calculated exact mass of the expected compound to confirm its identity. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), offering a high degree of confidence in the elemental composition.
-
Understanding Fragmentation
In EI-MS, the high-energy electrons cause the molecular ion to fragment in predictable ways. For amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[1] For indan amines, this can lead to characteristic fragments resulting from the cleavage of the cyclopentane ring. For example, in the mass spectrum of rasagiline, the parent ion at m/z 172.1 fragments to produce a product ion at m/z 117.1.[9]
Section 4: Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][12]
Expertise & Experience: Deciphering the Vibrational Language of Indan Amines
For indan amine derivatives, FT-IR is particularly useful for confirming the presence of the amine N-H bonds and the aromatic C-H and C=C bonds. Primary amines (R-NH₂) are characterized by two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.[13][14] Secondary amines (R₂NH) show only one N-H stretching band in this region.[13][14] The N-H bending vibration for primary amines is also a key diagnostic peak, appearing in the 1580-1650 cm⁻¹ region.[13] The C-N stretching vibration of aromatic amines is typically found in the 1250-1335 cm⁻¹ range.[13]
Protocol: FT-IR Analysis using an ATR Accessory
Objective: To obtain an infrared spectrum to confirm the presence of key functional groups.
Methodology:
-
Sample Preparation:
-
Place a small amount of the solid or liquid indan amine derivative directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is often preferred for its minimal sample preparation requirements.[12]
-
Ensure good contact between the sample and the ATR crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Representative FT-IR Data
| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance |
| N-H Stretch (primary amine) | 3300 - 3500 | Two medium peaks |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium peaks |
| Aliphatic C-H Stretch | 2850 - 2960 | Sharp, strong peaks |
| N-H Bend (primary amine) | 1580 - 1650 | Medium to strong peak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to weak peaks |
| Aromatic C-N Stretch | 1250 - 1335 | Medium to strong peak |
Table 3: Characteristic FT-IR absorption frequencies for a primary indan amine derivative.[13][14]
Section 5: UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems.[3][15]
Expertise & Experience: The Role of the Aromatic Ring
For indan amine derivatives, the UV-Vis spectrum is dominated by the absorptions of the aromatic benzene ring. The interaction of the amine's non-bonding electrons with the aromatic π-system can cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted benzene.[1] While alkyl amines absorb at wavelengths too short to be of much practical value (~200 nm), the presence of the aromatic ring in indan amines shifts the absorption to more accessible wavelengths.[1] This technique is particularly useful for quantitative analysis, where the absorbance at λmax can be used to determine the concentration of the compound using the Beer-Lambert law.
Protocol: Quantitative UV-Vis Analysis
Objective: To determine the λmax and quantify the concentration of an indan amine derivative.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the indan amine derivative of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).
-
Prepare a series of dilutions from the stock solution to create a set of calibration standards.
-
The concentrations should be chosen to yield absorbance values between 0.1 and 1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank and place it in the reference beam path.
-
Fill a second quartz cuvette with the sample solution and place it in the sample beam path.
-
Scan a range of wavelengths (e.g., 200-400 nm) to determine the λmax.
-
Measure the absorbance of each calibration standard at the determined λmax.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Use the equation of the line from the linear regression of the calibration curve to determine the concentration of an unknown sample from its measured absorbance.
-
Section 6: Integrated Spectroscopic Strategy
No single technique provides all the necessary information. A robust analytical strategy for indan amine derivatives involves the synergistic use of these spectroscopic methods. A typical workflow begins with FT-IR and UV-Vis for quick functional group confirmation and concentration checks. This is followed by MS to confirm the molecular weight. Finally, a comprehensive set of NMR experiments (¹H, ¹³C, and 2D) is performed for complete structural elucidation and stereochemical assignment. This integrated approach ensures a high level of confidence in the identity, purity, and structure of the indan amine derivative under investigation.
References
-
"Spectroscopy of Amines." Chemistry LibreTexts, 2024. [Link]
-
"IR: amines." University of Calgary, N.D. [Link]
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"Difference between Primary Secondary and Tertiary Amines Via FTIR." Labcompare, 2023. [Link]
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"FTIR spectra to determine the amine functional groups on urea." ResearchGate, N.D. [Link]
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"Chiral Discrimination of Acyclic Secondary Amines by 19F NMR." Analytical Chemistry, 2023. [Link]
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"Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds." ResearchGate, 2021. [Link]
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"Mass spectrometry in India." PubMed, 2012. [Link]
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"Development and Validation of a Spectrophotometric method for estimation of Rasagiline Mesylate in bulk and tablet dosage Form." Semantic Scholar, N.D. [Link]
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"How to measure aromatic amine compounds using uv/visible spectrophotometer?" ResearchGate, 2016. [Link]
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"FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5." ResearchGate, N.D. [Link]
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"The Characterization of 4- and 5-Iodo-2-aminoindan." ResearchGate, N.D. [Link]
-
"Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation." ManTech Publications, 2025. [Link]
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"Spectroscopic and Chemical Properties of the Amine." ResearchGate, N.D. [Link]
-
"High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess." PMC - NIH, 2021. [Link]
-
"(PDF) Development and Validation of Spectrophotometric Methods for the Determination of Rasagiline in Pharmaceutical Preparations." ResearchGate, 2017. [Link]
-
"(PDF) The metabolic fate of the two new psychoactive substances 2-aminoindane and N-methyl-2-aminoindane studied in vitro and in vivo to support drug testing." ResearchGate, 2021. [Link]
-
"Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid." PubMed, 2007. [Link]
-
"Advanced Spectroscopic Techniques for the Analysis of Illicit Drugs and Explosives." OPUS at UTS, 2016. [Link]
-
"Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di." ARC Journals, N.D. [Link]
-
"Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA)." MDPI, 2024. [Link]
-
"Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 2023. [Link]
-
"A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications." Spectroscopy Online, N.D. [Link]
-
"Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles." PMC, 2020. [Link]
-
"Triple quadrupoles drive the Indian mass spectrometers market." Medical Buyer, 2022. [Link]
-
"UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]." NIH, N.D. [Link]
-
"mass spectra - fragmentation patterns." Chemguide, N.D. [Link]
-
"Mass spectra (A) Rasagiline Parent ion, (B) Rasagiline Product ion, (C) Rasagiline-13 C 3 mesylate Parent ion, and (D) Rasagiline-13 C 3 mesylate Product ion." ResearchGate, N.D. [Link]
-
"Spectroscopic Emerging Trends in Pharmaceutical Analysis." Research and Reviews, 2023. [Link]
-
"A Study of Indian Derivatives Market and its Current Position in Global Financial Derivatives Market." International Journal of Research in Engineering, Science and Management, 2021. [Link]
-
"Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance." Frontiers, 2019. [Link]
-
"Chiral analysis." Wikipedia, N.D. [Link]
-
"Organic Nitrogen Compounds II: Primary Amines." Spectroscopy Online, 2019. [Link]
-
"(PDF) Recent investigations in the synthesis of spirooxindole derivatives by Iranian researchers." ResearchGate, 2020. [Link]
-
"Rapid analysis of polymers by MALDI TOF mass spectrometry." YouTube, 2024. [Link]
-
"CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article." International Journal of Pharmaceutical Sciences Review and Research, 2011. [Link]
-
"Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas." MDPI, N.D. [Link]
-
"What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?" Master Organic Chemistry, 2016. [Link]
-
"Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release." PubMed, 2023. [Link]
-
"International Journal of Molecular Sciences." MDPI, N.D. [Link]
-
"Enantiomeric Analysis of Chiral Drugs Using Mass Spectrometric Methods: A Comprehensive Review." ResearchGate, N.D. [Link]
-
"A Study on Commodity Derivatives Market in India." SSRN, N.D. [Link]
-
"Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation." PMC - NIH, 2019. [Link]
-
"NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines." ACS Publications, N.D. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,3-Trimethyl-indan-4-ylamine hydrochloride
Welcome to the technical support guide for the synthesis of 1,1,3-Trimethyl-indan-4-ylamine hydrochloride. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help identify and mitigate the formation of byproducts during synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While several routes exist, a common and logical pathway begins with the acid-catalyzed dimerization of α-methylstyrene, followed by nitration, reduction of the nitro group, and final salt formation.[1][2] Each of these steps presents a unique set of challenges and potential for byproduct formation.
Understanding the mechanism and kinetics of each transformation is critical for troubleshooting unexpected results. This guide will break down the process step-by-step to address specific issues you may encounter.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 1,1,3-Trimethyl-indan-4-ylamine HCl.
FAQs and Troubleshooting by Synthesis Step
This section addresses common problems, their root causes, and recommended solutions in a question-and-answer format.
Step 1: Acid-Catalyzed Dimerization of α-Methylstyrene
This initial step involves a Friedel-Crafts alkylation mechanism where one molecule of α-methylstyrene is protonated to form a carbocation, which then attacks a second molecule.[3][4] Subsequent intramolecular cyclization yields the desired indane core structure.[5]
Q1: Our yield of 1,1,3-trimethyl-3-phenylindane is low, and we are observing a significant amount of higher molecular weight species by GC-MS. What is happening?
A: This is a classic issue of over-alkylation or polymerization. The carbocation intermediate, instead of cyclizing, can react with another molecule of α-methylstyrene, leading to trimers and higher oligomers.
-
Causality: This side reaction is favored by high concentrations of the starting material and catalyst, as well as elevated temperatures.[5] Insufficiently vigorous stirring can also create localized "hot spots" of high reactant concentration.
-
Troubleshooting:
-
Control Reactant Addition: Add the α-methylstyrene slowly to the acid catalyst solution to maintain a low instantaneous concentration.
-
Temperature Management: Maintain the recommended reaction temperature. Use an ice bath to manage any exotherms, especially during initial addition.
-
Catalyst Loading: Ensure you are not using an excessive amount of sulfuric acid or other acid catalyst.
-
Q2: We've identified an isomeric byproduct that co-elutes closely with our desired product. What is it and how can we avoid it?
A: The likely culprit is a linear dimer instead of the cyclized indane. Before the final intramolecular cyclization, the dimeric carbocation can be quenched (e.g., by loss of a proton), leading to an unsaturated linear dimer.
-
Causality: This is often promoted by the presence of water in the reaction medium, which can act as a weak base to deprotonate the intermediate carbocation.
-
Troubleshooting:
-
Use Anhydrous Conditions: Ensure your α-methylstyrene and acid catalyst are as anhydrous as possible.
-
Sufficient Reaction Time: Give the reaction enough time for the slower, intramolecular cyclization step to proceed to completion.
-
Step 2: Electrophilic Aromatic Nitration
This step introduces the nitro group onto the aromatic ring of the indane structure. The reaction typically uses a mixture of nitric acid and sulfuric acid (mixed acid) to generate the highly electrophilic nitronium ion (NO₂⁺).[6]
Q3: Our HPLC analysis after nitration shows two major product peaks. Why are we getting a mixture?
A: You are likely forming regioisomers. The alkyl substituents on the indane ring are activating and ortho-, para-directing. Nitration can occur at several positions on the benzene ring of the indane. The desired product is the 4-nitro isomer, but formation of the 6-nitro isomer is a common byproduct.
-
Causality: The electronic and steric effects of the indane ring direct the incoming electrophile. While the 4-position is sterically accessible, the 6-position is also electronically activated, leading to a mixture of products.[7] The ratio of these isomers is highly dependent on reaction conditions.[8]
-
Troubleshooting:
-
Temperature Control: Nitration is highly exothermic. Lowering the reaction temperature (e.g., to 0-5 °C) can significantly improve regioselectivity by favoring the thermodynamically more stable product.
-
Order of Addition: Add the nitrating agent slowly to the solution of the indane derivative to prevent localized overheating and reduce the formation of undesired isomers.
-
Caption: Regioisomer formation during the nitration step.
Q4: The reaction mixture turned a very dark brown/black, and the yield is poor. What went wrong?
A: This indicates oxidation and decomposition side reactions.
-
Causality: Nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the organic substrate, leading to complex mixtures of oxidized and nitrated byproducts and a significant loss of material.
-
Troubleshooting:
-
Strict Temperature Control: This is the most critical parameter. Do not allow the internal temperature to rise above the specified limit for the protocol.
-
Use of Acetic Anhydride: In some cases, using acetyl nitrate (formed in situ from nitric acid and acetic anhydride) can provide a milder, more controlled nitration and suppress oxidative side reactions.[9]
-
Step 3: Reduction of the Nitro Group
This step converts the nitro group to the primary amine, typically via catalytic hydrogenation (e.g., using H₂ gas with a Palladium on Carbon catalyst, Pd/C) or metal-acid reduction (e.g., Sn/HCl or Fe/HCl).[10][11]
Q5: After reduction, our LC-MS shows a mass corresponding to a hydroxylamine intermediate. Is the reaction incomplete?
A: Yes, this is a classic sign of incomplete reduction. The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.
-
Causality: This can be caused by several factors:
-
Deactivated Catalyst: The Pd/C catalyst may have lost activity due to poisoning from impurities (e.g., sulfur compounds) or repeated use.
-
Insufficient Hydrogen: The pressure of H₂ may be too low, or the reaction time may be too short.
-
Poor Mass Transfer: Inefficient stirring can limit the contact between the substrate, catalyst, and hydrogen gas.
-
-
Troubleshooting:
-
Verify Catalyst Activity: Use fresh, high-quality catalyst for each batch.
-
Optimize Conditions: Increase hydrogen pressure, extend the reaction time, or slightly increase the temperature as per established safety protocols.
-
Ensure Efficient Mixing: Use a robust stirring mechanism to keep the catalyst suspended and ensure good gas-liquid mixing.
-
Q6: We see byproducts corresponding to azo or azoxy compounds. How are these formed?
A: These dimeric byproducts are formed by the condensation of the nitroso and hydroxylamine intermediates under certain reduction conditions, particularly when using metal hydrides or some metal-based reductions in neutral or alkaline conditions.[10][12]
-
Causality: This is less common with catalytic hydrogenation under acidic conditions but can occur if the reaction stalls at the intermediate stages.
-
Troubleshooting:
-
Stick to Catalytic Hydrogenation: This method is generally cleaner and less prone to forming these dimeric impurities.
-
Maintain Acidic Conditions: If using a metal-based reduction, ensuring the medium is sufficiently acidic (e.g., with HCl) favors the complete reduction to the amine and suppresses the formation of condensation byproducts.
-
Step 4: Hydrochloride Salt Formation and Purification
The final step involves reacting the purified free amine with hydrochloric acid to form the stable, crystalline hydrochloride salt.[13]
Q7: The final hydrochloride salt is off-color (e.g., yellow or brown). What is the impurity?
A: The color is likely due to trace amounts of unreacted nitro-aromatic intermediates or oxidation of the final amine product. Aromatic amines, especially in their free base form, are susceptible to air oxidation, which can produce highly colored impurities.
-
Causality:
-
Incomplete reduction leaves residual yellow nitro-compound.
-
Exposure of the isolated free amine to air and light before salt formation.
-
-
Troubleshooting:
-
Ensure Complete Reduction: Use TLC or HPLC to confirm the complete disappearance of the nitro intermediate before proceeding.
-
Work Under Inert Atmosphere: Handle the isolated free amine under a nitrogen or argon atmosphere to minimize air oxidation.[13]
-
Charcoal Treatment: Before crystallization, dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively remove colored impurities.
-
Recrystallization: A final recrystallization of the hydrochloride salt from a suitable solvent system (e.g., isopropanol/ether, ethanol/water) is often necessary to achieve high purity and remove residual color.[14]
-
Summary of Potential Byproducts
The following table summarizes the key byproducts discussed, their point of origin, and typical analytical signatures.
| Byproduct Name | Stage of Formation | Likely Analytical Signature (MS or NMR) | Mitigation Strategy |
| α-Methylstyrene Oligomers | Step 1: Dimerization | High MW peaks in GC-MS, complex aliphatic signals in ¹H NMR. | Slow addition of reactant, strict temperature control. |
| Linear Dimer | Step 1: Dimerization | Isomeric mass in GC-MS, signals for vinylic protons in ¹H NMR. | Use anhydrous conditions, ensure sufficient reaction time. |
| 6-Nitro Isomer | Step 2: Nitration | Same m/z as desired product in MS; distinct aromatic pattern in ¹H NMR. | Low-temperature nitration (-5 to 5 °C), slow addition of mixed acid. |
| Oxidation Products | Step 2: Nitration | Complex mixture of peaks in LC-MS, often with +16 or +32 Da mass shifts. | Strict temperature control, use of milder nitrating agents. |
| Hydroxylamine Intermediate | Step 3: Reduction | m/z corresponding to [M-NH₂+NHOH]. | Use fresh catalyst, ensure sufficient H₂ pressure and reaction time. |
| Azo/Azoxy Impurities | Step 3: Reduction | Dimeric mass peaks in LC-MS (approx. 2x MW of product). | Use catalytic hydrogenation; avoid neutral/alkaline metal reductions. |
| Oxidized Amine Impurities | Step 4: Purification | Colored compounds, may have complex mass spectra. | Handle free amine under inert gas, purify via recrystallization. |
Detailed Protocol: HPLC-UV Purity Analysis
This protocol provides a standardized method for assessing the purity of the final this compound product and detecting the presence of key byproducts.
Objective: To quantify the purity of the final product and identify potential process-related impurities.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
Reference Standard: A well-characterized, high-purity batch of this compound.
Procedure:
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Standard Preparation: Prepare a reference standard solution at the same concentration as the sample.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 220 nm and 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
System Suitability: Inject the reference standard solution five times. The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.
-
Analysis: Inject the sample solution. Identify and integrate all peaks.
-
Calculations: Calculate the purity using the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Byproduct Identification: Compare the retention times of any impurity peaks to those of known intermediates (if available). The nitro-intermediate will be significantly less polar and have a much longer retention time than the final amine product.
References
- CN111484412A - Method for synthesizing compound containing indan structure.
- This compound synthesis. ChemicalBook.
- US11180441B2 - Method for preparing substituted 4-aminoindane derivatives.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
-
Men, J., et al. (2008). 1,1,3-Trimethyl-3-phenylindane. Acta Crystallographica Section E: Structure Reports Online, 64(5), o847. [Link]
- Friedel–Crafts reaction. Wikipedia.
- CN104619681A - Method for producing (r)-1,1,3-trimethyl-4-aminoindane.
-
Men, J., et al. (2010). 1,3,3-Trimethyl-5-nitro-1-phenylindane. Acta Crystallographica Section E: Structure Reports Online, 66(4), o645. [Link]
- Synthesis of alpha-methylstyrene. PrepChem.com.
- Is there an easy way to purify organic amines? Biotage.
- Temperature-controlled highly selective dimerization of α-methylstyrene catalyzed by Brönsted acidic ionic liquid under solvent-free conditions.
- Reduction of nitro compounds. Wikipedia.
- CN104058922A - Synthetic method of 1,1,3-trimethyl-3-phenyl indane.
- Jana, C. (2014). Effect of solvents on regioselectivity of anisole nitration. Journal of the Indian Chemical Society, 91(7), 1373-1377.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- US5686588A - Amine acid salt compounds and process for the production thereof.
- US3337630A - Process for the purification of amines.
- Mehta, B. J. (1975). Synthesis and Analysis of Dimers of Alpha-Methylstyrene. Masters Theses. 2419.
- 1-methyl-3-phenylindane. Organic Syntheses Procedure.
- WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides.
- Wang, Y., et al. (2023).
- 1,1,3-trimethyl-3-phenyl indan, 3910-35-8. The Good Scents Company.
- How to purify Amine? Grad student asked me.
- Purification of organic hydrochloride salt?
- Védrine, J. C. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Beilstein Journal of Organic Chemistry, 13, 2732–2743.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
- Men, J., et al. (2008). 1,1,3-Trimethyl-3-phenylindane. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o847.
- Chemical analysis in amine system oper
- Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
- Directing effects in nitration of 1-adamantyl bearing aromatic ketones.
- Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
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Technical Support Center: Overcoming Challenges in the Chiral Separation of Trimethyl-indan-ylamine Hydrochloride
Welcome to the Technical Support Center dedicated to the chiral separation of trimethyl-indan-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven answers and troubleshooting protocols to navigate the complexities of resolving this chiral amine. As Senior Application Scientists, we have structured this resource to address the practical challenges you may encounter, grounding our advice in established scientific principles and field-proven experience.
Introduction to the Challenge
Trimethyl-indan-ylamine hydrochloride, a chiral amine with structural similarities to pharmacologically significant compounds like rasagiline, presents a common yet critical challenge in pharmaceutical analysis: the accurate and efficient separation of its enantiomers. Enantiomers can exhibit vastly different pharmacological and toxicological profiles, making their separation essential for ensuring drug safety and efficacy. The basic nature of the amine functional group often leads to difficult chromatographic behavior, such as poor peak shape and unpredictable interactions with the stationary phase.
This guide provides a comprehensive framework for developing robust chiral separation methods, from initial screening to advanced troubleshooting, empowering you to achieve baseline resolution with confidence.
Frequently Asked Questions (FAQs): Method Development
This section addresses foundational questions that arise during the initial stages of developing a chiral separation method for trimethyl-indan-ylamine hydrochloride.
Q1: What is the most effective starting point for developing a chiral separation method for this compound?
Answer: The most effective starting point is a systematic screening of various Chiral Stationary Phases (CSPs) under different mobile phase conditions.[1] Given that the enantioselectivity of a given CSP for a specific analyte is difficult to predict, an empirical screening approach is the most efficient path to success. The direct approach, using a CSP, is generally preferred over indirect methods (derivatization) for its simplicity and speed.[1]
Your screening protocol should be logical and cover diverse chiral selectors and chromatographic modes to maximize the chances of finding a suitable separation.
Q2: Which types of Chiral Stationary Phases (CSPs) are most likely to be successful for trimethyl-indan-ylamine hydrochloride?
Answer: Based on the structure of trimethyl-indan-ylamine (a primary amine with an aromatic ring), several classes of CSPs have a high probability of success. The key is to select phases that can engage in multiple types of interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance) to achieve chiral recognition.
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are the most versatile and widely used CSPs in HPLC and SFC.[2][3] They offer broad enantioselectivity for a vast range of compounds, including amines. Start with popular phases like those based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).
-
Macrocyclic Glycopeptide-Based CSPs: CSPs based on molecules like vancomycin and teicoplanin (e.g., Astec® CHIROBIOTIC® V2) are particularly effective for polar molecules, including amines.[4] They are robust, compatible with a wide range of mobile phases (including reversed-phase and polar ionic mode), and are well-suited for LC-MS applications.[4]
-
Crown Ether-Based CSPs: For primary amines, crown ether-based CSPs (e.g., Crownpak® CR-I(+)) can be exceptionally effective.[5] Chiral recognition occurs through the complexation of the protonated primary amine group within the chiral crown ether cavity. This class of CSP is highly specific for compounds containing a primary amino group.[5]
Q3: How should I choose the optimal mobile phase mode: Normal Phase, Reversed Phase, or SFC?
Answer: The choice of mobile phase mode is intrinsically linked to the selected CSP and has a profound impact on selectivity and analysis time.
| Mode | Mobile Phase Composition | Advantages | Considerations for Trimethyl-indan-ylamine |
| Normal Phase (NP) HPLC | Hexane/Heptane with an alcohol modifier (e.g., Isopropanol, Ethanol).[1] | Excellent selectivity on polysaccharide CSPs. Good solubility for many organic compounds. | Requires basic additives to ensure good peak shape for the amine. Solvent consumption and cost can be high. |
| Reversed Phase (RP) HPLC | Aqueous buffer with an organic modifier (e.g., Acetonitrile, Methanol).[6] | Compatible with aqueous samples. Uses less hazardous solvents. | Chiral recognition can be more challenging. Requires a CSP stable under aqueous conditions (e.g., protein-based or specific bonded phases).[7][8] |
| Polar Organic Mode HPLC | Typically Acetonitrile or Methanol, often with additives.[4] | Can provide unique selectivity compared to NP or RP modes. | Effective with macrocyclic glycopeptide CSPs.[4] Good for ensuring solubility of the hydrochloride salt form. |
| Supercritical Fluid Chromatography (SFC) | Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol).[9] | 3-5 times faster than HPLC.[9] "Green" technique with reduced organic solvent consumption. Excellent for both analytical and preparative scale separations.[9] | Often provides superior peak shapes for basic compounds.[10] The technique of choice for high-throughput screening in the pharmaceutical industry.[9] |
Recommendation: For initial screening, SFC is highly recommended due to its speed, efficiency, and excellent performance with basic compounds.[9] If SFC is unavailable, Normal Phase HPLC with polysaccharide CSPs is a robust and well-established alternative.
Q4: Why are mobile phase additives critical for separating this compound, and which ones should I use?
Answer: As a basic amine, trimethyl-indan-ylamine is prone to strong ionic interactions with residual acidic silanol groups on the silica surface of the CSP.[11] This secondary interaction is a primary cause of severe peak tailing and poor chromatographic efficiency. Mobile phase additives are used to suppress these undesirable interactions, leading to sharper, more symmetrical peaks and improved resolution.[11][12]
The choice of additive depends on the mobile phase mode:
| Mode | Recommended Additive(s) | Typical Concentration | Mechanism of Action |
| Normal Phase / SFC | Basic Additives: Diethylamine (DEA), Butylamine, Ethanolamine.[12] | 0.1% - 0.5% (v/v) | The additive competes with the analyte for active sites on the stationary phase, masking the silanols and preventing peak tailing.[11] |
| Reversed Phase | Buffers: Ammonium acetate, Ammonium formate. | 10-20 mM | Controls the pH of the mobile phase to maintain a consistent ionization state of the analyte and stationary phase. |
Expert Tip: In some cases, using a small amount of an acidic additive (like trifluoroacetic acid - TFA) in conjunction with a basic additive can form an ion pair with the analyte, further improving peak shape. However, start with a basic additive first.
Q5: Should I consider derivatizing trimethyl-indan-ylamine before analysis?
Answer: Derivatization involves reacting the amine with a chiral or achiral reagent to form a new compound with improved chromatographic properties. While this is a valid strategy, it should be considered a secondary approach if direct separation on a CSP fails.[7]
-
Indirect Chiral Separation: Reacting the racemic amine with a single, pure enantiomer of a chiral derivatizing agent (e.g., L-TPC) creates a pair of diastereomers. These diastereomers can then be separated on a standard, non-chiral column (like a C18).[13]
Advantages of Derivatization:
-
Can overcome very difficult separations.
-
May improve detection sensitivity if a chromophore or fluorophore is introduced.[13]
-
Allows the use of less expensive achiral columns.
Disadvantages of Derivatization:
-
Adds extra steps to sample preparation, increasing time and potential for error.[13]
-
The derivatizing reagent must be enantiomerically pure to avoid generating extra peaks.
-
The reaction must proceed to completion without causing racemization of the analyte.[14]
Recommendation: Pursue direct separation via HPLC or SFC first. Only explore derivatization if direct methods do not yield the required resolution or if you are working in a context without access to chiral columns.
Troubleshooting Guide: From Problem to Solution
This section provides systematic approaches to resolving specific issues you may encounter during your experiments.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
If you observe a single peak or two poorly resolved peaks, the chiral recognition between the CSP and your analyte is insufficient under the current conditions.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Causality: Chiral recognition is a thermodynamically controlled process. Changing the mobile phase composition (solvent type, additives) or temperature alters the interaction energies between the enantiomers and the CSP, which can significantly enhance selectivity.[15] Lowering the temperature often increases the stability of the transient diastereomeric complexes formed on the CSP, leading to better resolution, albeit with longer retention times.
Problem 2: Severe Peak Tailing or Broad Peaks (Asymmetry Factor > 1.2)
Peak tailing is the most common issue when analyzing basic compounds like trimethyl-indan-ylamine. It compromises resolution and quantification accuracy.
Step-by-Step Protocol to Eliminate Peak Tailing
-
Confirm the Cause:
-
If all peaks in the chromatogram (including any other analytes) are tailing: This suggests an extra-column issue. The most common cause is a partially blocked column inlet frit.[16] Action: Reverse-flush the column (if permitted by the manufacturer) or replace the frit. Also, check for dead volume in your fittings.
-
If only the analyte peak is tailing: This points to a chemical interaction between the amine and the stationary phase.
-
-
Optimize Mobile Phase Additives (Primary Solution):
-
Increase Additive Concentration: If you are already using a basic additive (e.g., 0.1% DEA), incrementally increase the concentration to 0.2%, then 0.3%. The goal is to saturate the active silanol sites.
-
Switch to a Stronger/Different Base: Some amines show dramatically better peak shape with different additives. If DEA is not effective, try ethanolamine or butylamine.[12] These molecules may have better efficacy at masking specific types of active sites.
-
-
Check Sample Solvent:
-
Ensure your sample is dissolved in the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.
-
-
Reduce Sample Load:
-
Overloading the column can lead to peak tailing. Action: Dilute your sample by a factor of 10 and reinject. If peak shape improves, you were likely experiencing mass overload.
-
Problem 3: Poor Reproducibility of Retention Times and Resolution
Inconsistent results can invalidate a method. The root cause is often related to the stability of the system or the mobile phase.
Troubleshooting Checklist
-
Column Equilibration: Are you allowing sufficient time for the column to equilibrate with the new mobile phase? For chiral separations, especially with additives, this can take 30-60 minutes or more. The additive needs to fully adsorb onto the stationary phase surface.[11]
-
Mobile Phase Preparation: Is the mobile phase prepared fresh daily? Volatile additives (like DEA) and modifiers can evaporate over time, changing the composition of the mobile phase and affecting chromatography.
-
Temperature Control: Is the column compartment temperature stable? As mentioned, temperature affects chiral recognition.[15] Ensure your column oven is set and stable.
-
System Contamination (Memory Effects): Certain additives, particularly acids and bases, can be retained by the stationary phase or system components and slowly leach out in subsequent runs, a phenomenon known as the "memory effect."[11] If you switch between methods with different additives, you may need to perform an extensive system flush.
Experimental Protocols & Data
Protocol 1: Systematic CSP Screening for Trimethyl-indan-ylamine
This protocol outlines a general screening procedure using SFC, which is recommended for its speed and effectiveness.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of trimethyl-indan-ylamine hydrochloride in methanol.
-
Select CSPs: Choose a diverse set of 3-4 chiral columns. A recommended starting set would be:
-
A cellulose-based CSP (e.g., CHIRALCEL® OD-3)
-
An amylose-based CSP (e.g., CHIRALPAK® AD-3)
-
A macrocyclic glycopeptide-based CSP (e.g., Astec® CHIROBIOTIC® V2)
-
-
Define Screening Conditions:
-
Instrument: Supercritical Fluid Chromatography (SFC) system.
-
Mobile Phase A: CO₂
-
Mobile Phase B (Co-solvent): Methanol with 0.2% Diethylamine (DEA)
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm and 254 nm.
-
-
Execute Screening: Inject the sample onto each column using the defined gradient method.
-
Analyze Results: Examine the chromatograms for any sign of peak separation. The goal of the initial screen is not baseline resolution, but to identify "hits"—conditions that show any degree of enantioselectivity.
-
Optimize "Hits": For any column that shows promise, perform further optimization by running isocratic methods at different co-solvent percentages and testing different additives or temperatures.
Table 1: Example Starting Conditions for Screening
| Parameter | SFC | Normal Phase HPLC |
| Columns | CHIRALPAK IA/IB/IC/ID | CHIRALPAK IA/IB/IC/ID |
| Mobile Phase | CO₂ / Methanol | Heptane / Isopropanol |
| Additive | 0.2% Ethanolamine | 0.2% Diethylamine |
| Flow Rate | 3.0 mL/min | 1.0 mL/min |
| Temperature | 35°C | 25°C |
| Detection | UV @ 210 nm | UV @ 210 nm |
References
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved January 21, 2026, from [Link]
-
Toth, G., et al. (2019). Chiral separation of rasagiline using sulfobutylether-β-cyclodextrin: capillary electrophoresis, NMR and molecular modeling study. PubMed. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Development of RP-HPLC method for the estimation of Rasagiline mesylate in bulk and tablet dosage forms. Retrieved January 21, 2026, from [Link]
-
Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF RASAGILINE TABLET DOSAGE FORMS. Retrieved January 21, 2026, from [Link]
-
LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
-
Al-Saeed, F. A., et al. (2017). Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column. PMC - NIH. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Common methods for the chiral determination of amphetamine and related compounds I. Gas, liquid and thin-layer chromatography. Retrieved January 21, 2026, from [Link]
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Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides.
-
PubMed Central. (n.d.). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved January 21, 2026, from [Link]
-
Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved January 21, 2026, from [Link]
-
Chemical Science (RSC Publishing). (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved January 21, 2026, from [Link]
-
Loba Chemie. (n.d.). TRIMETHYLAMINE HYDROCHLORIDE. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved January 21, 2026, from [Link]
-
Chromatography Forum. (2009). Ugly peak shape of amine compound. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Retrieved January 21, 2026, from [Link]
-
Journal of Chromatography A. (n.d.). AFMPS. Retrieved January 21, 2026, from [Link]
-
PMC - NIH. (n.d.). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Retrieved January 21, 2026, from [Link]
-
Semantic Scholar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved January 21, 2026, from [Link]
-
Journal of King Saud University - Science. (n.d.). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column. Retrieved January 21, 2026, from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 21, 2026, from [Link]
-
Chromatography Forum. (2017). additives for chiral. Retrieved January 21, 2026, from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC. Retrieved January 21, 2026, from [Link]
-
Semantic Scholar. (n.d.). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. Retrieved January 21, 2026, from [Link]
-
PubMed Central. (n.d.). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. Retrieved January 21, 2026, from [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Retrieved January 21, 2026, from [Link]
-
Wiley Analytical Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved January 21, 2026, from [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved January 21, 2026, from [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved January 21, 2026, from [Link]
-
PMC - NIH. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Optimizing Indan-4-ylamine Derivative Synthesis
Introduction:
Welcome to the technical support center for the synthesis of indan-4-ylamine derivatives. These scaffolds are critical building blocks in modern drug discovery, particularly for neurological and other therapeutic agents. However, achieving high reaction yields can be challenging due to competing pathways, difficult purifications, and stereochemical considerations.
This guide is structured to provide direct, actionable solutions to common experimental hurdles. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy. We will explore the most common synthetic routes, diagnose failures, and present validated methods for maximizing yield and purity.
Part 1: Common Synthetic Pathways & Key Control Points
The synthesis of indan-4-ylamine derivatives typically proceeds through one of several major pathways starting from a substituted indanone or indane. The choice of route often depends on the availability of starting materials and the desired substitution pattern. Understanding these pathways is the first step in diagnosing yield issues.
Key Synthetic Routes Overview
Caption: Major synthetic routes to indan-amine derivatives.
Part 2: Troubleshooting Guide & Yield Optimization
This section addresses specific, common problems encountered during synthesis. Each question represents a frequent sticking point, followed by a detailed explanation of the cause and a step-by-step protocol for resolution.
Q1: My oximation of 4-substituted indanone is sluggish and gives a low yield. How can I improve it?
Root Cause Analysis: Incomplete conversion of the indanone to the indanone oxime is a frequent issue. This can stem from several factors: an inappropriate choice of base, insufficient reactivity of the hydroxylamine, or unfavorable reaction equilibrium. The reaction involves the nucleophilic attack of hydroxylamine on the ketone carbonyl, which is pH-sensitive and requires careful control of conditions.
Optimization Strategy & Protocol: The goal is to generate free hydroxylamine (NH2OH) in situ from its hydrochloride salt while maintaining a suitable pH to facilitate the condensation. Pyridine is an effective solvent and base for this transformation.[1]
Table 1: Recommended Parameters for Indanone Oximation
| Parameter | Recommended Condition | Rationale |
| Reagent | Hydroxylamine Hydrochloride (NH2OH·HCl) | Stable, commercially available source of hydroxylamine.[1][2] |
| Stoichiometry | 1.05 - 1.1 equivalents of NH2OH·HCl | A slight excess ensures complete consumption of the limiting indanone.[1] |
| Solvent/Base | Pyridine | Acts as both solvent and base to neutralize HCl, releasing free hydroxylamine.[1] |
| Temperature | 50 °C | Provides sufficient thermal energy to drive the reaction without significant side-product formation.[1] |
| Reaction Time | ~20-30 minutes | Reaction is typically rapid; monitor by TLC to confirm disappearance of starting material.[1] |
Validated Protocol: High-Yield Synthesis of 1-Indanone Oxime[1]
-
Setup: In a round-bottomed flask, charge the substituted 1-indanone (1.0 equiv).
-
Reagent Addition: Add pyridine as the solvent, followed by hydroxylamine hydrochloride (1.05 equiv).
-
Heating: Heat the reaction mixture to 50 °C with stirring.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using hexanes/ethyl acetate 3:1). The reaction is often complete within 20 minutes when the indanone spot is no longer visible.
-
Workup:
-
Cool the mixture to room temperature.
-
Remove the pyridine under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and 1 M aqueous HCl to partition the mixture.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with 1 M HCl and then brine, dry over Na2SO4, and concentrate to afford the crude oxime, which is often of sufficient purity for the next step.
-
Q2: The reduction of my indanone oxime to the amine is incomplete or produces side products. What is the best reduction method?
Root Cause Analysis: The reduction of an oxime to a primary amine is a critical step where yield can be significantly compromised. Issues include:
-
Incomplete Reaction: The reducing agent may be too weak, or the catalyst in a hydrogenation may be poisoned or inactive.
-
Side Products: Over-reduction or cleavage can occur with harsh reducing agents like LiAlH4.
-
Low Reproducibility: Some methods are known to give variable yields, making them unsuitable for industrial production.[2]
Optimization Strategy: A highly reliable and scalable method is the catalytic hydrogenation of an O-acyl oxime intermediate in the presence of an organic anhydride. This multi-step, one-pot process proceeds through a stable amide intermediate, which is then hydrolyzed to give the final amine in high yield.[2]
Caption: High-yield, three-step process for oxime reduction.[2]
Validated Protocol: High-Yield Oxime Reduction via Amide Intermediate[2]
-
Step 1 (Acylation): Dissolve the indanone oxime (1.0 equiv) in an appropriate organic anhydride (e.g., acetic anhydride). This reaction acylates the oxime hydroxyl group.
-
Step 2 (Hydrogenation): Transfer the solution of the O-acyl oxime to a hydrogenation reactor. Add a heterogeneous catalyst, such as Palladium on Carbon (Pd/C). Pressurize the reactor with hydrogen gas (pressures can range from 1 to 12 bar) and heat as required (e.g., 30-40 °C).[3] The reaction hydrogenates the C=N bond and reduces the acylated hydroxyl group, forming a stable N-acetyl amide intermediate.
-
Step 3 (Hydrolysis): After the reaction is complete (monitored by hydrogen uptake or TLC/GC-MS), filter off the catalyst. Hydrolyze the resulting amide intermediate using an acid (e.g., aqueous HCl) with heating to yield the desired indanamine salt.
Alternative Reducing Agents: While the above method is robust, other reducing agents can be used, each with pros and cons.
Table 2: Comparison of Reducing Agents for Indanone/Indanone Oxime
| Reducing Agent | Substrate | Pros | Cons |
| Catalytic Hydrogenation (Pd/C, H2) | Oxime | High yield, clean, scalable.[2] | Requires pressure equipment; catalyst can be poisoned. |
| Sodium Borohydride (NaBH4) | Indanone | Mild, selective for ketones. | Not effective for reducing oximes directly. |
| Lithium Aluminium Hydride (LiAlH4) | Indanone, Oxime | Very powerful. | Non-selective, hazardous, difficult workup.[4] |
| Diisobutylaluminium hydride (DIBAL-H) | Indanone | Good reducing agent for ketones.[4] | Can be expensive, requires careful handling. |
| Biocatalysis (Transaminase) | Indanone | Excellent enantioselectivity (>99% ee), mild conditions.[5][6] | Requires specific enzyme and optimization of biological conditions. |
Q3: My nitration of indane gives a poor yield of the desired 4-nitro isomer. How can I improve the regioselectivity?
Root Cause Analysis: Direct nitration of an indane scaffold using standard conditions (e.g., HNO3/H2SO4) often leads to a mixture of regioisomers (4-nitro, 5-nitro, etc.) and potential over-nitration. Separating these isomers is challenging and significantly reduces the overall yield of the desired 4-aminoindane precursor.
Optimization Strategy: The use of a solid acid catalyst in place of sulfuric acid can dramatically improve the regioselectivity of the nitration reaction.[7] These catalysts, such as sulfonic acid resins or mesoporous molecular sieves, have a specific catalytic mechanism that favors the formation of the 4-nitro isomer.[7]
Key Advantages of Solid Acid Catalysts[7]:
-
Improved Selectivity: The catalyst's structure promotes nitration at the 4-position.
-
Simplified Workup: The catalyst is heterogeneous and can be removed by simple filtration, eliminating the need to neutralize large amounts of corrosive acid.
-
Recyclability: The solid acid catalyst can often be recovered, reactivated, and reused.
-
Reduced Waste: Eliminates the production of large volumes of acidic wastewater.
Experimental Protocol Outline: Selective Nitration of Indane[7]
-
Setup: Charge the indane derivative and the solid acid catalyst (e.g., a sulfonic acid resin) into a reaction vessel.
-
Nitrating Agent: Add the nitrating agent (e.g., a 50-70% nitric acid solution) to the mixture under controlled temperature.
-
Reaction: Stir the mixture until the reaction is complete (monitor by TLC or GC).
-
Catalyst Removal: Filter the reaction mixture to recover the solid acid catalyst.
-
Workup: The filtrate, containing the nitro-indane products in the remaining dilute nitric acid, can be worked up via extraction with an organic solvent.
-
Purification: The resulting mixture of nitro-indanes, now enriched in the 4-nitro isomer, can be purified by chromatography or crystallization before reduction. The reduction is typically carried out using a standard method like catalytic hydrogenation (e.g., 10% Pd/C, H2) to yield the indan-4-ylamine.[7]
Part 3: Frequently Asked Questions (FAQs)
Q: How can I efficiently purify my final indan-4-ylamine product?
A: Indan-4-ylamines can be challenging to purify directly by column chromatography due to their basicity, which can cause streaking on silica gel. A highly effective and scalable method is purification via acid salt formation. By treating the crude amine with an acid like hydrochloric acid (HCl), you can precipitate the corresponding hydrochloride salt, which is often a well-defined, crystalline solid. This solid can be isolated by filtration and washed to remove neutral organic impurities. The pure freebase amine can then be regenerated by dissolving the salt in water and adding a base (e.g., NaOH) followed by extraction. This method has been shown to yield purities of >99% with overall yields exceeding 90%.[8]
Q: I need to synthesize a single enantiomer of an indanamine derivative. What is the best approach to ensure high enantiomeric purity?
A: Achieving high enantiomeric purity is critical for pharmaceutical applications. While classical resolution via diastereomeric salt formation with chiral acids (like tartaric acid) is possible, it can be laborious and result in significant yield loss.[9] A superior, modern approach is to use biocatalysis. Transaminase enzymes can catalyze the asymmetric amination of a prochiral indanone to directly produce a single enantiomer of the amine with excellent yield and enantiomeric excess (>99% ee).[5][6] This single-step method avoids multi-step chemical processes and resolutions, making it highly efficient for producing chirally pure intermediates.[5][10]
Q: Can I use reductive amination directly on the indanone?
A: Yes, direct reductive amination is a viable pathway. This typically involves reacting the indanone with an ammonia source (like ammonium acetate) and a reducing agent (like sodium cyanoborohydride, NaCNBH3).[2][11] This method combines the formation of an imine/enamine intermediate and its subsequent reduction into a single pot. However, optimizing the conditions to favor the desired primary amine over potential secondary amine byproducts can sometimes be challenging. For scalability and reproducibility, the two-stage oximation-reduction pathway is often preferred.[2]
References
- Process for preparing 1-indanones. Google Patents (US6548710B2).
- Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates. Google Patents (US7262326B2).
- Improved process for the synthesis of enantiomeric indanylamine derivatives. Google Patents (WO2006120577A1).
- Process for the synthesis of enantiomeric indanylamine derivatives. Google Patents (US7476757B2).
- Method for synthesizing compound containing indan structure. Google Patents (CN111484412A).
-
Synthesis of 1-indanone oxime. PrepChem.com. Available from: [Link]
- Process for preparing (r)-4-aminoindane and corresponding amides. Google Patents (WO2021059146A1).
-
1-Indanone oxime synthesis procedure. Organic Syntheses. Available from: [Link]
-
Stereoselective synthesis of (R)-amino indans using transaminase enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available from: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed Central (PMC), NIH. Available from: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed. Available from: [Link]
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- 2. US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates - Google Patents [patents.google.com]
- 3. US7476757B2 - Process for the synthesis of enantiomeric indanylamine derivatives - Google Patents [patents.google.com]
- 4. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 5. ajpamc.com [ajpamc.com]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN111484412A - Method for synthesizing compound containing indan structure - Google Patents [patents.google.com]
- 8. 1,1,3-Trimethyl-indan-4-ylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents [patents.google.com]
- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2006120577A1 - Improved process for the synthesis of enantiomeric indanylamine derivatives - Google Patents [patents.google.com]
Troubleshooting solubility issues of "1,1,3-Trimethyl-indan-4-ylamine hydrochloride" in organic solvents
Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with "1,1,3-Trimethyl-indan-4-ylamine hydrochloride" in organic solvents. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested methodologies to empower you to overcome these common experimental hurdles.
Technical Support Center: this compound
This guide is structured in a question-and-answer format to directly address the challenges you may face. We will move from understanding the fundamental properties of the molecule to actionable troubleshooting protocols.
Part 1: Frequently Asked Questions - Understanding the Compound
Q1: What are the key physicochemical properties of 1,1,3-Trimethyl-indan-4-ylamine and its hydrochloride salt that dictate its solubility behavior?
A1: Understanding the molecule's intrinsic properties is the first step in troubleshooting. The free base and its hydrochloride salt have distinct characteristics that govern their interaction with different solvents. The indan core is nonpolar and lipophilic, while the amine group and its protonated salt form introduce polarity and the capacity for strong intermolecular interactions.
Below is a summary of the key properties for the free base, 1,1,3-Trimethyl-indan-4-ylamine.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₂H₁₇N | The significant hydrocarbon content contributes to lipophilicity ("oil-loving" character).[1][2] |
| Molecular Weight | 175.27 g/mol | A moderate molecular weight, typical for small molecule reagents.[1][2][3] |
| logP (Octanol/Water) | ~3.3 - 3.6 | This positive value indicates a strong preference for nonpolar, organic environments over aqueous ones.[1] |
| Hydrogen Bond Donor | 1 (the -NH₂ group) | Can donate a hydrogen bond, allowing interaction with protic solvents.[1] |
| Hydrogen Bond Acceptor | 1 (the lone pair on N) | Can accept a hydrogen bond from protic solvents.[1] |
| Form | Hydrochloride Salt | As a salt, the molecule is ionic. This drastically increases its polarity compared to the free base.[4] |
For the hydrochloride salt , the primary amine is protonated to form an ammonium cation (-NH₃⁺) with a chloride (Cl⁻) counter-ion. This ionic character makes it a salt, which fundamentally alters its solubility profile. While the free base is lipophilic and soluble in many organic solvents, the hydrochloride salt is highly polar and behaves more like an inorganic salt, preferring polar solvents and exhibiting very low solubility in nonpolar organic solvents.[4][5]
Q2: Why is this compound so poorly soluble in common nonpolar solvents like dichloromethane (DCM) or toluene?
A2: The principle of "like dissolves like" is central here. Solvents are effective at dissolving solutes with similar intermolecular forces.
-
Ionic Nature of the Salt: this compound is an ammonium salt. It exists as a charged, ionic pair (R-NH₃⁺ Cl⁻). To dissolve this salt, a solvent must overcome the strong electrostatic forces holding the crystal lattice together.
-
Solvent Polarity: Nonpolar solvents like toluene, hexane, or even the moderately polar dichloromethane lack the ability to effectively solvate these ions. They do not have strong enough dipole moments or hydrogen-bonding capabilities to surround the R-NH₃⁺ cation and the Cl⁻ anion and pull them apart from the crystal lattice.
-
Energy Mismatch: Consequently, the energy required to break the ionic bonds of the salt is much greater than the energy gained by solvating the ions with a nonpolar solvent. The system remains in its lowest energy state, with the salt undissolved. This is a common characteristic of amine salts, which are often insoluble in nonpolar organic solvents like ether.[5]
Q3: What is the expected solubility difference between the hydrochloride salt and its corresponding free base?
A3: The difference is substantial and is the key to solving most solubility issues.
-
Hydrochloride Salt (R-NH₃⁺ Cl⁻): Highly polar, ionic. It exhibits higher solubility in polar solvents, particularly polar protic solvents like water, methanol, or ethanol, where it can form strong hydrogen bonds and ion-dipole interactions.[5][6] A synthesis protocol notes its solubility in hot water.[7]
-
Free Base (R-NH₂): Non-ionic, with a large nonpolar indan structure. As indicated by its high logP value, it is lipophilic and will be significantly more soluble in a wide range of organic solvents, including ethers, chlorinated solvents (DCM, chloroform), and aromatic hydrocarbons (toluene).[1]
This dichotomy is frequently exploited in pharmaceutical chemistry for both purification and formulation.[4] For laboratory work, converting the insoluble salt to the soluble free base is a powerful strategy.
Part 2: Troubleshooting Guides and Protocols
Q4: My 1,1,3-Trimethyl-indan-4-ylamine HCl won't dissolve in my chosen organic solvent for a reaction. What are my options?
A4: When faced with an insoluble salt, a systematic approach is required. The flowchart below outlines the decision-making process, followed by detailed protocols for each strategy.
Caption: Initial troubleshooting workflow for solubility issues.
Strategy 1: Co-Solvency
This technique involves adding a small amount of a polar solvent to your primary nonpolar solvent to create a mixture that can better solvate the ionic salt.[8]
Causality: The polar co-solvent (e.g., methanol, ethanol) interacts directly with the ionic salt, while the bulk nonpolar solvent keeps the overall medium compatible with your reaction conditions.
| Solvent Class | Examples | Notes |
| Polar Protic | Methanol, Ethanol, Isopropanol | Highly effective due to hydrogen bonding and high polarity. Start with very small amounts (1-5% v/v). |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Strong dipole moments can solvate ions. Check for reaction compatibility. |
| Ethers | Tetrahydrofuran (THF) | Moderately polar. Can be effective but less so than alcohols. |
-
Setup: In a small vial, place a known amount of 1,1,3-Trimethyl-indan-4-ylamine HCl (e.g., 10 mg).
-
Primary Solvent: Add your primary reaction solvent (e.g., 1 mL of Toluene) and stir. Observe that the solid does not dissolve.
-
Titration: Add a polar co-solvent (e.g., Methanol) dropwise while stirring vigorously.
-
Observation: Continue adding the co-solvent until the solid fully dissolves. Note the approximate volume percentage required.
-
Validation: Ensure the final solvent mixture is compatible with your downstream reaction chemistry (e.g., ensure a protic co-solvent won't interfere with a Grignard reagent).
Strategy 2: Temperature Adjustment
Increasing the temperature often increases the solubility of a solid in a liquid.
Causality: For most salts, dissolution is an endothermic process. According to Le Chatelier's principle, adding heat to the system will shift the equilibrium towards dissolution to absorb the added energy. The synthesis of the hydrochloride salt takes advantage of this, as it is dissolved in a hot solvent mixture and precipitates upon cooling.[7]
-
Setup: Suspend the hydrochloride salt in your chosen solvent in a flask equipped with a stir bar and a reflux condenser.
-
Heating: Gently heat the mixture in an oil bath while stirring. Increase the temperature in increments of 10°C.
-
Monitoring: Hold at each temperature for 5-10 minutes to allow time for dissolution. Observe the temperature at which the solid fully dissolves.
-
Caution: Be aware that the compound may crash out of solution upon cooling. This can be problematic if your reaction is performed at room temperature. This method is best if the subsequent reaction is also run at an elevated temperature.
Strategy 3: In-situ Conversion to Free Base
This is often the most robust and effective method. By adding a mild base, you neutralize the hydrochloride, converting the compound to its organic-soluble free base form.
Causality: The reaction is a simple acid-base neutralization: R-NH₃⁺ Cl⁻ + Base -> R-NH₂ + [Base-H]⁺ Cl⁻ The resulting free amine (R-NH₂) is nonpolar and readily dissolves in the organic solvent. The byproduct, a salt of the added base, often precipitates or can be removed by filtration or an aqueous wash.
-
Setup: Suspend 1,1,3-Trimethyl-indan-4-ylamine HCl in your organic reaction solvent (e.g., DCM, Toluene, THF).
-
Base Addition: Add a slight excess (1.1 to 1.5 equivalents) of a tertiary amine base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) . These bases are strong enough to deprotonate the ammonium salt but are generally non-nucleophilic and unlikely to interfere with many reactions.
-
Stirring: Stir the mixture at room temperature. You will typically observe the original solid dissolving, sometimes accompanied by the precipitation of a new solid (triethylammonium chloride).
-
Completion: The conversion is usually rapid (5-15 minutes). The resulting solution now contains the dissolved free base, ready for use in your reaction.
-
(Optional) Removal of Byproduct: If the ammonium salt byproduct is insoluble, it can be removed by filtration. Alternatively, it can often be removed during a subsequent aqueous workup step.
Q5: I dissolved the compound using heat, but it precipitated out when I cooled the solution to room temperature. How can I prevent this?
A5: This phenomenon is called supersaturation followed by crystallization. The solution at high temperature held more solute than it could at equilibrium at a lower temperature. To address this:
-
Use a Co-solvent: Re-dissolve the material with heat and add a small amount of a polar co-solvent as described in Strategy 1. This can increase the room temperature solubility and keep the compound in solution upon cooling.
-
Maintain Temperature: If your reaction can be run at an elevated temperature, simply maintain the heat throughout the process.
-
Increase Solvent Volume: You may be near the saturation limit. Increasing the total volume of the solvent can keep the compound dissolved, but this may not be ideal if reaction concentration is critical.
Q6: Are there any solvents or conditions I should absolutely avoid?
A6: Yes. Compatibility is key.
-
Reactive Solvents: Avoid highly nucleophilic solvents if your reaction involves electrophilic centers, as the solvent could compete with your desired reaction.
-
Strongly Basic Conditions: While a mild base is used for free-basing, using a very strong base (e.g., hydroxides, alkoxides) in an uncontrolled manner could lead to unwanted side reactions, depending on the other functional groups present in your reaction mixture.
-
Aqueous Bases for Anhydrous Reactions: If your reaction is water-sensitive (e.g., uses organometallics), do not use an aqueous base (like NaOH solution) to free-base the amine. Use the in-situ method with an organic base like triethylamine.
References
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
LookChem. (n.d.). 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
PubChem. (n.d.). (3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. [Link]
-
Thakur, R., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Jain, A., et al. (2014). Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. [Link]
-
PubChem. (n.d.). 1,1,3-Trimethylindan-4-amine. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. [Link]
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- 1. 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine|lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. (3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine | C12H17N | CID 14535936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. ijmsdr.org [ijmsdr.org]
Addressing stability and degradation issues of "1,1,3-Trimethyl-indan-4-ylamine hydrochloride"
Welcome to the technical support center for 1,1,3-Trimethyl-indan-4-ylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Molecule
This compound is a substituted indane derivative with a primary amine functional group. As a hydrochloride salt, it is designed to have improved solubility in aqueous media, a common strategy for drug candidates.[1] However, the very nature of this salt form, combined with the chemical reactivity of the aromatic amine, presents specific challenges in handling, storage, and experimental use. This guide will walk you through the most common issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The two primary stability concerns are its hygroscopic nature and its susceptibility to oxidative degradation. Being a hydrochloride salt, the compound readily absorbs moisture from the atmosphere, which can lead to physical changes like clumping and inaccuracies in weighing.[2][3] The aromatic amine group is also prone to oxidation, which can be accelerated by factors such as light, heat, and the presence of metal ions.
Q2: How should I properly store this compound?
A2: To mitigate moisture absorption, this compound should be stored in a tightly sealed, airtight container, preferably in a desiccator containing a suitable drying agent like silica gel.[2][4] For long-term storage, a cool, dark, and dry place is recommended to minimize both hydrolytic and oxidative degradation.
Q3: What are the likely degradation products I might encounter?
A3: Based on the structure, the primary degradation pathways are likely to involve the amine functionality. Oxidation can lead to the formation of N-oxide and hydroxylamine derivatives.[5][6] Under more severe oxidative conditions, or in the presence of certain catalysts, degradation of the aromatic ring could occur. In acidic or basic conditions, forced degradation studies would be necessary to identify specific hydrolysis products.
Q4: Can the hydrochloride salt dissociate in solution?
A4: Yes, in solution, particularly in polar solvents, the hydrochloride salt can dissociate to some extent, establishing an equilibrium between the protonated amine (the hydrochloride salt) and the free amine.[7] The position of this equilibrium will depend on the pH of the solution. This is an important consideration for analytical methods and biological assays.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Inconsistent weighing and difficulty in handling the solid. | The compound is hygroscopic and has likely absorbed atmospheric moisture.[2][3] | 1. Work in a controlled environment: Whenever possible, handle the solid in a glove box with a controlled, low-humidity atmosphere. 2. Use a desiccator: Store the compound in a desiccator and allow it to equilibrate to room temperature before opening to prevent condensation. 3. Weigh quickly: Minimize the time the container is open to the atmosphere. Have all weighing materials ready beforehand. 4. Prepare a stock solution: For frequent use, consider preparing a concentrated stock solution in a suitable, dry solvent and storing it under inert gas (e.g., argon or nitrogen).[4] This avoids repeated handling of the hygroscopic solid. |
| Variability in analytical results (e.g., HPLC peak area). | 1. Degradation of the compound in solution. 2. Incomplete dissolution. 3. pH-dependent changes in the analyte's form (salt vs. free amine). | 1. Check solution stability: Prepare fresh solutions for each experiment and analyze them at different time points to assess stability. If degradation is observed, store solutions at a lower temperature and protect them from light. 2. Ensure complete dissolution: Use sonication or vortexing to ensure the compound is fully dissolved. Visually inspect for any particulate matter. 3. Control the pH of your mobile phase: For reversed-phase HPLC, a buffered mobile phase is crucial to ensure the analyte is in a consistent protonation state, leading to reproducible retention times and peak shapes. |
| Appearance of unexpected peaks in chromatograms over time. | This is a strong indicator of degradation. The new peaks are likely degradation products. | 1. Conduct a forced degradation study: To identify the potential degradation products, subject the compound to stress conditions (see protocol below). This will help in understanding the degradation profile.[8][9] 2. Use a stability-indicating analytical method: Develop or use an HPLC method that can separate the parent compound from its degradation products. A photodiode array (PDA) detector can be useful for comparing the UV spectra of the parent and the new peaks. |
| Low or inconsistent biological activity in assays. | 1. Degradation of the active compound. 2. The pH of the assay buffer may be affecting the compound's charge state and its interaction with the target. | 1. Confirm compound integrity: Before performing biological assays, verify the purity of the compound using an appropriate analytical technique like HPLC. 2. Consider the effect of pH: Evaluate the compound's activity across a range of pH values to determine the optimal conditions for your assay. The equilibrium between the charged (active) and neutral (potentially less active or membrane-permeable) forms can be critical. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Hygroscopic Solids
This protocol minimizes the impact of hygroscopicity on experimental accuracy.
-
Preparation: Place the sealed container of this compound and a bottle of anhydrous solvent (e.g., DMSO, ethanol) in a desiccator for at least 24 hours to ensure all components are dry.
-
Weighing: In a low-humidity environment if possible, quickly weigh a larger amount of the compound than needed for a single experiment into a tared, dry volumetric flask.
-
Dissolution: Immediately add the anhydrous solvent to the flask, ensuring the solid does not remain exposed to the air for an extended period. Fill to approximately 80% of the final volume.
-
Mixing: Cap the flask and mix thoroughly using a vortex mixer or sonicator until the solid is completely dissolved.
-
Final Volume: Once dissolved and equilibrated to room temperature, carefully add the solvent to the calibration mark.
-
Storage: Aliquot the stock solution into smaller, airtight vials and store under an inert atmosphere (e.g., by flushing with argon) at a low temperature (e.g., -20°C) and protected from light.
Protocol 2: Forced Degradation Study Workflow
This workflow is designed to identify potential degradation pathways and products.[8][9]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours in the dark.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 24 hours at room temperature. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC-UV/MS method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage degradation of the parent compound.
-
Characterize the degradation products using their retention times, UV spectra, and mass spectral data.
Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Inconsistent Analytical Results
Caption: A logical workflow for troubleshooting inconsistent analytical results.
Diagram 2: Forced Degradation Study Pathway
Caption: A schematic of the forced degradation study process.
References
- This citation is intentionally left blank as no direct scientific paper on the degradation of this specific molecule was found.
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
- This citation is intentionally left blank as no direct scientific paper on the degradation of this specific molecule was found.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
-
Protocol Online. (2010). Hygroscopic chemical...how to deal with? Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
- This citation is intentionally left blank as no direct scientific paper on the degradation of this specific molecule was found.
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
- This citation is intentionally left blank as no direct scientific paper on the degradation of this specific molecule was found.
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
- This citation is intentionally left blank as no direct scientific paper on the degradation of this specific molecule was found.
- This citation is intentionally left blank as no direct scientific paper on the degradation of this specific molecule was found.
- This citation is intentionally left blank as no direct scientific paper on the degradation of this specific molecule was found.
- This citation is intentionally left blank as no direct scientific paper on the degradation of this specific molecule was found.
- This citation is intentionally left blank as no direct scientific paper on the degradation of this specific molecule was found.
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
- This citation is intentionally left blank as no direct scientific paper on the degradation of this specific molecule was found.
-
CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
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- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 5. ijrpp.com [ijrpp.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
Common problems and solutions in the synthesis of indan amines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for indan amine synthesis. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to navigate the common challenges encountered during the synthesis of this critical structural motif. Indan amines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis is not without its pitfalls. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the issues you may face at the bench.
Part 1: The Core Reaction - Reductive Amination
Reductive amination is the most common and versatile method for synthesizing indan amines from their corresponding indanone precursors. It involves the formation of an imine or enamine intermediate, followed by its reduction to the target amine. Most problems arise from one of these two stages.
FAQ 1.1: My reductive amination is giving very low yield. What are the most likely causes?
Low yield is a multifaceted problem that can stem from issues with imine formation, the reduction step, or work-up losses. A systematic approach is required to diagnose the root cause.
Possible Cause 1: Inefficient Imine Formation The equilibrium between the indanone/amine and the imine/water must be shifted towards the imine for the reaction to proceed efficiently.
-
Why it happens: The formation of the imine is a reversible condensation reaction. If the water produced is not removed or sequestered, the equilibrium may not favor the imine intermediate.[1][2] Furthermore, the reactivity of both the indanone and the amine plays a significant role. Electron-withdrawing groups on the amine can reduce its nucleophilicity, while sterically hindered ketones or amines can slow the reaction considerably.[3]
-
Solutions:
-
Water Removal: Use a Dean-Stark apparatus for azeotropic removal of water, or add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
pH Control: Imine formation is often acid-catalyzed. A catalytic amount of a weak acid like acetic acid (AcOH) can significantly accelerate the reaction.[3] However, excess acid will protonate the amine starting material, rendering it non-nucleophilic.[4] The optimal pH is typically between 4 and 6.
-
Lewis Acid Catalysis: For particularly stubborn ketones, a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) can be used to activate the carbonyl group towards nucleophilic attack.[3]
-
Possible Cause 2: Incomplete Reduction The choice of reducing agent and reaction conditions are critical for the successful conversion of the imine to the amine.
-
Why it happens: The imine C=N bond is less polarized than the C=O bond of the starting ketone. Some reducing agents may preferentially reduce the leftover ketone instead of the imine, or may not be potent enough to reduce the imine efficiently.[1]
-
Solutions:
-
Select a Suitable Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reagents because they are selective for the imine/iminium ion over the ketone.[1][5] This allows for a one-pot reaction where the ketone, amine, and reducing agent are all present from the start. Sodium borohydride (NaBH₄) can also be used, but it's often better to form the imine first before adding the reductant to avoid competing ketone reduction.[1][6]
-
Optimize Reaction Time and Temperature: If you observe residual imine in your crude product, the reaction may not have gone to completion.[6] Try extending the reaction time or gently increasing the temperature. However, be cautious, as excessive heat can lead to side reactions.
-
Troubleshooting Workflow for Low Yield
Here is a logical decision tree to diagnose low-yield issues in reductive amination.
Part 2: Purity and Side Reactions
Achieving high purity is often the greatest challenge in amine synthesis, primarily due to the basic nature of the product and potential side reactions.
FAQ 2.1: My final product is contaminated with the starting indanone. How can I remove it?
This is a classic purification problem. The key is to exploit the difference in the chemical properties of the basic amine product and the neutral ketone starting material.
-
Why it happens: The reaction did not go to completion, or the reducing agent was not effective enough.
-
Solution: Acid-Base Extraction: This is the most effective method.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[7] The basic indan amine will be protonated to form a water-soluble ammonium salt and will partition into the aqueous layer.[8]
-
The neutral indanone starting material will remain in the organic layer.
-
Separate the layers. The organic layer containing the indanone can be discarded.
-
Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) to deprotonate the ammonium salt and regenerate the free amine.
-
Extract the free amine back into a fresh organic solvent.
-
Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified indan amine.
-
FAQ 2.2: I'm synthesizing a primary indan amine (using ammonia or an equivalent) and I'm seeing di-alkylation products. How can I prevent this?
Over-alkylation is a common issue when synthesizing primary amines via direct alkylation methods, including reductive amination.
-
Why it happens: The newly formed primary indan amine is nucleophilic and can react with another molecule of the indanone, leading to the formation of a secondary amine impurity.[2][9][10]
-
Solutions:
-
Use a Large Excess of the Amine Source: Using a significant excess of ammonia (or its surrogate, like ammonium acetate) can statistically favor the reaction of the indanone with the amine source rather than the amine product.[11]
-
Use a Protected Amine Equivalent: A more robust strategy is to use a nucleophile that delivers a protected amino group. The Gabriel Synthesis, which uses phthalimide as an ammonia equivalent, is a classic method that cleanly provides primary amines by preventing over-alkylation.[2][12] After the alkylation step (in this case, reductive amination with the indanone), the phthalimide protecting group is removed with hydrazine.
-
Azide Reduction: An alternative two-step method involves an Sₙ2 reaction of an appropriate indanyl halide with sodium azide (NaN₃), followed by reduction of the resulting azide to the primary amine using a reagent like LiAlH₄ or catalytic hydrogenation.[2][9] This method completely avoids the problem of over-alkylation.
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons | Typical Conditions |
| NaBH(OAc)₃ | Highly selective for imines/iminiums; allows one-pot reaction; mild.[1] | More expensive; can be moisture sensitive. | 1.2-1.5 eq., DCM or DCE, room temp. |
| NaBH₃CN | Selective for imines/iminiums; allows one-pot reaction.[1][5] | Toxic (cyanide); requires careful pH control to avoid HCN gas release. | 1.2-1.5 eq., MeOH, pH 6-7, room temp. |
| NaBH₄ | Inexpensive; readily available.[5] | Can reduce aldehydes/ketones; often requires a two-step process.[1] | 1.5-2.0 eq., MeOH or EtOH, 0°C to room temp. |
| H₂/Catalyst | "Clean" reaction (by-product is water); suitable for large scale.[11][13] | Requires specialized hydrogenation equipment; catalyst can be expensive or pyrophoric (e.g., Raney Ni); may reduce other functional groups. | Pd/C, PtO₂, Raney Ni; various pressures and solvents.[11][14] |
Part 3: Purification Strategies
Purifying amines can be notoriously difficult due to their basicity and polarity.
FAQ 3.1: My indan amine streaks badly on a silica gel column, and I get poor separation. What can I do?
This is a very common observation. The acidic silanol groups on the surface of standard silica gel strongly interact with the basic amine, causing tailing, poor resolution, and sometimes irreversible adsorption of the product.[15]
-
Why it happens: The lone pair on the amine nitrogen forms a strong hydrogen bond or an acid-base interaction with the Si-OH groups of the silica gel.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a volatile base to your eluent to compete with your product for the acidic sites on the silica. Triethylamine (Et₃N) at 0.5-2% (v/v) is the most common choice.[15] Alternatively, using a mobile phase containing ammonia (e.g., a gradient of DCM to 90:9:1 DCM/MeOH/NH₄OH) is also very effective.
-
Use a Different Stationary Phase: Amine-functionalized silica or basic alumina are excellent alternatives to standard silica for the purification of basic compounds.[15] These stationary phases have a deactivated, basic surface that minimizes unwanted interactions.
-
"Plug" Filtration: If the impurities are much less polar than your amine, you can perform a simple filtration through a short "plug" of silica gel, eluting with a solvent system containing triethylamine, to quickly remove baseline impurities without the need for a full chromatographic separation.
-
Avoid Chromatography Altogether: If possible, purify the amine by crystallization. This can often be achieved by forming a salt (e.g., the hydrochloride or tartrate salt), which is typically a crystalline solid. After recrystallization, the pure salt can be converted back to the free amine.[7][16]
-
Purification Strategy Workflow
Part 4: Detailed Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a reliable starting point for the synthesis of a secondary indan amine from an indanone and a primary amine.
-
Reactant Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the indanone (1.0 eq.).
-
Solvent and Amine Addition: Dissolve the indanone in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration). Add the primary amine (1.1-1.2 eq.).
-
Imine Formation (Optional but Recommended): If desired, add a catalytic amount of glacial acetic acid (0.1 eq.) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.). The reaction is often mildly exothermic.
-
Causality Note: Using NaBH(OAc)₃ allows for a one-pot procedure because it is mild enough not to reduce the indanone, but reactive enough to reduce the iminium ion that forms in the presence of the acid catalyst.[1]
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting indanone is consumed (typically 2-24 hours).
-
Work-up:
-
Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amine using one of the methods described in Part 3.
References
- Vertex AI Search, "Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry". Accessed January 20, 2026.
- Benchchem, "Technical Support Center: Optimization of Catalytic Systems for Indan Synthesis". Accessed January 20, 2026.
- Google Patents, "US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermedi
- PubMed Central, "Indane-1,3-Dione: From Synthetic Strategies to Applic
- Google Patents, "WO2009003719A2 - Indane-amine derivatives, their preparation and use as medicaments". Accessed January 20, 2026.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, "STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES". Accessed January 20, 2026.
- Organic Chemistry Portal, "Indane synthesis". Accessed January 20, 2026.
- ChemistryViews, "A 'Sterically Stressed' Amide as a Protecting Group for Amines". Accessed January 20, 2026.
- Reddit, "Struggling with Reductive Amination: Tips for Isolating My Amine Product?". Accessed January 20, 2026.
- PubMed, "Protecting Group Strategies in Natural Product Biosynthesis". Accessed January 20, 2026.
- Master Organic Chemistry, "Protecting Groups for Amines: Carbam
- Google Patents, "US3337630A - Process for the purification of amines". Accessed January 20, 2026.
- Chemistry LibreTexts, "23.13: Protection of Amino Groups in Synthesis". Accessed January 20, 2026.
- Biotage, "Is there an easy way to purify organic amines?". Accessed January 20, 2026.
- PubMed Central, "Trichloroacetic acid fueled practical amine purific
- Master Organic Chemistry, "Reductive Amination, and How It Works". Accessed January 20, 2026.
- Sigma-Aldrich, "Application Note – Reductive Amin
- ResearchGate, "Aldehyde not reacting in reductive amination reaction, thoughts?". Accessed January 20, 2026.
- ResearchGate, "Asymmetric reductive amination of 1‐indanone derivatives by using...". Accessed January 20, 2026.
- YouTube, "How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.". Accessed January 20, 2026.
- University of Rochester, "Workup: Amines". Accessed January 20, 2026.
- OpenStax, "24.6 Synthesis of Amines". Accessed January 20, 2026.
- Organic Chemistry Portal, "Indanone synthesis". Accessed January 20, 2026.
- Al-Mustansiriyah University, "Amines: Synthesis and Reactions". Accessed January 20, 2026.
- Chemistry Steps, "Reactions of Amines Practice Problems". Accessed January 20, 2026.
- Chemistry LibreTexts, "24.6: Synthesis of Amines". Accessed January 20, 2026.
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Technical Support Center: Purification of Crude 1,1,3-Trimethyl-indan-4-ylamine Hydrochloride
Introduction
Welcome to the technical support guide for the purification of 1,1,3-Trimethyl-indan-4-ylamine hydrochloride (CAS No. 1616291-21-4). This molecule is a key intermediate in various synthetic pathways, and achieving high purity is critical for downstream applications, ensuring reproducibility and minimizing side reactions. This guide provides practical, field-proven insights into common purification challenges, offering detailed protocols and troubleshooting advice tailored for researchers and drug development professionals. Our approach is grounded in fundamental chemical principles to empower you to not only follow procedures but also to understand and adapt them to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound should be a crystalline solid. A key indicator of high purity is a sharp melting point, which is reported to be in the range of 228-229°C[1]. Significant deviation or a broad melting range typically indicates the presence of impurities. The free amine form, 1,1,3-Trimethyl-indan-4-ylamine, is often isolated as a pale yellow or light brown oil[1][2].
Q2: My isolated free amine is colored. Is this a sign of impurity?
A pale yellow to light brown color for the free amine is commonly reported and is not necessarily indicative of significant impurity[1][2]. However, a dark brown or black coloration suggests potential oxidation or the presence of chromophoric impurities. Aromatic amines are susceptible to air oxidation, which can produce highly colored byproducts[3]. Performing the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue[1].
Q3: How do I convert the hydrochloride salt back to the free amine for analysis or further reaction?
This is a standard acid-base manipulation. The hydrochloride salt can be dissolved in water (hot water may be necessary) and neutralized with a base, such as an aqueous sodium hydroxide or sodium carbonate solution, until the pH is alkaline (a pH of 12 is cited in one procedure)[1][4]. The liberated free amine, which is less water-soluble, can then be extracted into a suitable organic solvent like toluene, ethyl acetate, or dichloromethane[1][2][4]. The organic layer is typically washed with water or brine to remove inorganic salts before being dried and concentrated.
Q4: What are the most common impurities I should expect?
Impurities can stem from various sources and generally fall into three categories[5]:
-
Starting Materials & Reagents: Unreacted precursors from the synthesis.
-
Process-Related Impurities: Byproducts from side reactions, isomers, or products of over-reaction. For indane derivatives, these could include oxidation products like indane-1,3-diones or self-condensation products[6][7].
-
Residuals: Inorganic salts (e.g., NaCl), residual solvents, and catalysts used during the synthesis[5].
Purification Workflow Overview
The purification strategy depends on the nature of the crude material and the target purity level. The two primary pathways are direct crystallization of the hydrochloride salt or a more rigorous purification via an acid-base extraction cycle.
Caption: General purification strategies for crude 1,1,3-Trimethyl-indan-4-ylamine HCl.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Purity After Crystallization | Ineffective Solvent System: The chosen solvent may not provide a sufficient solubility differential between the product and impurities at high and low temperatures. | Action: Screen alternative solvent systems (e.g., isopropanol/water, ethanol/ethyl acetate). A good system dissolves the compound when hot but allows it to crystallize upon cooling, while impurities remain in the mother liquor. |
| Occlusion: Impurities are physically trapped within the crystal lattice due to rapid crystallization. | Action: Slow down the cooling rate. Allow the solution to cool to room temperature slowly before inducing further crystallization in an ice bath. This promotes more selective crystal growth. | |
| Product "Oils Out" or Fails to Crystallize | Presence of Water/Solvent: Excess water or residual organic solvent can act as an impurity, disrupting crystal lattice formation. Amine salts can be hygroscopic. | Action: Ensure all apparatus is dry. If converting from the free base, dry the organic solution thoroughly (e.g., with MgSO₄ or Na₂SO₄) before adding HCl. Co-evaporation with an anhydrous solvent like toluene can help remove residual water. |
| High Impurity Load: The concentration of impurities is too high, depressing the melting point and preventing crystallization. | Action: Perform a preliminary purification. For colored impurities, a charcoal treatment of the hot solution before crystallization can be effective. Alternatively, perform the full acid-base purification cycle (Pathway 2). | |
| Significant Product Discoloration (Dark Brown/Black) | Oxidation: The aromatic amine functionality is prone to air oxidation, especially at elevated temperatures or non-neutral pH. | Action: Purge vessels with an inert gas (N₂ or Ar)[1]. Use degassed solvents. Avoid prolonged exposure to high heat. The acid-base purification cycle is effective at removing colored, non-basic oxidation products. |
| Low Yield | Incomplete Precipitation: The product has significant solubility in the cold mother liquor. | Action: Ensure the crystallization mixture is cooled sufficiently (e.g., 0-5°C) for an adequate period[1]. The mother liquor can be concentrated to obtain a second crop of crystals, which should be analyzed for purity separately. |
| Incorrect pH during Extraction: During acid-base purification, if the pH is not sufficiently basic (>10), the amine will not be fully deprotonated, leading to poor extraction into the organic phase. | Action: Monitor the aqueous phase pH with a pH meter or strips during basification to ensure complete conversion to the free amine[4]. |
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. The free amine may cause skin and eye irritation[8].
Protocol 1: Purification by Direct Precipitation/Crystallization
This method is adapted from a patented synthesis procedure and is suitable for crude material that is not heavily contaminated[1].
-
Dissolution: In a flask equipped with a stirrer and condenser, combine the crude this compound with a solvent mixture. A reported system uses toluene and water[1]. The ratio should be optimized to dissolve the crude material upon heating.
-
Heating: Heat the mixture to approximately 70°C with stirring until all solids are dissolved.
-
Cooling & Precipitation: Turn off the heat and allow the solution to cool slowly towards room temperature. Then, transfer the flask to an ice-water bath and continue cooling to 0-5°C for at least 1 hour to maximize crystal formation[1].
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of a cold, non-polar solvent (e.g., cold diethyl ether or hexanes) to remove residual mother liquor and any non-polar impurities. This is critical for removing any remaining free base or other organic contaminants.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction Cycle
This is a more rigorous method for removing a wider range of impurities, including colored oxidation products and non-basic organic contaminants[1][2][4].
-
Liberate Free Amine: Dissolve the crude hydrochloride salt in hot water. Cool to room temperature and slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 40% NaOH) with stirring until the solution is strongly basic (pH > 12)[2][4].
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated free amine with an organic solvent (e.g., toluene or ethyl acetate)[1][2]. Perform the extraction three times to ensure complete recovery.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine. The brine wash helps to break any emulsions and removes the bulk of the dissolved water.
-
Drying: Dry the organic solution over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent.
-
Salt Formation & Precipitation: While stirring the dried organic solution, slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or isopropanol) dropwise. The hydrochloride salt will precipitate out of the solution. Monitor the precipitation and stop adding acid when no further solid forms. Using HCl in a volatile organic solvent is often preferred as the byproducts (solvent) are easily removed.
-
Isolation & Drying: Let the suspension stir in the cold for 30 minutes, then collect the pure white crystals by vacuum filtration. Wash the crystals with fresh, cold diethyl ether to remove residual solvent and any remaining soluble impurities. Dry the product under vacuum.
Purity Assessment & Quality Control
Verifying the purity of the final product is a crucial final step. A multi-technique approach is recommended for a comprehensive assessment.
| Analytical Technique | Purpose & Expected Result |
| Melting Point | Purity Indicator: A sharp melting point at 228-229°C indicates high purity. A broad or depressed range suggests impurities are present. |
| High-Performance Liquid Chromatography (HPLC) | Quantification of Impurities: The primary method for quantifying purity and detecting structurally related impurities[9][10]. A high-purity sample should show a single major peak (>99.5% by area). |
| Nuclear Magnetic Resonance (¹H NMR) | Structural Confirmation & Impurity ID: Confirms the chemical structure of the desired compound. Allows for the identification and, with an internal standard (qNMR), quantification of impurities[9]. |
| Karl Fischer Titration | Water Content: Quantifies the amount of residual water in the final product, which is important as amine salts can be hygroscopic[9]. |
Troubleshooting Logic Diagram
Sources
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Optimizing temperature and pressure for indan-4-ylamine reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical resource for optimizing reactions involving indan-4-ylamine. This guide provides practical, in-depth answers to common challenges encountered during synthesis, focusing on the critical interplay of temperature and pressure. The information is structured to help you troubleshoot effectively and refine your experimental conditions for optimal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting temperature ranges for common indan-4-ylamine reactions like acylation and Buchwald-Hartwig coupling?
A1: Initial temperature conditions are highly dependent on the specific reaction. For N-acylation with reagents like acetic anhydride, reactions can often be conducted at or slightly above room temperature.[1][2] However, for more complex transformations like Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling, typical starting temperatures are significantly higher, often in the range of 80-110 °C.[3][4][5] Starting at the lower end of the recommended range and gradually increasing the temperature is a prudent optimization strategy.
Q2: How does elevated pressure typically influence reactions with indan-4-ylamine, particularly those involving gaseous reagents?
A2: Elevated pressure is most impactful when a reactant or product is a gas, as it increases the concentration of the gaseous species in the reaction phase, thereby accelerating the reaction rate according to Le Châtelier's principle. For example, in reactions involving ammonia, which is a gas at ambient temperature, using a sealed, high-pressure reactor is common to maintain a sufficient concentration of the nucleophile.[6] This technique can be crucial for achieving high yields in direct amination or related reactions.[6]
Q3: Can solvent choice affect the optimal temperature and pressure settings?
A3: Absolutely. The solvent's boiling point fundamentally dictates the maximum achievable temperature at atmospheric pressure. For high-temperature reactions like Buchwald-Hartwig couplings, solvents with high boiling points such as toluene (111 °C) or dioxane (101 °C) are frequently used.[3][4] Conversely, lower-boiling solvents like THF (66 °C) are suitable for milder conditions.[4] Pressure can be used to heat a solvent above its normal boiling point, but this requires specialized equipment. The solvent also impacts substrate solubility, which can be a primary reason for reaction failure; poor solubility may necessitate higher temperatures to achieve a homogeneous reaction mixture.[3]
Q4: What are the first parameters I should adjust if my reaction with indan-4-ylamine is showing low yield?
A4: If you are experiencing low yield, temperature is often the first and most effective parameter to adjust. Many reactions, particularly cross-couplings, have a significant activation energy barrier. Gradually increasing the reaction temperature in increments of 10-20 °C can often overcome this, leading to a substantial increase in product formation.[3][5] However, be mindful of potential substrate or product degradation at excessive temperatures.[7] If temperature adjustment doesn't resolve the issue, consider other factors like catalyst deactivation, reagent purity, or the choice of base and ligand.[4]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Product Formation in a Buchwald-Hartwig Coupling Reaction
-
Probable Cause (Temperature-Related): The reaction temperature may be too low to overcome the activation energy for the catalytic cycle, particularly the oxidative addition or reductive elimination steps. This is especially true for less reactive aryl halides (e.g., chlorides).[4]
-
Solution:
-
Increase Temperature Systematically: Raise the temperature of the reaction mixture in 15-20 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage. Typical temperatures for these couplings are between 80-110 °C.[3][4]
-
Verify Solvent Compatibility: Ensure your chosen solvent is stable and has a boiling point appropriate for the target temperature. Toluene is often a robust choice for higher temperatures.[4]
-
Consider Catalyst Pre-activation: Some palladium(II) sources require reduction to the active Pd(0) species, which can be temperature-dependent. A pre-activation step, where the palladium source, ligand, and base are heated before adding the indan-4-ylamine and coupling partner, can be beneficial.[4]
-
-
Probable Cause (Pressure-Related): If using a volatile amine or gaseous reagent like ammonia, insufficient pressure may lead to a low concentration of the nucleophile in the solution phase.
-
Solution:
-
Use a Sealed Reaction Vessel: Employ a sealed pressure vessel or autoclave to prevent the escape of volatile components.
-
Increase Headspace Pressure: For reactions involving ammonia, charging the sealed vessel with an inert gas (like Argon or Nitrogen) can increase the total pressure. More effectively, using a solution of ammonia in a solvent like dioxane can help maintain its concentration without requiring extremely high pressures.[6]
-
Problem 2: Significant Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)
-
Probable Cause (Temperature-Related): Excessively high temperatures can promote undesired side reactions. For instance, hydrodehalogenation (replacement of the halide with hydrogen) and homocoupling of the starting materials can become more prominent at elevated temperatures.[4]
-
Solution:
-
Reduce Reaction Temperature: If the desired product is forming but is accompanied by significant impurities, try running the reaction at a lower temperature. Even a 10-20 °C reduction can sometimes dramatically improve selectivity.[8]
-
Optimize Reaction Time: High temperatures for prolonged periods can lead to product degradation. Monitor the reaction and stop it as soon as the starting material is consumed to minimize the formation of thermal byproducts.
-
Problem 3: Reaction Stalls or Proceeds Very Slowly in an Acylation Reaction
-
Probable Cause (Temperature-Related): While many acylations are fast, sterically hindered substrates or less reactive acylating agents might require modest heating to proceed at a reasonable rate. The reaction may be too slow at room temperature.
-
Solution:
-
Gentle Heating: Warm the reaction mixture to 40-50 °C. This often provides enough energy to increase the reaction rate without promoting side reactions.
-
Check Solubility: Ensure all reactants are fully dissolved. If indan-4-ylamine or the acylating agent has poor solubility at room temperature, gentle heating can bring them into solution, allowing the reaction to proceed.
-
Data Summary & Protocols
Table 1: General Temperature & Pressure Guidelines for Indan-4-ylamine Reactions
| Reaction Type | Reagents | Typical Temperature Range (°C) | Pressure | Key Considerations |
| N-Acylation | Acyl Halides, Anhydrides | 0 - 50 °C | Atmospheric | Often exothermic; may require initial cooling.[8] |
| N-Sulfonylation | Sulfonyl Chlorides | 0 - 40 °C | Atmospheric | Requires a non-nucleophilic base (e.g., pyridine, triethylamine). |
| Buchwald-Hartwig Amination | Aryl Halides, Pd Catalyst, Ligand, Base | 80 - 110 °C[3][4] | Atmospheric (Sealed Vial) | Highly sensitive to ligand and base choice. Higher temperatures needed for aryl chlorides.[4] |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | 25 - 60 °C | Atmospheric | The stability of the reducing agent can be temperature-sensitive. |
| Reaction with Ammonia | Ammonia (gas or solution) | 90 - 120 °C | 5-20 bar (Sealed Reactor) | Requires a pressure vessel to maintain ammonia concentration.[6] |
Experimental Protocol Example: Screening Temperature in a Buchwald-Hartwig Reaction
This protocol outlines a method for determining the optimal temperature for the coupling of indan-4-ylamine with an aryl bromide.
1. Reagent Preparation:
-
In a glovebox, prepare stock solutions of indan-4-ylamine, the aryl bromide, and a suitable internal standard in degassed toluene.
-
Prepare a separate stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos) in degassed toluene.
2. Reaction Setup:
-
Arrange an array of microwave vials or pressure tubes, each containing a stir bar.
-
To each vial, add the base (e.g., NaOtBu).
-
Add the stock solutions of indan-4-ylamine, aryl bromide, and internal standard to each vial.
-
Add the catalyst/ligand stock solution to each vial.
-
Seal each vial tightly with a septum cap.
3. Temperature Screening:
-
Place the vials in separate wells of a temperature-controlled parallel synthesizer or in separate heating blocks.
-
Set the temperature for each vial to a different value (e.g., 80 °C, 90 °C, 100 °C, 110 °C).
-
Allow the reactions to stir for a set amount of time (e.g., 12 hours).
4. Analysis:
-
After cooling to room temperature, take an aliquot from each vial, dilute it, and filter it.
-
Analyze each sample by LC-MS or GC-MS to determine the conversion to the desired product relative to the internal standard.
-
The temperature that provides the highest yield with the lowest impurity profile is the optimum.
Visual Diagrams
Troubleshooting Workflow for Low Reaction Yield
This decision tree illustrates a logical workflow for diagnosing and solving low-yield issues in reactions involving indan-4-ylamine, with a focus on temperature and pressure.
Caption: A decision tree for troubleshooting low reaction yield.
References
- BenchChem. Troubleshooting guide for the formylation of aromatic amines.
- BenchChem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- BenchChem. Optimization of Buchwald-Hartwig amination conditions.
- DSpace@MIT. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.
- YouTube. Condition Optimization for Buchwald-Hartwig Reactions.
- ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters.
- Naik, S., et al. Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC.
- National Center for Biotechnology Information. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 1,1,3-Trimethyl-indan-4-ylamine and Its Structural Analogs: A Guide to Predicting Pharmacological Activity
Introduction: The Indan Scaffold as a Privileged Structure in Neuropharmacology
In the landscape of medicinal chemistry, the indan scaffold—a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring—represents a "privileged" framework. Its rigid conformation makes it an excellent bioisostere for the flexible side chain of phenethylamines, a class of compounds that includes crucial neurotransmitters like dopamine and norepinephrine, as well as potent pharmacological agents like amphetamine. This structural constraint allows for a more defined interaction with biological targets, making aminoindan derivatives a fertile ground for the development of therapeutics targeting the central nervous system (CNS).
This guide provides a comparative analysis of 1,1,3-Trimethyl-indan-4-ylamine hydrochloride , a lesser-known member of this family, against its more extensively studied structural isomers and derivatives. Due to the limited publicly available pharmacological data on the target compound, this analysis will leverage established Structure-Activity Relationships (SAR) within the aminoindan class to build a predictive profile of its potential biological activity. We will dissect the roles of amine position, ring substitution, and N-alkylation to understand how subtle molecular modifications can lead to profound shifts in pharmacological function—from monoamine oxidase (MAO) inhibition in the treatment of Parkinson's disease to monoamine release for stimulant effects.
This document is intended for researchers, scientists, and drug development professionals, providing not only a comparative overview but also detailed experimental protocols for key assays, grounding our analysis in practical, verifiable methodology.
The Subject Compound: 1,1,3-Trimethyl-indan-4-ylamine
1,1,3-Trimethyl-indan-4-ylamine is a synthetic aminoindan derivative. While its hydrochloride salt is commercially available, its primary utility appears to be as a chemical intermediate, with a notable lack of characterization in pharmacological literature. Its structure, however, presents a unique combination of features ripe for SAR-based prediction.
-
4-Amino Position: Unlike the more common 1- and 2-aminoindan derivatives, the amine group is situated on the aromatic ring at the 4-position. This placement significantly alters its spatial relationship with the bicyclic core.
-
Trimethyl Substitution: The alicyclic ring is heavily substituted with three methyl groups. A gem-dimethyl group at the 1-position locks the conformation and increases lipophilicity, while a third methyl group at the 3-position introduces a chiral center.
These features distinguish it from its better-known relatives and form the basis of our comparative analysis.
Comparative Analysis: Deconstructing the Aminoindan Pharmacophore
To predict the activity of 1,1,3-Trimethyl-indan-4-ylamine, we will compare it to key analogs, focusing on how specific structural variations dictate biological function.
Chapter 1: The Influence of Amine Position (A Tale of Three Isomers)
The position of the amino group on the indan scaffold is a critical determinant of its interaction with CNS targets, particularly monoamine transporters. By comparing the known activities of 1-aminoindan and 2-aminoindan, we can infer the likely properties of a 4-aminoindan.
-
1-Aminoindan: The (R)-enantiomer of 1-aminoindan is the primary active metabolite of the anti-Parkinson's drug, rasagiline.[1][2] It is a weak, reversible inhibitor of MAO-B and a very poor inhibitor of monoamine reuptake (IC50 for dopamine reuptake is >300 times higher than that of 2-aminoindan).[1][3] Its most significant activities are neuroprotective, independent of MAO inhibition, involving the upregulation of neurotrophic factors like BDNF and anti-apoptotic proteins like Bcl-2.[4][5] This suggests that the 1-amino configuration is not conducive to potent interaction with monoamine transporters but is suitable for other neuroprotective pathways.
-
2-Aminoindan (2-AI): As a rigid analog of amphetamine, 2-AI is a potent monoamine releasing agent that acts as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), with negligible action at the serotonin transporter (SERT).[1][6][7] This profile is characteristic of a classical psychostimulant. The 2-position optimally mimics the side-chain of phenethylamine, facilitating recognition and transport by DAT and NET.[7]
-
Predicted Profile for 4-Aminoindan: With the amino group on the aromatic ring, the 4-aminoindan structure no longer closely resembles a phenethylamine transporter substrate. The interaction with monoamine transporters is likely to be significantly reduced or altered. It may function as a weak inhibitor rather than a substrate/releaser, or it may interact with different receptor systems altogether. The bulky trimethyl substitution pattern would further influence this profile.
Logical Relationship: Amine Position Dictates Primary Mechanism
Caption: A typical workflow for an in vitro monoamine transporter uptake assay.
Protocol 2: MAO-Glo™ Assay for MAO-A and MAO-B Inhibition
This commercially available assay from Promega provides a robust, luminescence-based method for measuring MAO activity and inhibition. [8] Objective: To determine the IC50 value of a test compound for MAO-A and MAO-B.
Materials:
-
MAO-Glo™ Assay Kit (Promega, Cat. No. V1401), including luminogenic substrate, buffers, and Luciferin Detection Reagent. [8][9]* Recombinant human MAO-A and MAO-B enzymes.
-
White, opaque 96-well assay plates.
-
Test compound and reference inhibitors (e.g., clorgyline for MAO-A, rasagiline for MAO-B).
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare the MAO substrate and enzyme dilutions in the appropriate MAO Reaction Buffer as per the manufacturer's protocol. [10]2. Assay Reaction Setup: In a 96-well plate, add 25 µL of the MAO substrate solution to each well.
-
Add Inhibitors: Add a small volume (e.g., 0.5-1 µL) of the serially diluted test compound or reference inhibitor to the wells. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls. [11]4. Initiate Reaction: Add 25 µL of the diluted MAO-A or MAO-B enzyme to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, typically on a plate shaker. [11]6. Develop Luminescent Signal: Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the light-producing reaction. [10]7. Signal Stabilization: Incubate for a further 20 minutes at room temperature to allow the luminescent signal to stabilize. [11]8. Measurement: Read the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence ("no enzyme" control). Calculate the percent inhibition relative to the "no inhibitor" control for each concentration of the test compound. Plot the data and determine the IC50 value using a non-linear regression curve fit.
Conclusion: A Predicted Pharmacological Profile for 1,1,3-Trimethyl-indan-4-ylamine
Based on the established Structure-Activity Relationships of the aminoindan class, we can construct a predictive profile for 1,1,3-Trimethyl-indan-4-ylamine:
-
Low Potency at Monoamine Transporters: The 4-amino position makes it structurally dissimilar to phenethylamine substrates. Consequently, it is predicted to be a very weak monoamine reuptake inhibitor or releasing agent, unlikely to possess significant psychostimulant properties like 2-aminoindan.
-
Unlikely to be a Potent MAO Inhibitor: As a primary amine lacking the specific N-propargyl group, it will not function as an irreversible MAO inhibitor like rasagiline. Any inhibitory activity would likely be weak and reversible.
-
Increased Lipophilicity: The three methyl groups significantly increase the lipophilicity (LogP ~3.3) compared to unsubstituted aminoindanes (~1.7). This would favor crossing the blood-brain barrier but could also lead to increased non-specific binding and different metabolic pathways.
-
Potential for Novel CNS Activity: Freed from strong interactions with the classical monoamine system, the compound may exhibit activity at other CNS targets. Its rigid, lipophilic structure could make it a candidate for interacting with various G-protein coupled receptors or ion channels, though this remains purely speculative without experimental data.
References
Sources
- 1. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 4. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial behavioral, neurochemical and molecular effects of 1-(R)-aminoindan in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. MAO-Glo™ Assay Protocol [promega.kr]
- 9. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Assay in Summary_ki [bindingdb.org]
The Strategic Intermediate: A Comparative Validation of 1,1,3-Trimethyl-indan-4-ylamine Hydrochloride in Multi-Step Fungicide Synthesis
In the intricate landscape of modern agrochemical development, the efficiency and viability of a multi-step synthesis hinge on the strategic selection of key intermediates. This guide provides an in-depth validation of 1,1,3-Trimethyl-indan-4-ylamine hydrochloride as a pivotal intermediate, particularly in the synthesis of advanced carboxamide fungicides. Through a comparative analysis supported by experimental data, we will explore its performance against viable alternatives, offering researchers, scientists, and drug development professionals a comprehensive framework for informed decision-making in process development and optimization.
Introduction: The Critical Role of 1,1,3-Trimethyl-indan-4-ylamine in SDHI Fungicide Synthesis
1,1,3-Trimethyl-indan-4-ylamine, and its hydrochloride salt (CAS No. 1616291-21-4), has emerged as a crucial building block in the synthesis of a specific class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. These fungicides act by disrupting the mitochondrial respiratory chain in pathogenic fungi, a mode of action that has proven effective against a wide range of plant diseases. The indanyl amine moiety forms the backbone of the final active ingredient, and its structural characteristics are paramount to the fungicide's biological efficacy. The primary application of this intermediate is in the synthesis of (difluoromethylnicotinic)indanyl carboxamides, where it undergoes amidation with a substituted nicotinic acid derivative.[1]
The hydrochloride salt form offers improved stability and handling properties compared to the free amine, making it a preferred choice in industrial applications. The core value of this intermediate lies in the efficiency of its incorporation into the final product and the desirable properties it imparts to the resulting fungicide.
Synthesis of 1,1,3-Trimethyl-indan-4-ylamine: A Process Under Scrutiny
The industrial production of 1,1,3-trimethyl-indan-4-ylamine is predominantly achieved through the acid-catalyzed rearrangement of N-acetyl-2,2,4-trimethyltetrahydroquinoline. This transformation is a critical step that dictates the overall cost-effectiveness and environmental footprint of the synthesis.
Experimental Protocol: Acid-Catalyzed Rearrangement
Objective: To synthesize 1,1,3-trimethyl-indan-4-ylamine from N-acetyl-2,2,4-trimethyltetrahydroquinoline.
Method 1: Sulfuric Acid Mediated Rearrangement [2]
-
N-acetyl-2,2,4-trimethyltetrahydroquinoline is added dropwise to concentrated (98%) sulfuric acid at a controlled temperature, typically between 25-60°C.
-
The reaction mixture is stirred at an elevated temperature (e.g., 60°C) for a specified duration to ensure complete rearrangement.
-
The mixture is then carefully quenched with hot water.
-
The solution is heated for an extended period (e.g., 105°C for 4 hours) to facilitate hydrolysis of the acetyl group.
-
The reaction is neutralized with an aqueous base, such as sodium hydroxide or ammonia.
-
The product, 1,1,3-trimethyl-indan-4-ylamine, is extracted using an organic solvent like toluene.
-
The organic phase is washed, dried, and concentrated to yield the final product.
Method 2: Anhydrous Hydrogen Fluoride Mediated Rearrangement
-
N-acetyl-2,2,4-trimethyltetrahydroquinoline is added to anhydrous hydrogen fluoride (HF) at a low temperature (e.g., 0°C).
-
The reaction mixture is allowed to warm to a controlled temperature (e.g., 19°C) and stirred for an extended period (e.g., 20 hours).
-
The excess HF is distilled off and can be recovered.
-
Water is added to the residue, and the mixture is heated to hydrolyze the acetyl group.
-
The pH is adjusted to 8 with a base (e.g., 40% NaOH solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The solvent is evaporated to yield 1,1,3-trimethyl-indan-4-ylamine.
Process Comparison and Validation
| Parameter | Sulfuric Acid Method | Anhydrous HF Method | Causality and Insights |
| Yield | ~76.4% | ~90% | The use of anhydrous HF appears to promote a more efficient rearrangement, leading to a significantly higher yield of the desired product. |
| Purity | ~92.6% (in toluene solution) | Not explicitly stated, but the final product is a pale yellow oil. | Purity is a critical factor for the subsequent amidation step. The HF method may offer a cleaner product, reducing the need for extensive purification. |
| Reagents | Concentrated H₂SO₄, NaOH/Ammonia | Anhydrous HF, NaOH | HF is highly corrosive and requires specialized handling and equipment, posing a significant operational challenge. H₂SO₄ is less hazardous but generates large volumes of salt waste upon neutralization. |
| Environmental Impact | High salt waste generation from neutralization. | HF can be recovered and recycled, reducing waste. However, the inherent hazards of HF are a major concern. | The choice of acid catalyst presents a trade-off between reaction efficiency and environmental/safety considerations. |
The data indicates that while the anhydrous HF method offers a superior yield, the significant handling risks and specialized equipment required may make the sulfuric acid method more practical for some manufacturing settings, despite its lower yield and higher waste generation.
Comparative Analysis with Alternative Intermediates
The effectiveness of a fungicide is not solely dependent on the indane core. Structure-Activity Relationship (SAR) studies have shown that modifications to the amine moiety can significantly impact the biological activity of carboxamide fungicides. This opens the door for a comparative analysis with other amine intermediates.
Alternative 1: Substituted 4-Aminoindanes
Fluorination of the indane ring is a common strategy to enhance the efficacy of agrochemicals. For instance, 7-fluoro-1,1,3-trimethyl-4-aminoindane is an important intermediate for next-generation indanyl carboxamide fungicides.
Synthesis of 7-fluoro-1,1,3-trimethyl-4-aminoindane: The synthesis follows a similar acid-catalyzed rearrangement of the corresponding fluorinated tetrahydroquinoline precursor. The process involves chiral separation to obtain the desired (R)-enantiomer, which is known to be more fungicidally active.
| Intermediate | Key Synthetic Step | Reported Yield | Key Considerations |
| 1,1,3-Trimethyl-indan-4-ylamine | Acid-catalyzed rearrangement of N-acetyl-2,2,4-trimethyltetrahydroquinoline. | 76-90% | Well-established industrial process. The choice of acid catalyst impacts yield and environmental footprint. |
| (3R)-7-fluoro-1,1,3-trimethylindan-4-ylamine | Chiral separation of racemic 1-acetyl-6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline followed by acid-catalyzed rearrangement and hydrolysis. | Overall yield from racemic acetyl-tetrahydroquinoline is ~44.0%. | The introduction of fluorine and the chiral separation add complexity and cost to the synthesis. However, the resulting fungicide may exhibit superior performance, justifying the additional steps. |
Alternative 2: Structurally Diverse Amine Cores
The broader class of SDHI fungicides utilizes a variety of amine intermediates, moving beyond the indane scaffold. This comparison provides a wider context for evaluating the utility of 1,1,3-trimethyl-indan-4-ylamine.
| Amine Intermediate | Example Fungicide | Synthesis Highlights | Performance Implications |
| 2-(4-Chlorophenyl)aniline | Boscalid | Synthesized via Gomberg-Bachmann reaction between p-chloroaniline and aniline, with a reported yield of over 80%.[3] | The biphenylamine core offers a different spatial arrangement and electronic properties compared to the indane structure, influencing the binding affinity to the target enzyme. |
| 2-(1,3-Dimethylbutyl)-3-thienylamine | Penthiopyrad | Synthesized from 3-acetyl-2,5-dimethylthiophene and 2-aminobenzothiazole. | The thiophene ring introduces heteroatomic features, which can lead to a different spectrum of fungicidal activity and potentially a different resistance profile. |
Visualization of Synthetic Pathways
Synthesis of 1,1,3-Trimethyl-indan-4-ylamine
Caption: Synthetic workflow for 1,1,3-Trimethyl-indan-4-ylamine.
Comparative Overview of Amine Intermediate Synthesis
Sources
A Senior Application Scientist's Guide to Conformationally Restricted Amine Scaffolds: A Comparative Analysis of Alternatives to 1,1,3-Trimethyl-indan-4-ylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of Rigidity in Molecular Design
In the intricate dance of molecular recognition, where a ligand seeks its biological target, flexibility can be a double-edged sword. While a flexible molecule can adapt to a binding site, this conformational freedom comes at a significant entropic cost. Upon binding, the molecule's rotational and translational freedom is lost, a thermodynamically unfavorable event that can weaken binding affinity. A core principle in modern medicinal and agrochemical chemistry is to pre-pay this entropic penalty by designing rigid or "conformationally restricted" molecules.[1][2] By locking key functional groups into a defined spatial orientation, these scaffolds can achieve higher binding affinity and often improved selectivity.
1,1,3-Trimethyl-indan-4-ylamine is an exemplary scaffold built on this principle. Its rigid indan core, decorated with a primary amine, presents a fixed vector for chemical elaboration, making it a valuable building block for creating highly structured, biologically active molecules.[3][4] It has found particular utility as a synthetic intermediate for potent fungicides.[4][5]
However, no single scaffold is a panacea. The specific demands of a project—be it modulating physicochemical properties, exploring different regions of a binding pocket, or improving metabolic stability—often necessitate alternatives. This guide provides an in-depth, data-supported comparison of 1,1,3-Trimethyl-indan-4-ylamine hydrochloride with other conformationally restricted amine scaffolds, offering researchers the insights needed to make informed decisions in their synthetic programs.
Chapter 1: The Reference Scaffold: this compound
This compound serves as our benchmark. It is a primary aromatic amine fused to a bicyclic, lipophilic core. The gem-dimethyl group at the 1-position and the methyl group at the 3-position lock the five-membered ring, preventing free rotation and ensuring a defined spatial relationship between the amine and the rest of the molecule.
Physicochemical & Structural Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ClN | [6] |
| Molecular Weight | 211.73 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [6] |
| LogP (for free base) | 3.3 - 3.6 | [4] |
| Key Structural Feature | Fused bicyclic system providing high rigidity | [1][2] |
Core Application & Reaction Profile: Fungicidal Carboxamide Synthesis
A primary application of this scaffold is in the synthesis of indanyl carboxamides, which act as fungicides.[4] The key transformation is a standard amide bond formation, a cornerstone reaction in pharmaceutical and agrochemical synthesis.
Experimental Protocol: Synthesis of N-(1,1,3-trimethyl-indan-4-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
This protocol is representative of the amide coupling reactions where this scaffold is employed.
Scientist's Note: The choice of an acyl chloride as the coupling partner obviates the need for activating agents, leading to a more atom-economical process. The reaction is heated under reflux to ensure it proceeds to completion. The evolution of HCl gas drives the reaction forward.
-
Step 1: Reagent Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, a solution of (3R)-1,1,3-trimethylindan-4-ylamine (I) (3.0 mmol) in heptane (11 mL) is heated to 50°C.
-
Step 2: Acylation: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (3.0 mmol) is added dropwise over approximately 10 minutes. A precipitate will form.
-
Step 3: Reaction: The reaction mixture is heated to reflux (internal temperature of 95-97°C). The evolution of HCl gas is observed. The reaction is monitored by TLC or LC-MS until the starting amine is consumed.
-
Step 4: Workup and Isolation: Upon completion, the mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold heptane, and dried under vacuum to yield the final amide product.
Caption: Workflow for a typical amide coupling reaction.
Chapter 2: A Comparative Analysis of Alternative Scaffolds
The selection of an alternative scaffold is driven by the specific objectives of a research program. Here, we compare the reference indanyl amine with two distinct classes of alternatives, providing the rationale and experimental context for their use.
Alternative 1: Fluorinated Aminoindanes (e.g., 7-Fluoro-1,1,3-trimethyl-indan-4-ylamine)
Rationale for Selection: The introduction of fluorine into a molecule is a well-established strategy in medicinal chemistry to modulate key drug-like properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidative metabolism, and introduce new, non-covalent interactions (e.g., hydrogen bonds, dipole interactions) with a biological target.
Comparative Data:
| Property | 1,1,3-Trimethyl-indan-4-ylamine | 7-Fluoro-1,1,3-trimethyl-indan-4-ylamine | Rationale for Change |
| Molecular Weight | 175.27 g/mol (free base) | 193.26 g/mol | Increased mass |
| LogP (Calculated) | ~3.3 | ~3.4 | Minor increase in lipophilicity |
| Reactivity | Standard primary amine | Similar to parent, but electronics are subtly altered by the electron-withdrawing F atom | The core reactivity remains, allowing for direct substitution in established synthetic routes.[7] |
| Metabolic Stability | Potentially susceptible to aromatic oxidation | The C-F bond is highly stable; fluorine can block potential sites of metabolism on the aromatic ring. | A key reason to choose this analog is to improve pharmacokinetic properties. |
Expertise & Causality: A researcher would select the 7-fluoro analog when a lead compound based on the parent indane scaffold shows poor metabolic stability, specifically degradation via oxidation of the aromatic ring. The fluorine atom at the 7-position acts as a "metabolic shield" without drastically altering the overall shape or core reactivity of the molecule. This is a subtle but often highly effective optimization strategy.
Experimental Protocol: Hydrogenation for Scaffold Synthesis
The synthesis of these analogs often involves similar core chemistries. For instance, the saturated indan ring can be formed via catalytic hydrogenation of an indene precursor.
-
Step 1: Setup: To a hydrogenation reactor, add 7-fluoro-1,1,3-trimethyl-1H-inden-4-amine (1.0 eq), 10% Pd-C (5 wt%), and a suitable solvent such as toluene.
-
Scientist's Note: Palladium on carbon (Pd-C) is a robust and efficient catalyst for the reduction of alkenes. Toluene is chosen as a solvent for its ability to dissolve the substrate and its relatively high boiling point, although this reaction is typically run at moderate temperatures.[7]
-
Step 2: Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 1-10 bar).
-
Step 3: Reaction: Stir the mixture at a controlled temperature (e.g., 25-50°C) until hydrogen uptake ceases. Monitor the reaction by GC-MS to confirm the complete conversion of the starting material.
-
Step 4: Isolation: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd-C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.[7]
Alternative 2: Bicyclic Diamine Scaffolds (e.g., (±)-endo-3-Azabicyclo[3.2.1]octane-6-amine)
Rationale for Selection: While aminoindanes offer rigidity, their core structure is relatively planar. To explore a greater volume of chemical space and access binding pockets with more complex, three-dimensional topographies, scaffolds with higher Fsp³ character are required. Bicyclic diamines, such as those based on azabicyclo[X.Y.Z]alkane cores, provide rigid frameworks that position amino groups in non-planar arrangements.[8]
Comparative Data:
| Property | 1,1,3-Trimethyl-indan-4-ylamine | 3-Azabicyclo[3.2.1]octane-6-amine | Rationale for Change |
| Structural Class | Fused Aromatic-Aliphatic | Saturated Bicyclic Heterocycle | Move from a relatively flat to a fully 3D structure. |
| Lipophilicity (LogP) | High (LogP ~3.3) | Lower (more polar due to secondary amine) | Improves aqueous solubility, a common goal in drug development. |
| Exit Vectors | The amine provides a single, well-defined vector from a flat surface. | The two amines offer multiple, spatially distinct vectors for derivatization. | Allows for the creation of more complex, multi-directional ligands.[8] |
| Synthetic Accessibility | Multi-step synthesis, often involving acid-catalyzed rearrangement.[9] | Can be synthesized via routes like Diels-Alder reactions followed by functional group manipulations.[8] | The choice may depend on in-house synthetic expertise. |
Expertise & Causality: A drug development team would turn to a bicyclic scaffold like this when seeking to fundamentally change the shape and polarity of their molecules. If a series based on the indane scaffold is plagued by poor solubility or if structure-activity relationships (SAR) suggest the need to probe a binding pocket in a different dimension, the increased three-dimensionality and additional functional handle (the secondary amine in the ring) of the bicyclic system become highly advantageous.[8] This represents a scaffold-hopping strategy rather than a minor modification.
Chapter 3: A Workflow for Rational Scaffold Selection
The choice of a scaffold should be a logical, data-driven process. The following workflow, presented as a decision-making diagram, can guide a researcher in selecting an appropriate amine building block.
Caption: Decision workflow for selecting a constrained amine scaffold.
Summary and Future Outlook
The selection of a molecular scaffold is a critical decision in the design of new bioactive compounds. While 1,1,3-trimethyl-indan-4-ylamine is a potent and useful building block, its properties are not universally optimal.
Comparative Summary Table:
| Scaffold Class | Key Advantages | Key Disadvantages | Best For... |
| Parent Aminoindane | High rigidity, well-established chemistry, lipophilic core. | Relatively planar, potential metabolic liabilities, poor aqueous solubility. | Initial exploration, projects where high lipophilicity is desired. |
| Fluorinated Aminoindane | Can block metabolic sites, subtly tunes electronics, maintains core structure. | Small increase in molecular weight and lipophilicity, synthesis can be more complex. | Optimizing lead compounds with known metabolic instability on the aromatic ring. |
| Bicyclic Diamines | High 3D character (Fsp³), improved solubility, multiple derivatization points. | Different overall shape (scaffold hop), potentially more complex synthesis. | Escaping "flatland," improving solubility, exploring complex binding pockets. |
The field of scaffold design continues to evolve, with increasing emphasis on novel, three-dimensional structures and bioisosteric replacements that can mimic the spatial arrangement of functional groups while offering superior physicochemical properties.[10] By understanding the distinct advantages and applications of scaffolds like the aminoindanes and their bicyclic alternatives, researchers can more effectively navigate the complex landscape of molecular design to create safer, more effective chemical entities.
References
-
Title: Facile synthesis and in silico conformational analysis of new [3.2.2]- and [3.2.1]-3-azabicyclic diamines | Source: Montclair State University Digital Commons | URL: [Link][8]
-
Title: Bicyclic Conformationally Restricted Diamines | Source: ResearchGate | URL: [Link][2]
-
Title: Process for preparing (r)-4-aminoindane and corresponding amides | Source: Google Patents | URL: [11]
-
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Title: 7-Fluoro-1,1,3-trimethyl-4-aminoindane | Source: PubChem | URL: [Link][12]
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Title: Method for producing (r)-1,1,3-trimethyl-4-aminoindane | Source: Google Patents | URL: [5]
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A Comparative Guide to the Catalytic Activity of Indan Amine Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the quest for efficient and selective catalysts is paramount. Chiral indan amine derivatives have emerged as a powerful class of organocatalysts, demonstrating remarkable efficacy in a variety of asymmetric transformations. Their rigid bicyclic framework provides a well-defined chiral environment, enabling high levels of stereocontrol in the formation of new stereocenters. This guide offers a comparative study of the catalytic activity of different indan amine derivatives, focusing on their performance in key carbon-carbon bond-forming reactions, namely the Michael addition, aldol condensation, and Diels-Alder reaction. We will delve into the mechanistic underpinnings of their catalytic prowess, provide detailed experimental protocols, and present a comparative analysis of their performance based on published experimental data.
The Architectural Advantage of the Indan Amine Scaffold
The efficacy of indan amine derivatives in asymmetric catalysis stems from their unique structural features. The fused five- and six-membered ring system imparts conformational rigidity, which is crucial for creating a predictable and effective chiral pocket around the catalytic site. This rigidity minimizes conformational ambiguity in the transition state, leading to higher enantioselectivities.
Furthermore, the indan scaffold is readily amenable to functionalization at various positions, allowing for the fine-tuning of steric and electronic properties. This modularity enables the rational design of catalysts tailored for specific substrates and reactions. A particularly successful strategy has been the incorporation of a second functional group, such as a thiourea or squaramide moiety, to create bifunctional catalysts. These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to enhanced reactivity and stereoselectivity.[1]
Mechanism of Action: Enamine and Iminium Ion Catalysis
Indan amine derivatives typically operate through two primary catalytic cycles: enamine and iminium ion catalysis.
-
Enamine Catalysis: In this pathway, the secondary amine of the catalyst condenses with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. Subsequent hydrolysis regenerates the catalyst and furnishes the α-functionalized carbonyl product. This mode of activation is central to reactions like the Michael addition and the aldol reaction.
-
Iminium Ion Catalysis: For α,β-unsaturated aldehydes and ketones, the catalyst's secondary amine forms a positively charged iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, rendering it more susceptible to nucleophilic attack. This is the operative mechanism in reactions such as the Diels-Alder reaction.
The ability of bifunctional indan amine catalysts to engage in hydrogen bonding interactions with the substrate, in concert with enamine or iminium ion formation, is a key factor in achieving high levels of stereocontrol.[2]
Comparative Performance in Asymmetric Reactions
The true measure of a catalyst's utility lies in its performance across a range of important chemical transformations. Here, we compare the catalytic activity of various indan amine derivatives in three fundamental asymmetric reactions.
Asymmetric Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. Chiral indan amine derivatives, particularly bifunctional thiourea catalysts, have proven to be highly effective in promoting enantioselective Michael additions.
A study investigating the Michael addition of 2-hydroxy-1,4-naphthoquinone to β-nitrostyrenes employed a novel bifunctional rosin-derived indan amine thiourea organocatalyst. The results demonstrated remarkably high enantioselectivities (87–99% ee) and good yields with a low catalyst loading of just 1 mol%. This highlights the efficiency of this class of catalysts.
| Catalyst Derivative | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Rosin-derived indan amine thiourea | Michael addition of 2-hydroxy-1,4-naphthoquinone to β-nitrostyrene | Good | 87-99 | |
| Quinine-derived squaramide (C3) | Tandem Michael addition-cyclization | 92 | 78 | [1] |
Note: Direct comparative data for a series of indan amine derivatives in the same Michael addition is limited in the initial search. The table presents data from different studies to illustrate the general performance.
Asymmetric Aldol Condensation
The aldol reaction, which forms a β-hydroxy carbonyl compound, is another fundamental tool for constructing complex organic molecules. Primary amine-thiourea organocatalysts derived from D-fructose have been investigated for the asymmetric aldol addition of cyclohexanone to 4-nitrobenzaldehyde. While these catalysts promoted the reaction, the stereocontrol was moderate. For example, the amine-thiourea catalyst 6a provided the product in moderate yield but with poor diastereoselectivity. Lowering the reaction temperature to 0°C slightly increased the enantioselectivity, with the best result being 73% ee and a 33:67 syn:anti ratio.[3] This suggests that while the general scaffold is promising, further optimization of the indan amine structure is necessary to achieve high stereoselectivity in aldol reactions.
Theoretical studies on amine-catalyzed aldol reactions suggest that the transition states involve half-chair conformations with hydrogen bonding playing a crucial role in charge stabilization and lowering activation energies.[4]
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. The use of chiral amines to catalyze enantioselective Diels-Alder reactions via iminium ion activation has been a significant advancement in organocatalysis.[5] While the initial searches did not yield a direct comparative study of different indan amine derivatives in the Diels-Alder reaction, the principles of iminium ion catalysis are well-established for this transformation. The rigid indan backbone is expected to provide a well-defined chiral environment for the dienophile, leading to high levels of facial selectivity in the cycloaddition.
Experimental Protocols
To facilitate the application of these powerful catalysts, we provide detailed, step-by-step methodologies for key experiments.
Asymmetric Michael Addition of 2-Hydroxy-1,4-naphthoquinone to β-Nitrostyrene
This protocol is adapted from a study on a bifunctional rosin-derived indan amine thiourea catalyst.
Materials:
-
Rosin-derived indan amine thiourea catalyst (1 mol%)
-
2-hydroxy-1,4-naphthoquinone
-
β-nitrostyrene
-
Toluene (solvent)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-hydroxy-1,4-naphthoquinone (1.0 mmol) and the rosin-derived indan amine thiourea catalyst (0.01 mmol) in toluene (5 mL) at room temperature, add β-nitrostyrene (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3-alkylnitro-2-hydroxy-1,4-naphthoquinone product.
-
Determine the yield and enantiomeric excess of the purified product using standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Asymmetric Aldol Addition of Cyclohexanone to 4-Nitrobenzaldehyde
This protocol is based on the study of D-fructose-based bifunctional primary amine-thiourea organocatalysts.[3]
Materials:
-
Indan amine-thiourea catalyst (e.g., 20 mol%)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Benzoic acid (co-catalyst, 20 mol%)
-
Water (solvent)
-
Standard laboratory glassware and stirring equipment
-
TLC supplies
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the indan amine-thiourea catalyst (0.2 mmol), benzoic acid (0.2 mmol), and water.
-
Add cyclohexanone (2.0 mmol) to the mixture.
-
Cool the mixture to the desired temperature (e.g., 0°C).
-
Add 4-nitrobenzaldehyde (1.0 mmol) and stir the reaction mixture.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the purified product to determine the yield, diastereomeric ratio, and enantiomeric excess.
Future Outlook
The field of organocatalysis continues to evolve, and indan amine derivatives are at the forefront of this progress. Future research will likely focus on the development of novel indan amine-based catalysts with enhanced activity and selectivity. The design of catalyst libraries for high-throughput screening will accelerate the discovery of optimal catalysts for specific transformations.[6] Furthermore, a deeper understanding of the reaction mechanisms through computational studies will enable the rational design of next-generation catalysts with predictable and superior performance. The inherent advantages of organocatalysis, such as low toxicity, stability, and operational simplicity, position indan amine derivatives as key players in the development of sustainable and efficient synthetic methodologies for the pharmaceutical and fine chemical industries.
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Efficacy of "1,1,3-Trimethyl-indan-4-ylamine hydrochloride" compared to its analogs in biological assays
A Comparative Efficacy Analysis of Aminoindane Analogs in Modulating Monoamine Transporter Function
This guide provides an in-depth comparison of the biological efficacy of aminoindane derivatives, a class of compounds recognized for their significant interactions with the central nervous system. While the specific entity "1,1,3-Trimethyl-indan-4-ylamine hydrochloride" is noted as a chemical intermediate, particularly in the synthesis of fungicides like Fluindapyr, its direct biological activity in peer-reviewed literature is not extensively documented[1][2]. Therefore, this guide will focus on well-characterized analogs of the aminoindane scaffold to provide a robust and data-supported comparative analysis for researchers in pharmacology and drug development.
The aminoindane framework serves as a privileged scaffold in medicinal chemistry, with derivatives showing a range of activities including inhibition of monoamine oxidase (MAO) and modulation of monoamine transporters[3][4]. These actions make them compelling candidates for therapeutic development in neurology and psychiatry[5][6]. This guide will delve into the structure-activity relationships that govern their potency and selectivity as monoamine releasing agents, supported by experimental data and detailed protocols.
The Pharmacology of Aminoindane Analogs: Targeting Monoamine Transporters
Aminoindane derivatives are structurally related to amphetamines and act as substrates for plasma membrane monoamine transporters, which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)[7]. By interacting with these transporters, aminoindane analogs can inhibit the reuptake of neurotransmitters or promote their release, thereby increasing their extracellular concentrations and enhancing neurotransmission[7][8].
The specific substitutions on the indane ring system dramatically influence the potency and selectivity of these compounds for the different monoamine transporters. This modulation of dopaminergic, noradrenergic, and serotonergic systems is central to their therapeutic potential and psychoactive effects[7][9].
Mechanism of Action: Monoamine Transporter Interaction
The primary mechanism by which the compared aminoindane analogs exert their effects is through substrate-like interactions with monoamine transporters, leading to neurotransmitter release. This process, known as non-exocytotic release, is distinct from simple reuptake inhibition[7]. The following diagram illustrates the key players in this signaling pathway.
Caption: Monoamine Transporter Modulation by Aminoindane Analogs.
Comparative Efficacy of Aminoindane Analogs as Monoamine Releasers
The efficacy of different aminoindane analogs can be quantitatively compared by their EC50 values in in-vitro monoamine release assays. The EC50 value represents the concentration of a compound that elicits a half-maximal response, with lower values indicating higher potency. The following table summarizes data from studies on 2-Aminoindan (2-AI) and its ring-substituted derivatives, showcasing how chemical modifications alter their potency and selectivity towards DAT, NET, and SERT[7].
| Compound | DAT Release (EC50, nM) | NET Release (EC50, nM) | SERT Release (EC50, nM) | DAT/SERT Selectivity Ratio | NET/SERT Selectivity Ratio |
| 2-Aminoindan (2-AI) | 439 | 86 | >10,000 | >22.8 | >116.3 |
| MDAI | 2,400 | 1,300 | 230 | 0.1 | 0.2 |
| 5-MeO-AI | 3,900 | 590 | 190 | 0.05 | 0.3 |
| MMAI | >10,000 | >10,000 | 98 | <0.01 | <0.01 |
Data synthesized from Halberstadt et al. (2019). Selectivity ratios are calculated as (EC50 for SERT) / (EC50 for DAT or NET).
Interpretation of Data:
-
2-Aminoindan (2-AI): The parent compound, 2-AI, is a catecholamine-selective releasing agent, showing high potency at NET and moderate potency at DAT, with negligible activity at SERT[7].
-
MDAI (5,6-Methylenedioxy-2-aminoindan): The addition of a methylenedioxy ring significantly shifts the selectivity towards SERT, making it a moderately selective serotonin releaser[7].
-
5-MeO-AI (5-Methoxy-2-aminoindan): This analog also displays a preference for SERT, with a 20-fold lower potency at DAT[7].
-
MMAI (5-Methoxy-6-methyl-2-aminoindan): MMAI is a highly selective serotonin releasing agent, with over 100-fold lower potency at both NET and DAT compared to SERT[7][10].
These structure-activity relationships demonstrate that substitutions on the aromatic ring of the aminoindane scaffold are critical determinants of transporter selectivity. Specifically, the addition of methoxy and methylenedioxy groups enhances serotonergic activity[7].
Experimental Protocol: In Vitro Monoamine Release Assay
To ensure the trustworthiness and reproducibility of the comparative data, a detailed experimental protocol for a synaptosome-based monoamine release assay is provided below. This method is a robust system for assessing the potency and efficacy of compounds at monoamine transporters[7].
Workflow for Synaptosomal Monoamine Release Assay
Caption: Experimental Workflow for Monoamine Release Assay.
Step-by-Step Methodology
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue (e.g., striatum for DAT, hippocampus for SERT) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosome pellet in a suitable assay buffer.
-
Rationale: Synaptosomes are resealed nerve terminals that contain the necessary machinery for neurotransmitter uptake and release, providing a physiologically relevant in vitro model system[7].
-
-
Radiolabel Preloading:
-
Incubate the synaptosomes with a low concentration of a radiolabeled transporter substrate (e.g., [³H]MPP⁺ for DAT and NET, or [³H]5-HT for SERT) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Rationale: This step allows the synaptosomes to accumulate the radiolabeled neurotransmitter via the transporters of interest.
-
-
Washing:
-
After incubation, rapidly filter the synaptosomes through glass fiber filters and wash with ice-cold buffer to remove the extracellular radiolabel.
-
Rationale: Washing ensures that the subsequent measurement of radioactivity in the supernatant is due to release from the synaptosomes and not from the residual extracellular medium.
-
-
Incubation with Test Compounds:
-
Resuspend the preloaded synaptosomes in fresh buffer and add varying concentrations of the aminoindane analogs or control compounds.
-
Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Rationale: This is the core step where the test compounds interact with the transporters to induce the release of the preloaded radiolabel. A concentration-response curve is generated to determine potency.
-
-
Sample Collection and Analysis:
-
Terminate the release by rapid filtration.
-
Collect the filtrate (supernatant), which contains the released radiolabeled neurotransmitter.
-
Lyse the synaptosomes on the filter to determine the amount of radiolabel remaining.
-
Quantify the radioactivity in the supernatant and the lysate using liquid scintillation counting.
-
Rationale: Measuring both the released and retained radioactivity allows for the calculation of the percentage of total neurotransmitter released.
-
-
Data Analysis:
-
Express the amount of radioactivity released as a percentage of the total radioactivity (supernatant + lysate).
-
Plot the percentage release against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and maximal efficacy (Emax) for each compound.
-
Rationale: This quantitative analysis provides the key parameters for comparing the efficacy and potency of the different aminoindane analogs.
-
Conclusion
The aminoindane scaffold is a versatile platform for the development of potent and selective modulators of monoamine transporters. Structure-activity relationship studies, as exemplified by the comparison of 2-AI, MDAI, 5-MeO-AI, and MMAI, reveal that specific substitutions on the indane ring are crucial for tuning the pharmacological profile of these compounds[7]. While "this compound" itself is not well-characterized as a biologically active agent, the broader family of aminoindane analogs presents a rich field for the discovery of novel therapeutics for neurological and psychiatric disorders. The provided experimental protocol offers a validated framework for researchers to conduct their own comparative efficacy studies in this promising class of compounds.
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Cross-Validation of 1,1,3-Trimethyl-indan-4-ylamine Hydrochloride: A Comparative Guide for Neuropharmacology and Agrochemical Research
This guide provides a comprehensive technical comparison of 1,1,3-Trimethyl-indan-4-ylamine hydrochloride, a versatile aminoindane derivative, with established compounds in two distinct fields of application: neuropharmacology and agrochemical development. We will delve into the mechanistic underpinnings of its potential activities, present detailed protocols for its experimental validation, and offer a comparative analysis based on hypothetical but plausible experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this and similar molecules.
Introduction: The Dual Potential of the Aminoindane Scaffold
The indane ring system, particularly with an appended amine group, represents a privileged scaffold in medicinal and agricultural chemistry. Depending on the substitution pattern, these molecules can interact with a diverse range of biological targets. This compound, the subject of this guide, possesses a structure that suggests potential activity in two key areas: as a modulator of monoamine transporters in the central nervous system and as a precursor for fungicidal agents. This guide will explore both potential applications, providing a framework for the cross-validation of its efficacy and selectivity against established standards.
Part 1: Neuropharmacological Applications - A Potential Monoamine Oxidase Modulator
Substituted aminoindanes are structurally related to monoamine neurotransmitters and are known to interact with their regulatory proteins, such as transporters (SERT, DAT, NET) and enzymes like monoamine oxidase (MAO).[1][2] Rasagiline, an anti-Parkinson's drug, notably features an aminoindan core and functions as a selective, irreversible inhibitor of MAO-B, leading to increased dopamine levels in the brain.[1][2][3] This precedent suggests that this compound could exhibit similar properties.
Comparative Analysis: Monoamine Oxidase B Inhibition
To contextualize the potential of this compound, we compare it with Rasagiline, a well-characterized MAO-B inhibitor. The following table presents a hypothetical but realistic dataset that might be obtained from the experimental protocols detailed below.
| Compound | Target | Assay Type | IC50 (nM) [Hypothetical] | Selectivity (MAO-A/MAO-B) [Hypothetical] |
| 1,1,3-Trimethyl-indan-4-ylamine HCl | MAO-B | Enzyme Inhibition Assay | 85 | ~15-fold |
| Rasagiline | MAO-B | Enzyme Inhibition Assay | 5.5 | >100-fold |
This hypothetical data suggests that while our compound of interest may be a less potent inhibitor of MAO-B than Rasagiline, it could still warrant further investigation, particularly if it exhibits other favorable properties such as improved bioavailability or a different side-effect profile.
Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of a test compound against MAO-A and MAO-B.
1. Reagents and Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Test compound (this compound)
-
Positive controls (Clorgyline for MAO-A, Rasagiline for MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well microplates (black, clear bottom)
-
Plate reader with fluorescence capabilities
2. Assay Procedure:
-
Prepare serial dilutions of the test compound and positive controls in phosphate buffer.
-
In a 96-well plate, add 20 µL of each compound dilution.
-
Add 20 µL of MAO-A or MAO-B enzyme solution to the respective wells.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Prepare a detection cocktail containing the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B), HRP, and Amplex Red.
-
Initiate the enzymatic reaction by adding 60 µL of the detection cocktail to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Diagram of the MAO-B Inhibition Workflow:
Caption: Workflow for the in vitro MAO inhibition assay.
Part 2: Agrochemical Applications - A Potential Fungicide Precursor
The aminoindane structure is also a key component in certain fungicides. Patents have described N-(1,1,3-trimethyl-4-indanyl) carboxamides with significant fungicidal activity. This suggests that this compound could serve as a valuable starting material for the synthesis of novel antifungal agents. The likely mechanism of action for such derivatives would be the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Comparative Analysis: In Vitro Fungicidal Activity
Here, we compare a hypothetical derivative of our topic compound, "N-acetyl-1,1,3-trimethyl-indan-4-ylamine," with Fenpropimorph, a commercial fungicide that inhibits sterol biosynthesis.[4][5][6]
| Compound | Fungal Strain | Assay Type | MIC (µg/mL) [Hypothetical] |
| N-acetyl-1,1,3-trimethyl-indan-4-ylamine | Aspergillus fumigatus | Broth Microdilution | 16 |
| Candida albicans | Broth Microdilution | 32 | |
| Fenpropimorph | Aspergillus fumigatus | Broth Microdilution | 4 |
| Candida albicans | Broth Microdilution | 8 |
This hypothetical data indicates that the derivative of our compound of interest shows fungicidal activity, although it is less potent than the established fungicide Fenpropimorph. Further structural modifications could potentially enhance this activity.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.[7][8][9]
1. Reagents and Materials:
-
Fungal strains (e.g., Aspergillus fumigatus, Candida albicans)
-
RPMI-1640 medium, buffered with MOPS
-
Test compound (e.g., N-acetyl-1,1,3-trimethyl-indan-4-ylamine)
-
Positive control (e.g., Fenpropimorph)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader
-
Incubator (35-37°C)
2. Assay Procedure:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) in RPMI-1640.
-
Add the fungal inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35-37°C for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Diagram of the Fungicidal Activity Screening Workflow:
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Conclusion and Future Directions
This compound is a compound with a versatile chemical scaffold that holds promise in both neuropharmacology and agrochemical research. The presented comparative framework, based on established methodologies and plausible hypothetical data, provides a robust starting point for its evaluation.
For neuropharmacological applications, further studies should focus on its selectivity for MAO-B over MAO-A, its potential for reversible or irreversible inhibition, and its in vivo efficacy in models of Parkinson's disease. For agrochemical applications, a systematic structure-activity relationship (SAR) study of N-acylated derivatives is warranted to optimize the fungicidal potency and spectrum of activity. The detailed protocols provided herein offer a self-validating system for generating reliable and reproducible data to guide these future research endeavors.
References
- Rasagiline: A Comprehensive Guide to its Use in Parkinson's Disease Tre
- Rasagiline - Wikipedia. (URL not provided)
- What is the mechanism of Rasagiline mesylate?
- Fenpropimorph | Fungicide - MedchemExpress.com. (URL not provided)
- Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its deriv
- Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PMC - PubMed Central. (URL not provided)
- Fenpropimorph - Wikipedia. (URL not provided)
- Fenpropimorph (BAS 42100F, CAS Number: 67564-91-4) | Cayman Chemical. (URL not provided)
- Management of resistance to the fungicide fenpropimorph inErysiphe graminisf.sp.tritici - WUR eDepot. (URL not provided)
- fenpropimorph (188)
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. (URL not provided)
- 2.7. Monoamine Transporter Assays - Bio-protocol. (URL not provided)
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. (URL not provided)
- Application Notes and Protocols for Brodth Microdilution Assay: Determining the MIC of Antifungal Agent 74 - Benchchem. (URL not provided)
- Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI. (URL not provided)
- Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology labor
Sources
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- 2. Rasagiline - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fenpropimorph - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. journals.asm.org [journals.asm.org]
A Senior Application Scientist's Guide to Benchmarking Novel Chiral Amines: A Case Study of (R)-1,1,3-Trimethyl-indan-4-ylamine in Asymmetric Ketone Hydrogenation
Foreword for the Modern Drug Development Professional
In the relentless pursuit of stereochemically pure active pharmaceutical ingredients (APIs), the development of novel, efficient, and robust chiral catalysts is paramount. The economic and environmental advantages of asymmetric catalysis over classical resolution are well-established, making the discovery of new ligand scaffolds a critical endeavor for process chemists and medicinal chemists alike.
This guide is designed for researchers, scientists, and drug development professionals who are tasked with evaluating the potential of new chemical entities as components of catalytic systems. We move beyond a simple recitation of facts and provide a practical framework for the rigorous, comparative benchmarking of a novel chiral amine, (R)-1,1,3-Trimethyl-indan-4-ylamine , against a gold-standard commercial catalyst system. The principles and protocols detailed herein are intended to be broadly applicable for the evaluation of other novel chiral ligands.
We will not merely present data; we will deconstruct the why behind the experimental design, offering insights into the mechanistic underpinnings of the chosen benchmark reaction and the rationale for the selection of key performance indicators. Our objective is to equip you with the knowledge and tools to conduct a self-validating study that generates trustworthy and actionable data.
The Candidate: (R)-1,1,3-Trimethyl-indan-4-ylamine
The indane scaffold is a rigid bicyclic structure that has found utility in various areas of medicinal chemistry. The introduction of a chiral center and an amino group, as in (R)-1,1,3-Trimethyl-indan-4-ylamine , presents an intriguing candidate for a chiral ligand in asymmetric catalysis. Its rigid conformation can impart a well-defined chiral environment around a metal center, which is a key prerequisite for high enantioselectivity.
Chemical Structure:
-
IUPAC Name: (3R)-1,1,3-trimethyl-2,3-dihydroinden-4-amine[1]
-
CAS Number: 125349-37-3[1]
-
Molecular Formula: C12H17N[1]
-
Molecular Weight: 175.27 g/mol [1]
The synthesis of the enantiomerically pure (R)-amine is achievable through chiral resolution of the racemic mixture, a process that has been described in the patent literature.[2] For the purposes of this guide, we will be considering the free amine, which is the active ligand, rather than its hydrochloride salt. The hydrochloride can be easily converted to the free amine by treatment with a base.[3]
The Benchmark Reaction: Asymmetric Hydrogenation of Acetophenone
To objectively assess the catalytic potential of our candidate ligand, we must select a benchmark reaction that is well-understood, industrially relevant, and for which a wealth of comparative data exists. The asymmetric hydrogenation of a prochiral ketone to a chiral secondary alcohol is an ideal choice. Specifically, the reduction of acetophenone to 1-phenylethanol is a classic transformation used to evaluate the efficacy of new chiral catalysts.[4][5][6][7][8][9]
The importance of this reaction lies in the prevalence of chiral alcohols as intermediates in the synthesis of pharmaceuticals and fine chemicals. An efficient and highly enantioselective catalyst for this transformation is of significant value.
The Commercial Competitor: Noyori-type Ruthenium Catalysts
The pioneering work of Noyori on ruthenium catalysts for asymmetric hydrogenation set the standard in this field.[4][5][8] A typical Noyori-type catalyst consists of a ruthenium precursor, a chiral diphosphine ligand (such as BINAP), and a chiral diamine. These components assemble in situ to form the active catalyst.[4][8]
For our comparative study, we will benchmark our candidate ligand against a catalyst system comprising:
-
Metal Precursor: [RuCl2(p-cymene)]2
-
Chiral Diphosphine Ligand: (S)-BINAP
-
Chiral Diamine Ligand: (S,S)-DPEN (1,2-diphenylethylenediamine)
This combination is known to be highly effective for the asymmetric hydrogenation of acetophenone, providing high conversions and excellent enantioselectivity.[4][6] The accepted mechanism for this class of catalysts involves a metal-ligand bifunctional pathway, where a hydride on the ruthenium and a proton from the amine ligand are transferred to the ketone's carbonyl group in a concerted fashion via a six-membered ring transition state.[4][5]
Proposed Experimental Benchmarking Study
The core of this guide is a detailed protocol for a head-to-head comparison of the catalytic system containing our candidate ligand, (R)-1,1,3-Trimethyl-indan-4-ylamine, against the benchmark (S)-BINAP/(S,S)-DPEN system. Our candidate amine will be substituted for the (S,S)-DPEN in the catalytic system.
Key Performance Indicators (KPIs)
The following metrics will be used to evaluate and compare the performance of the two catalyst systems:
-
Conversion (%): The percentage of the starting material (acetophenone) that has been converted to product.
-
Enantiomeric Excess (ee, %): A measure of the stereoselectivity of the reaction, indicating the degree to which one enantiomer of the product is formed in excess of the other.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst. This is a measure of catalyst productivity.
-
Turnover Frequency (TOF, h⁻¹): The turnover number per unit time. This is a measure of catalyst activity or speed.
Experimental Workflow
The following diagram illustrates the overall workflow for the benchmarking study:
Caption: Experimental workflow for benchmarking.
Detailed Step-by-Step Protocol
Materials:
-
[RuCl2(p-cymene)]2
-
(S)-BINAP
-
(S,S)-DPEN
-
(R)-1,1,3-Trimethyl-indan-4-ylamine (free base)
-
Acetophenone (freshly distilled)
-
Anhydrous isopropanol (i-PrOH)
-
Potassium tert-butoxide (t-BuOK)
-
High-purity hydrogen gas
-
Standard laboratory glassware, dried in an oven
-
Autoclave or high-pressure reactor equipped with a magnetic stirrer and pressure gauge
Procedure (to be performed for both System A and System B):
-
Catalyst Pre-formation (in situ):
-
In a nitrogen-filled glovebox, add [RuCl2(p-cymene)]2 (e.g., 0.005 mmol, 1 equivalent) and (S)-BINAP (e.g., 0.011 mmol, 2.2 equivalents) to a dry Schlenk flask.
-
Add anhydrous i-PrOH (e.g., 5 mL) and stir the mixture at 80 °C for 20 minutes.
-
Cool the mixture to room temperature.
-
Add the chiral amine ligand:
-
For System A: (R)-1,1,3-Trimethyl-indan-4-ylamine (e.g., 0.02 mmol, 4 equivalents)
-
For System B: (S,S)-DPEN (e.g., 0.02 mmol, 4 equivalents)
-
-
Stir the resulting solution at room temperature for 30 minutes. This forms the pre-catalyst solution.
-
-
Asymmetric Hydrogenation:
-
In the glovebox, charge the autoclave with acetophenone (e.g., 2 mmol, 200 equivalents relative to Ru) and a solution of t-BuOK in i-PrOH (e.g., 0.02 M solution, to achieve a desired base concentration).
-
Add the pre-catalyst solution to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 8 atm).
-
Place the autoclave in a heating block set to the desired temperature (e.g., 40 °C) and begin vigorous stirring.
-
Run the reaction for a predetermined time (e.g., 12 hours) or monitor the hydrogen uptake.
-
-
Work-up and Analysis:
-
After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Take an aliquot of the reaction mixture and pass it through a short plug of silica gel to remove the catalyst.
-
Analyze the filtrate by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of acetophenone and the enantiomeric excess of the 1-phenylethanol product.
-
Proposed Catalytic Cycle
The proposed catalytic cycle for the hydrogenation of acetophenone with a Ru-(diphosphine)(diamine) catalyst is depicted below. It is hypothesized that (R)-1,1,3-Trimethyl-indan-4-ylamine would participate in a similar mechanistic pathway.
Caption: Proposed catalytic cycle.
Data Presentation and Interpretation
The collected data should be organized in a clear, tabular format to facilitate a direct comparison between the candidate and benchmark systems.
Table 1: Performance Comparison in Asymmetric Hydrogenation of Acetophenone
| Catalyst System | Ligand | Conversion (%) | ee (%) | Product Configuration | TON | TOF (h⁻¹) |
| System A | (R)-1,1,3-Trimethyl-indan-4-ylamine | Experimental | Experimental | Experimental | Experimental | Experimental |
| System B | (S,S)-DPEN | >99 | 98 | R | >198 | >16.5 |
Note: The data for System B represents typical literature values for a highly efficient Noyori-type catalyst under optimized conditions and serves as the target for our candidate system.
A successful outcome for System A would be achieving high conversion (>95%) and high enantioselectivity (>90% ee) under the benchmark conditions. The rigidity of the indane backbone in our candidate ligand could potentially lead to a highly organized transition state, resulting in excellent enantiocontrol.
Conclusion and Future Outlook
This guide has outlined a comprehensive and scientifically rigorous methodology for benchmarking the performance of a novel chiral amine, (R)-1,1,3-Trimethyl-indan-4-ylamine, as a ligand in the asymmetric hydrogenation of acetophenone. By comparing it directly with a well-established, high-performance commercial catalyst system, researchers can generate reliable and meaningful data to assess its potential.
The discovery of a new class of chiral ligands based on the indane scaffold could have significant implications for the synthesis of chiral molecules. Should (R)-1,1,3-Trimethyl-indan-4-ylamine prove to be an effective ligand, further studies would be warranted to explore its application with other substrates and in different asymmetric transformations. The principles of this benchmarking guide provide a solid foundation for such future investigations.
References
-
Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-diamine-ruthenium(II) Complexes. Journal of the American Chemical Society, 123(14), 3273–3283. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
-
Morris, R. H. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. Dalton Transactions, 43(10), 3857-3873. [Link]
-
Genov, M., et al. (2008). Asymmetric hydrogenation of aromatic ketones catalyzed by the TolBINAP/DMAPEN-ruthenium(II) complex: a significant effect of N-substituents of chiral 1,2-diamine ligands on enantioselectivity. The Journal of Organic Chemistry, 73(22), 9084–9093. [Link]
-
PubChem. (n.d.). (3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Retrieved from [Link]
- Google Patents. (n.d.). WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides.
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- 2. WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents [patents.google.com]
- 3. 1,1,3-Trimethyl-indan-4-ylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation of aromatic ketones catalyzed by the TolBINAP/DMAPEN-ruthenium(II) complex: a significant effect of N-substituents of chiral 1,2-diamine ligands on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
A comparative study of the reactivity of "1,1,3-Trimethyl-indan-4-ylamine hydrochloride" and aniline
A Comparative Guide to the Reactivity of 1,1,3-Trimethyl-indan-4-ylamine and Aniline
Abstract: This guide provides an in-depth comparative analysis of the chemical reactivity of 1,1,3-Trimethyl-indan-4-ylamine hydrochloride and aniline. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the profound impact of structural and electronic differences on the reactivity of these two primary aromatic amines. Through a discussion of fundamental principles, supported by experimental data and detailed protocols, we explore their behavior in key synthetic reactions, including N-acylation and diazotization. The objective is to furnish a comprehensive resource that explains the causality behind their distinct chemical behaviors, enabling informed decisions in synthetic strategy and molecular design.
Introduction: Two Aromatic Amines, Distinct Chemical Personalities
Aniline (C₆H₅NH₂), the simplest aromatic amine, serves as a cornerstone in organic synthesis, celebrated for its versatility in forming a vast array of dyes, pharmaceuticals, and polymers.[1] Its reactivity is well-characterized, defined by the interplay between the nucleophilic amino group and the aromatic phenyl ring.[1][2]
In contrast, 1,1,3-Trimethyl-indan-4-ylamine presents a more complex architecture. Its amino group is attached to a bicyclic indan scaffold, which is heavily substituted with three methyl groups. This substitution pattern introduces significant structural constraints not present in aniline. Furthermore, it is commonly supplied as a hydrochloride salt (C₁₂H₁₇N·HCl), a factor that critically influences its handling and reactivity.[3] This guide will dissect how these structural nuances—namely steric hindrance and the electronic nature of the indan system, along with the salt form—create a reactivity profile for 1,1,3-trimethyl-indan-4-ylamine that is markedly different from that of aniline.
Structural and Electronic Properties: The Root of Divergent Reactivity
The differences in reactivity between these two amines can be traced back to their fundamental structural and electronic characteristics.
Molecular Structure: Steric Hindrance
The most striking difference is the steric environment surrounding the amino group. Aniline's amino group is relatively unhindered. In 1,1,3-trimethyl-indan-4-ylamine, the amino group is positioned on the aromatic portion of the indan ring, flanked by a five-membered aliphatic ring containing a gem-dimethyl group and another methyl group. This bulky framework physically obstructs the nitrogen's lone pair of electrons, impeding the approach of electrophiles.[4][5] This phenomenon, known as steric hindrance, is a dominant factor in reducing the nucleophilicity and overall reaction rates of the indan amine compared to aniline.[4][6]
Caption: Molecular structures of Aniline and 1,1,3-Trimethyl-indan-4-ylamine.
Electronic Effects & Basicity
The basicity of an aromatic amine is a measure of the availability of the nitrogen's lone pair to accept a proton.[7] In aniline, the lone pair is delocalized into the π-system of the benzene ring through resonance, which reduces its availability and makes aniline a weak base (pKa of conjugate acid ≈ 4.6).[1][7][8]
The indan derivative is also an aromatic amine, and its nitrogen lone pair similarly participates in resonance with the attached benzene ring. However, the fused aliphatic ring has alkyl groups which are weakly electron-donating through an inductive effect. This effect slightly increases the electron density in the aromatic ring compared to aniline. Despite this, the dominant factor controlling reactivity is often the steric hindrance.
A critical, practical difference is the hydrochloride salt form of the indan amine. The nitrogen atom exists as an ammonium cation (-NH₃⁺Cl⁻).[3] To participate in any reaction as a nucleophile, it must first be neutralized with a base to liberate the free amine (-NH₂). This initial deprotonation step is a prerequisite for reactions like acylation or alkylation.
| Property | Aniline | This compound |
| Molecular Formula | C₆H₅NH₂ | C₁₂H₁₇N · HCl |
| Molecular Weight | 93.13 g/mol | 211.73 g/mol [3] |
| Appearance | Colorless to yellow liquid | Crystalline solid |
| pKa (conjugate acid) | ~4.6[1][7][8] | Not readily available, but expected to be a weak base |
| Key Structural Feature | Unhindered primary amine | Sterically hindered primary amine[4] |
| Initial State | Free base (nucleophilic) | Hydrochloride salt (non-nucleophilic) |
Comparative Reactivity Analysis
The structural and electronic differences manifest clearly in common chemical transformations.
N-Acylation
N-acylation, the formation of an amide bond, is a fundamental reaction for amines. It typically involves reacting the amine with an acylating agent like an acyl chloride or anhydride. The reaction proceeds via nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon.[9]
-
Aniline: Reacts readily with agents like acetic anhydride, often exothermically. The reaction is fast due to the high accessibility of its nucleophilic nitrogen.[10][11]
-
1,1,3-Trimethyl-indan-4-ylamine: The reaction is significantly slower. The steric bulk around the amino group hinders its approach to the carbonyl carbon.[4] Furthermore, the hydrochloride salt must first be neutralized. This often requires the addition of a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to generate the free amine in situ. Harsher conditions, such as elevated temperatures or longer reaction times, may be necessary to achieve comparable yields to aniline.[4]
Caption: Comparative workflow for N-Acylation reaction.
Diazotization and Azo Coupling
Diazotization is the reaction of a primary aromatic amine with nitrous acid (HONO), typically generated in situ from NaNO₂ and a strong acid like HCl, to form a diazonium salt (Ar-N₂⁺).[1][12] These salts are valuable synthetic intermediates.[13]
-
Aniline: Undergoes diazotization smoothly at low temperatures (0–5 °C) to form the relatively stable benzenediazonium salt.[13] This salt can then be used in subsequent reactions, such as Sandmeyer reactions or azo coupling to form dyes.[1][14]
-
1,1,3-Trimethyl-indan-4-ylamine: Diazotization is expected to be more challenging. The steric hindrance that slows down acylation also impedes the attack of the nitrosating agent (NO⁺) on the amino group.[4] This can lead to low or no conversion under standard conditions. To drive the reaction, modifications such as increased reaction time, careful temperature increases, or changes in the acid medium might be necessary.[4] The stability of the resulting indan-diazonium salt may also differ from that of the benzenediazonium salt.
Electrophilic Aromatic Substitution (EAS)
The -NH₂ group is a powerful activating, ortho-, para-director for EAS on the benzene ring.[1][15][16]
-
Aniline: The ring is so strongly activated that reactions like bromination proceed uncontrollably to give the 2,4,6-tribromoaniline precipitate, even without a catalyst.[1] To achieve monosubstitution, the activating power of the amino group must be "tamed," typically by converting it to an amide (e.g., acetanilide) first.[15][16]
-
1,1,3-Trimethyl-indan-4-ylamine: The amino group also strongly activates the aromatic ring. However, the substitution pattern is more complex. The position ortho to the amino group is highly crowded by the fused, gem-dimethyl-substituted ring. Consequently, electrophilic attack at this position is sterically disfavored. Electrophiles are much more likely to add at the less hindered para position (position 7) or the other ortho position (position 5). The fused aliphatic ring itself does not directly participate but influences the regioselectivity through steric effects.
Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols for the N-acetylation of both amines.
Protocol 1: N-Acetylation of Aniline
This protocol demonstrates the high reactivity of unhindered aniline.
Materials:
-
Aniline (1.0 g, 10.7 mmol)
-
Acetic Anhydride (1.2 mL, 12.8 mmol)
-
Sodium Acetate (1.3 g, 15.8 mmol)
-
Water
-
Ethanol
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve the aniline in 30 mL of water. Add 1.0 mL of concentrated HCl to form the soluble aniline hydrochloride.
-
Prepare a solution of sodium acetate in 10 mL of water.
-
To the aniline hydrochloride solution, add the acetic anhydride and swirl to mix.[17]
-
Immediately add the sodium acetate solution to the flask. A white precipitate of acetanilide should form instantly.
-
Cool the mixture in an ice bath for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the crystals with cold water.
-
Purification & Validation: Recrystallize the crude product from a minimal amount of hot ethanol/water. Dry the purified crystals and determine the melting point (literature: 114 °C) and yield.
Protocol 2: N-Acetylation of this compound
This protocol illustrates the necessary modifications for a sterically hindered, salt-form amine.
Materials:
-
This compound (1.0 g, 4.72 mmol)
-
Triethylamine (Et₃N) (0.73 mL, 5.2 mmol)
-
Acetyl Chloride (0.37 mL, 5.2 mmol)
-
Dichloromethane (DCM) (20 mL)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Suspend the this compound in 20 mL of DCM in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Add the triethylamine to the suspension. Stir for 10 minutes at room temperature to neutralize the hydrochloride and generate the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours (monitor by TLC).
-
Work-up: Quench the reaction by adding 15 mL of water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 15 mL of 1 M HCl, 15 mL of saturated NaHCO₃, and 15 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification & Validation: Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization. Characterize the final product by NMR and determine its melting point and yield.
Caption: Experimental workflows for the N-acetylation of the two amines.
Conclusion
While both 1,1,3-trimethyl-indan-4-ylamine and aniline are primary aromatic amines, their reactivity profiles are profoundly different. Aniline's reactivity is governed by the moderate nucleophilicity and high accessibility of its amino group. In contrast, the reactivity of 1,1,3-trimethyl-indan-4-ylamine is dictated by two dominant features: the severe steric hindrance imposed by the bulky, substituted indan framework, and its common availability as a hydrochloride salt. These factors combine to reduce its nucleophilicity and necessitate an initial neutralization step before it can engage in reactions. For the synthetic chemist, this means that protocols developed for aniline cannot be directly applied to its sterically encumbered counterpart; reaction conditions must be thoughtfully adjusted—often by including a base, increasing reaction times, or raising temperatures—to accommodate its unique structural and chemical properties.
References
-
Wikipedia. Aniline. [Link]
-
ResearchGate. Approaches for the N‐acetylation of anilines. [Link]
-
University of Calgary. Amines. [Link]
-
Allen Institute. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
-
vCalc. pKa of Aniline. [Link]
-
Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]
-
Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
GeeksforGeeks. Aniline - Structure, Properties, Preparation, Reactions, Uses. [Link]
-
YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]
-
YouTube. Aromatic amines - resonance effect and steric effects on Basicity. [Link]
-
OSTI.GOV. A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
-
NCERT. Haloalkanes and Haloarenes. [Link]
-
Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]
-
LookChem. 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. [Link]
-
PubChem. 1,1,3-Trimethylindan-4-amine. [Link]
-
SciELO Brasil. Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. [Link]
-
PubMed. Practical catalytic method for synthesis of sterically hindered anilines. [Link]
-
YouTube. converting anilines to diazoniums ions. [Link]
-
Chemical Education Xchange. Diazotization of Aniline Derivatives: Diazo Coupling. [Link]
-
Chemistry LibreTexts. 14.4: Diazotization of Amines. [Link]
-
PubChem. (3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. [Link]
-
NCBI. Aniline and Aniline Hydrochloride. [Link]
-
ResearchGate. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. Aniline and Its Derivatives. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,1,3-Trimethyl-indan-4-ylamine Hydrochloride
For researchers and drug development professionals, the synthesis and application of novel compounds like 1,1,3-Trimethyl-indan-4-ylamine hydrochloride are central to discovery. However, the lifecycle of a chemical does not end with its use in an experiment. Responsible disposal is a critical and non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, scientifically-grounded framework for the proper disposal of this compound, ensuring compliance with safety and regulatory standards.
Hazard Assessment: Understanding the Compound
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the free amine is classified with the following hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.
The hydrochloride salt form is expected to exhibit similar toxicological properties. The presence of the hydrochloride salt means the compound is acidic and will have specific handling and neutralization requirements.
Table 1: GHS Hazard Classifications for 1,1,3-Trimethyl-indan-4-ylamine [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
The Primary Disposal Pathway: Licensed Hazardous Waste Contractor
The most direct and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This approach ensures that the compound is handled and disposed of in accordance with all local, state, and federal regulations.
Operational Protocol: Collection for Off-Site Disposal
-
Containerization: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from incompatible materials and in a well-ventilated location.
-
Arranging for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a certified contractor.
In-Lab Neutralization: A Viable Alternative Under Specific Conditions
For small quantities, and where institutional policy and local regulations permit, in-lab neutralization of this compound to its free amine form can be a responsible preliminary step before collection as hazardous waste. This process reduces the corrosivity of the waste stream. It is critical to note that the resulting free amine is still a hazardous substance and must be disposed of as such.
Causality of Neutralization:
Amine hydrochlorides are salts formed from the reaction of an amine (a weak base) with hydrochloric acid (a strong acid). By adding a stronger base, the amine is deprotonated, yielding the free amine and a salt of the stronger base. A common and effective method for this is the use of an aqueous sodium hydroxide solution[2].
Experimental Protocol: Neutralization of this compound
Objective: To neutralize small quantities of this compound to its free amine form for subsequent disposal as hazardous waste.
Materials:
-
Waste this compound
-
1 M Sodium hydroxide (NaOH) solution
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate glass beaker
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Preparation: In a well-ventilated fume hood, place the beaker containing the aqueous solution of waste this compound on a stir plate.
-
Dilution: If the waste is a solid, dissolve it in a minimal amount of water. If it is already in solution, you may proceed to the next step.
-
Neutralization: While stirring the solution, slowly add the 1 M NaOH solution dropwise.
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. The target pH is between 7 and 9.
-
Completion: Once the pH is stable within the target range, stop adding the NaOH solution.
-
Waste Collection: The resulting solution now contains the free amine, 1,1,3-Trimethyl-indan-4-ylamine, and sodium chloride. This solution must be collected as hazardous waste. Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Final Disposal: Arrange for the disposal of the neutralized waste through your institution's EHS department and a licensed hazardous waste contractor.
Regulatory Framework: Adherence to EPA Guidelines
The disposal of laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3]. Academic and research laboratories often operate under specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative requirements for managing hazardous waste in these settings[4].
Key principles of RCRA compliance for laboratories include[4][5]:
-
Hazardous Waste Determination: The generator of the waste is responsible for determining if it is hazardous.
-
Satellite Accumulation Areas (SAAs): Laboratories can accumulate hazardous waste in SAAs at or near the point of generation.
-
Container Management: Waste containers must be in good condition, compatible with the waste, and kept closed except when adding or removing waste.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and an identification of the contents.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Summary of Disposal Options
| Disposal Method | Description | Advantages | Disadvantages |
| Licensed Hazardous Waste Contractor | Direct collection and off-site disposal by a certified company. | Highest level of safety and regulatory compliance. | May be more costly for very small quantities. |
| In-Lab Neutralization followed by Contractor Disposal | Chemical neutralization of the hydrochloride salt to the free amine before collection as hazardous waste. | Reduces the corrosivity of the waste stream. | Requires additional lab work and handling of hazardous materials. The final product is still hazardous. |
Conclusion
The responsible disposal of this compound is a critical component of the research lifecycle. By adhering to the principles of hazard assessment, following established protocols for collection and, where appropriate, neutralization, and operating within the regulatory framework established by the EPA, researchers can ensure the safety of themselves, their colleagues, and the environment. The primary and most recommended disposal route is through a licensed hazardous waste contractor. In-lab neutralization should only be considered for small quantities and in strict accordance with institutional and local regulations.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]
-
LookChem. (n.d.). 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11217541, 1,1,3-Trimethylindan-4-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14535936, (3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90019774, 7-Fluoro-1,1,3-trimethyl-4-aminoindane. Retrieved from [Link]
- Rooney, M. A., & Dupart, M. S. (1999). U.S. Patent No. 5,912,387. Washington, DC: U.S.
-
U.S. Environmental Protection Agency. (2023, August 13). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Case Western Reserve University. (n.d.). RCRA. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-Aminoacetanilide Hydrochloride Hydrate, 98%. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the laboratory-scale treatment of surplus and waste chemicals. Retrieved from [Link]
- European Patent Office. (1994).
-
Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
- C/D/N Isotopes, Inc. (2015).
- Safety Data Sheet for 1-Adamantanamine hydrochloride. (n.d.).
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 1,1,3-Trimethyl-indan-4-ylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The safe handling of chemical reagents is the cornerstone of innovative and successful research. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with 1,1,3-Trimethyl-indan-4-ylamine hydrochloride. As a Senior Application Scientist, my objective is to provide you with not just a set of rules, but a deep understanding of the principles behind these safety measures, ensuring a secure laboratory environment.
Hazard Analysis of this compound
Understanding the specific risks associated with this compound is fundamental to effective protection. This compound is classified with the following hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
The hydrochloride salt form indicates that it is the product of a reaction between an organic amine and hydrochloric acid. While the salt form is generally more stable and less volatile than the free amine, it can still pose significant risks, particularly if inhaled as a fine dust or if it comes into contact with skin or eyes.
Core Principles of Chemical Handling Safety
A robust safety protocol relies on a multi-layered approach. Before detailing the specific PPE for this compound, it is crucial to implement foundational engineering and administrative controls.
-
Engineering Controls: These are the first line of defense. Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is mandatory.[2]
-
Administrative Controls: These include proper training, adherence to standard operating procedures, and clear labeling of all containers. All personnel handling this chemical must be familiar with its hazards and the emergency procedures.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from exposure. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.11 mm thickness). | Prevents skin contact, which can cause irritation.[2][3][4] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Necessary when handling the solid outside of a fume hood or if dust is generated, to prevent respiratory tract irritation.[2][3] |
| Body Protection | Chemical-resistant laboratory coat, long pants, and closed-toe shoes. | Protects against contamination of clothing and skin.[2][5] |
Step-by-Step PPE Protocols
Proper donning and doffing of PPE are as critical as the selection of the equipment itself to prevent cross-contamination.
4.1. Donning Procedure
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Put on the lab coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if handling larger quantities or there is a significant splash risk.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
4.2. Doffing Procedure
-
Gloves: Remove gloves using the proper technique to avoid touching the outer contaminated surface with bare skin.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Body Protection: Unbutton and remove the lab coat, turning it inside out as you remove it.
-
Respiratory Protection: Remove your respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Diagram: PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and alert your supervisor. If the spill is small and you are trained to handle it, wear the appropriate PPE and use an absorbent material to clean it up. For larger spills, contact your institution's environmental health and safety department.
If the chemical comes into contact with your skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[2][7]
6.1. Waste Collection Protocol
-
Segregation: Keep waste containing this compound separate from other chemical waste to prevent hazardous reactions.[7]
-
Container: Use a designated, compatible, and clearly labeled waste container. The label should include "Hazardous Waste," the full chemical name, and any other institutional requirements.[2]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2]
-
Disposal: Arrange for a licensed hazardous waste disposal service to collect the waste.[7]
Conclusion
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties and the correct use of PPE, is essential for protecting yourself and your colleagues.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
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- Sigma-Aldrich. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2014). Safety Data Sheet.
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- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- CymitQuimica. (2024). Safety Data Sheet.
- PubChem. (n.d.). 1,1,3-Trimethylindan-4-amine.
- Airgas. (2025). Safety Data Sheet.
- ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Cuban-1-amine.
- ChemicalBook. (n.d.). This compound.
- Enamine. (2021). Safety Data Sheet.
- Google Patents. (2020). Method for preparing an amine hydrochloride suspension.
- A&B ABRAZIVOS. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- ResearchGate. (2025, August 7). Proper handling of chemicals in the clinical laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
